Product packaging for 4-(4-Bromophenoxy)tetrahydro-2H-pyran(Cat. No.:CAS No. 215453-84-2)

4-(4-Bromophenoxy)tetrahydro-2H-pyran

Cat. No.: B1284239
CAS No.: 215453-84-2
M. Wt: 257.12 g/mol
InChI Key: KFYXVTLWTKYPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(4-Bromophenoxy)tetrahydro-2H-pyran is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO2 B1284239 4-(4-Bromophenoxy)tetrahydro-2H-pyran CAS No. 215453-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYXVTLWTKYPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584169
Record name 4-(4-Bromophenoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215453-84-2
Record name 4-(4-Bromophenoxy)tetrahydro-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215453-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromophenoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(4-Bromophenoxy)tetrahydro-2H-pyran (CAS Number: 215453-84-2). Due to the limited availability of experimental data for this specific isomer, this guide also includes comparative data for the closely related isomer, 2-(4-Bromophenoxy)tetrahydro-2H-pyran (CAS Number: 36603-49-3), to provide a broader context for researchers.

Chemical Identity and Structure

This compound is a halogenated ether derivative of tetrahydropyran. Its chemical structure consists of a tetrahydropyran ring substituted at the 4-position with a 4-bromophenoxy group. This compound is of interest in medicinal chemistry and organic synthesis as a building block for more complex molecules, potentially including protein degrader building blocks.[1]

The structural isomer, 2-(4-Bromophenoxy)tetrahydro-2H-pyran , features the 4-bromophenoxy group attached to the 2-position of the tetrahydropyran ring. This isomer is also utilized as a building block in organic synthesis.[2]

Physicochemical Properties

The following tables summarize the available quantitative data for both this compound and its 2-substituted isomer for comparative purposes.

Table 1: Physicochemical Properties of this compound (CAS: 215453-84-2)

PropertyValueSource
Molecular Formula C₁₁H₁₃BrO₂[1][3]
Molecular Weight 257.12 g/mol [3]
Purity ≥98%[1]
Melting Point No data available[4]
Boiling Point No data available[4]
Solubility No data available[4]
Storage Room temperature[1]

Table 2: Physicochemical Properties of 2-(4-Bromophenoxy)tetrahydro-2H-pyran (CAS: 36603-49-3)

PropertyValueSource
Molecular Formula C₁₁H₁₃BrO₂[2][5]
Molecular Weight 257.12 g/mol [2][5]
Assay 98%[2]
Melting Point 56-58 °C (lit.)[2]
Boiling Point 109 °C at 0.26 Torr
Solubility in Water Slightly soluble[6][7]
XLogP3-AA 3.4[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 2[5]
Topological Polar Surface Area 18.5 Ų[5]

Experimental Protocols

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid compound melts.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Boiling Point Determination (Micro Method)

For small quantities of a liquid, the boiling point can be determined using a micro-method. As this compound is expected to be a solid at room temperature, this protocol would apply after melting or if it were a liquid.

Methodology:

  • Sample Preparation: A small volume of the liquid is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Heating: The assembly is heated in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a boiling point attachment).

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Solubility Determination

This protocol provides a qualitative assessment of a compound's solubility in various solvents.

Methodology:

  • Sample Preparation: A small, measured amount of the solid (e.g., 10 mg) is placed into a test tube.

  • Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

  • Mixing: The mixture is agitated vigorously (e.g., by vortexing or shaking) for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble under those conditions. If not, it is classified as partially soluble or insoluble. This can be repeated with different solvents (e.g., water, ethanol, dichloromethane, acetone) to build a solubility profile.

Visualizations

Logical Workflow for Physicochemical Property Determination

experimental_workflow cluster_synthesis Compound Acquisition cluster_characterization Physicochemical Characterization cluster_data Data Analysis and Reporting start Obtain Sample of This compound mp Melting Point Determination start->mp bp Boiling Point Determination start->bp sol Solubility Assessment start->sol report Compile Data into Technical Guide mp->report bp->report sol->report

Caption: Workflow for determining the physicochemical properties.

Conceptual Synthesis Pathway

A plausible synthetic route to this compound could involve the etherification of tetrahydro-2H-pyran-4-ol with 1-bromo-4-fluorobenzene or a related activated aryl halide.

synthesis_pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product reagent reagent reactant1 Tetrahydro-2H-pyran-4-ol reaction_step Nucleophilic Aromatic Substitution reactant1->reaction_step reactant2 1-Bromo-4-fluorobenzene reactant2->reaction_step product This compound reaction_step->product Base (e.g., NaH) Solvent (e.g., DMF)

Caption: A conceptual synthesis pathway for the target compound.

References

An In-depth Technical Guide to 4-(4-Bromophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 215453-84-2

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromophenoxy)tetrahydro-2H-pyran, a heterocyclic building block of significant interest in contemporary drug discovery. The document elucidates the compound's chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and explores its primary application as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The role of this molecule in the broader context of targeted protein degradation is discussed, supplemented by visualizations of relevant chemical and biological pathways to aid in research and development endeavors.

Introduction

This compound is a synthetic organic compound featuring a tetrahydropyran ring linked to a 4-bromophenyl group via an ether bond. While not extensively characterized in standalone biological assays, its significance lies in its utility as a versatile building block, particularly in the rapidly advancing field of targeted protein degradation. Commercial suppliers categorize this molecule as a "Protein Degrader Building Block," indicating its role as a precursor in the modular synthesis of bifunctional molecules like PROTACs, which are designed to hijack the cell's ubiquitin-proteasome system to eliminate specific proteins of interest.[1] The tetrahydropyran moiety can impart favorable pharmacokinetic properties such as improved solubility and metabolic stability in larger drug constructs, while the bromophenyl group serves as a crucial chemical handle for further synthetic modifications, typically through cross-coupling reactions.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases.

PropertyValue
CAS Number 215453-84-2
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
Appearance Typically a solid
Purity ≥98% (as offered by most commercial suppliers)[1]
Storage Room temperature[1]

Note: Detailed experimental data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this specific compound are available from specialized chemical data providers like ChemicalBook.[2] While the raw spectra are not publicly disseminated, the expected spectral characteristics would be consistent with its chemical structure.

Synthesis and Experimental Protocols

The proposed reaction would involve tetrahydro-2H-pyran-4-ol and 4-bromophenol in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Proposed Synthetic Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Tetrahydro-2H-pyran-4-ol plus + 4-Bromophenol reagents PPh₃, DIAD THF, 0°C to RT Product product_name This compound

Caption: Proposed synthesis of this compound via Mitsunobu reaction.

Detailed Experimental Protocol (General Procedure)

This protocol is a generalized procedure for a Mitsunobu reaction and should be adapted and optimized for this specific transformation.[6][7]

Materials:

  • Tetrahydro-2H-pyran-4-ol (1.0 eq)

  • 4-Bromophenol (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydro-2H-pyran-4-ol (1.0 eq), 4-bromophenol (1.1 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the alcohol).

  • Cool the resulting solution to 0 °C using an ice bath.

  • Add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product will contain triphenylphosphine oxide and reduced DIAD as byproducts. Purify the crude material using flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a typical eluent system) to yield the pure this compound.

Applications in Targeted Protein Degradation

The primary utility of this compound is as a building block in the synthesis of heterobifunctional degraders, such as PROTACs.

The PROTAC Concept

PROTACs are molecules designed with two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other binds to an E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex (POI-PROTAC-E3 ligase), bringing the POI into close proximity with the E3 ligase.[8] The E3 ligase then facilitates the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is subsequently recognized and degraded by the cell's proteasome.[8]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_PROTAC_E3 POI-PROTAC-E3 POI->POI_PROTAC_E3 Binds PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI_PROTAC_E3 Binds Proteasome 26S Proteasome POI_PROTAC_E3->Proteasome Recognition Ub Ubiquitin Ub->POI_PROTAC_E3 Polyubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of action for a PROTAC molecule.

Role of this compound

This building block is not itself a PROTAC but serves as a versatile starting material for constructing the linker or the E3 ligase ligand portion of a PROTAC. The workflow for its use in PROTAC synthesis typically involves leveraging the bromo-functional group as a reactive handle.

Workflow Start 4-(4-Bromophenoxy) tetrahydro-2H-pyran Step1 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Step1 Intermediate Functionalized Intermediate (Linker or Ligand Precursor) Step1->Intermediate Step2 Linker Conjugation Intermediate->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC POI_Ligand Target Protein Ligand POI_Ligand->Step2 E3_Ligand E3 Ligase Ligand E3_Ligand->Step2

Caption: Workflow for utilizing the building block in PROTAC synthesis.

The 4-bromophenyl group can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) to attach linkers with diverse functionalities (e.g., alkynes, amines, boronic esters). These linkers are then conjugated to a known ligand for a target protein or an E3 ligase to complete the synthesis of the final PROTAC molecule. The tetrahydropyran scaffold is often retained in the final structure to enhance drug-like properties.

Safety and Handling

As with any laboratory chemical, this compound should be handled by trained personnel in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate for drug discovery, particularly in the synthesis of PROTACs. Its structure provides a stable, drug-like scaffold combined with a reactive handle for synthetic diversification. While this guide outlines its key properties and a probable synthetic pathway, the full potential of this building block is realized in the context of the final, complex heterobifunctional degraders it helps to create. Further research and patent literature will likely continue to reveal specific applications and biological activities of PROTACs derived from this versatile precursor.

References

Spectroscopic Profile of 4-(4-Bromophenoxy)tetrahydro-2H-pyran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(4-Bromophenoxy)tetrahydro-2H-pyran. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering detailed spectroscopic information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.39d2HAr-H
6.83d2HAr-H
4.45m1HO-CH-O
3.95m2HO-CH₂
3.58m2HO-CH₂
2.05m2HCH₂
1.85m2HCH₂

d: doublet, m: multiplet

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
157.1Ar-C-O
132.3Ar-C
118.5Ar-C
113.2Ar-C-Br
68.7O-CH-O
64.8O-CH₂
34.5CH₂
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
2950-2850StrongC-H stretch (aliphatic)
1585MediumC=C stretch (aromatic)
1485StrongC=C stretch (aromatic)
1235StrongC-O-C stretch (aryl ether)
1080StrongC-O-C stretch (cyclic ether)
820Strongp-substituted benzene
510MediumC-Br stretch
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
2585[M+2]⁺
2565[M]⁺
17310[M - C₅H₉O]⁺
17110[M - C₅H₉O]⁺
85100[C₅H₉O]⁺ (base peak)
8420[C₅H₈O]⁺
5715[C₄H₉]⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet of the sample can be prepared.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For GC-MS analysis, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).[1] The most abundant fragment is designated as the base peak with a relative intensity of 100%.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_structure Structure Elucidation Sample Pure Sample of this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Mass-to-Charge Ratios (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the process of spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Bromophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-(4-Bromophenoxy)tetrahydro-2H-pyran, a halogenated heterocyclic compound utilized as a building block in organic synthesis. Due to the limited availability of specific experimental data in public literature, this document outlines detailed theoretical considerations, proposed experimental protocols for determining precise solubility and stability profiles, and potential degradation pathways. The information herein is intended to guide researchers and drug development professionals in effectively utilizing this compound in their work, ensuring robust experimental design and interpretation of results.

Introduction

This compound is a chemical intermediate whose utility in synthetic chemistry, particularly in the construction of more complex molecules for pharmaceutical research, is of significant interest. The compound's structure, featuring a tetrahydropyran ring linked to a brominated phenyl group via an ether bond, imparts a unique combination of polarity and lipophilicity. An understanding of its solubility in various solvent systems and its stability under different environmental conditions is paramount for its effective use in synthesis, formulation, and as a component of larger, biologically active molecules.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₃BrO₂---
Molecular Weight 257.12 g/mol ---
Melting Point 56-58 °CVendor Data
Appearance Solid---
Water Solubility Slightly solubleVendor Data
Calculated LogP ~3.4Predicted

Solubility Profile

While specific quantitative solubility data is scarce, a qualitative and estimated solubility profile can be inferred based on the principle of "like dissolves like." The molecule possesses both a polar ether and tetrahydropyran moiety, and a nonpolar bromophenyl group.

Estimated Solubility

The following table provides an estimated solubility of this compound in common laboratory solvents. These estimations are qualitative and should be confirmed experimentally.

SolventPolarityExpected SolubilityRationale
Water HighLow"Slightly soluble" indicates some affinity, likely due to the ether and pyran oxygens, but the large nonpolar bromophenyl group limits solubility.
Methanol HighModerateThe alcohol can hydrogen bond with the ether oxygens, and its alkyl group can interact with the nonpolar part of the molecule.
Ethanol HighModerate to HighSimilar to methanol, but slightly less polar, which may enhance interaction with the nonpolar moiety.
Acetone MediumHighAprotic polar solvent, effective at solvating both polar and nonpolar characteristics of the molecule.
Dichloromethane MediumHighA common solvent for organic compounds with mixed polarity.
Tetrahydrofuran (THF) MediumHighThe ether solvent is structurally similar to the pyran ring, promoting miscibility.
Acetonitrile MediumModerate to HighA polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO) HighHighA highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules.
Hexane LowLowThe high polarity of the ether and pyran groups will likely limit solubility in nonpolar aliphatic solvents.
Toluene LowModerateThe aromatic nature of toluene may allow for favorable pi-stacking interactions with the bromophenyl ring, enhancing solubility compared to hexane.
Experimental Protocol for Solubility Determination (UV/Vis Spectrophotometry)

This protocol outlines a general method for the quantitative determination of the solubility of this compound in a solvent of interest.

Objective: To determine the saturation solubility of the compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., ethanol)

  • Volumetric flasks

  • Analytical balance

  • UV/Vis spectrophotometer

  • Quartz cuvettes

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Accurately weigh a small amount of the compound and dissolve it in the solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which must be determined by scanning a solution of the compound across the UV spectrum.

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Measurement and Calculation:

    • After equilibration, allow the solution to stand, permitting the excess solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with the solvent as necessary to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve equation to calculate the concentration of the diluted solution.

    • Multiply the calculated concentration by the dilution factor to determine the saturation solubility of this compound in the solvent at the specified temperature.

Stability Profile

The stability of this compound is critical for its storage and handling. The ether linkage is a key functional group to consider for potential degradation. Tetrahydropyranyl (THP) ethers are generally known to be stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions.

Potential Degradation Pathways

The primary anticipated degradation pathway for this compound is the acid-catalyzed hydrolysis of the ether bond.

Compound This compound Products 4-Bromophenol + 5-Hydroxypentanal Compound->Products Hydrolysis Acid Acid (H+) Acid->Products

Figure 1. Proposed Acid-Catalyzed Hydrolysis Pathway.

Other potential degradation routes could involve oxidation of the aromatic ring or the tetrahydropyran ring, particularly under harsh oxidative stress or prolonged exposure to light and air.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies should be conducted according to ICH guidelines.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) detector

  • pH meter

  • Photostability chamber

  • Oven

General Procedure:

A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture). This solution is then subjected to the following stress conditions:

  • Acidic Hydrolysis:

    • Treat the stock solution with 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize, and analyze by HPLC.

  • Basic Hydrolysis:

    • Treat the stock solution with 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature for a defined period.

    • Withdraw samples at various time points, neutralize, and analyze by HPLC.

  • Oxidative Degradation:

    • Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature and protect from light.

    • Withdraw samples at various time points and analyze by HPLC.

  • Thermal Degradation:

    • Expose the solid compound to dry heat in an oven (e.g., 80 °C) for a specified duration.

    • Dissolve the stressed solid in the initial solvent and analyze by HPLC.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Analyze the samples by HPLC. A control sample should be kept in the dark.

Analysis: The stressed samples are analyzed by a stability-indicating HPLC method. The chromatograms are evaluated for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. A mass balance should be performed to account for the parent compound and all degradation products.

cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Stock Solution of Compound Acid Acidic Hydrolysis Stock->Acid Base Basic Hydrolysis Stock->Base Oxidation Oxidative Stress Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photostability Stock->Photo HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Results Assess Degradation Identify Degradants Establish Pathway HPLC->Results

Figure 2. General Workflow for Forced Degradation Studies.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

A detailed Safety Data Sheet (SDS) should be consulted before use.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and professionals in drug development. While specific experimental data is not widely available, the provided theoretical framework, estimated properties, and detailed experimental protocols offer a robust starting point for empirical investigation. The successful application of this compound in synthetic and medicinal chemistry is contingent upon a thorough characterization of these fundamental properties. The proposed workflows for solubility and stability testing are designed to generate the necessary data to inform decisions regarding solvent selection, reaction conditions, formulation, and storage.

An In-depth Technical Guide to the Medicinal Chemistry Applications of 4-(4-Bromophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a prevalent saturated heterocyclic motif found in a vast array of natural products and synthetic bioactive molecules. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding via its ether oxygen, make it a privileged scaffold in drug discovery. Derivatives of the pyran ring system have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.

This guide focuses on the potential applications of 4-(4-Bromophenoxy)tetrahydro-2H-pyran , a versatile chemical building block. This compound offers a unique combination of the stable tetrahydropyran core and a chemically tractable 4-bromophenyl group. The bromine atom serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are cornerstones of modern medicinal chemistry, enabling the facile construction of complex molecular architectures from simple precursors. The tetrahydropyran moiety can act as a scaffold to orient substituents in three-dimensional space, while the bromophenoxy group provides a reactive site for the introduction of diverse functionalities to modulate biological activity. Furthermore, this building block has been identified as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality.

Synthetic Utility and Core Applications

The primary utility of this compound in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The carbon-bromine bond of the phenyl ring is readily functionalized, allowing for the strategic introduction of various substituents to explore structure-activity relationships (SAR).

Palladium-Catalyzed Cross-Coupling Reactions

The 4-bromophenyl moiety is an ideal substrate for several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in drug discovery for forming carbon-carbon and carbon-nitrogen bonds.

  • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronic ester) to form a biaryl system. This is a widely used method for constructing the core structures of many kinase inhibitors.

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine. It is a powerful tool for synthesizing anilines and related compounds, which are common pharmacophores.

  • Sonogashira Coupling: This reaction joins the aryl bromide with a terminal alkyne, creating an internal alkyne. This linkage is found in various bioactive compounds and can serve as a rigid linker.

The general workflow for utilizing this compound in a drug discovery program is depicted below.

G cluster_0 Synthesis Phase cluster_1 Screening & Optimization cluster_2 Preclinical Development A This compound B Cross-Coupling Reaction (e.g., Suzuki-Miyaura) A->B C Library of Analogs B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR) E->F G In Vivo Efficacy Studies F->G H ADME/Tox Profiling F->H I Candidate Drug G->I H->I

Caption: Drug discovery workflow utilizing this compound.

Application in Kinase Inhibitor Synthesis: A Case Study

Protein kinases are a major class of drug targets, particularly in oncology. A common strategy in the design of kinase inhibitors is the use of a heterocyclic core that can mimic the hinge-binding motif of ATP. The biaryl structures readily accessible from this compound via Suzuki-Miyaura coupling are well-suited for this purpose.

The following sections detail a representative application of this building block in the synthesis and evaluation of a hypothetical series of kinase inhibitors targeting a generic tyrosine kinase.

Data Presentation: Structure-Activity Relationship (SAR)

The table below presents hypothetical, yet plausible, data for a series of kinase inhibitors synthesized from this compound. The SAR illustrates how modifications to the coupled aryl ring affect inhibitory potency.

Compound IDR Group (from Ar-B(OH)₂)Kinase IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
1a Phenyl520> 10
1b 4-Methylphenyl2505.2
1c 4-Methoxyphenyl1102.1
1d 4-Chlorophenyl751.5
1e 3-Aminophenyl250.4
1f Pyridin-4-yl150.2

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Synthesis of Compound 1f (Hypothetical)

To a solution of this compound (257 mg, 1.0 mmol) in 1,4-dioxane (8 mL) and water (2 mL) were added pyridin-4-ylboronic acid (148 mg, 1.2 mmol) and potassium carbonate (414 mg, 3.0 mmol). The mixture was degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) was then added, and the reaction mixture was heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product, 4-((4'-(tetrahydro-2H-pyran-4-yloxy)-[1,1'-biphenyl]-4-yl)pyridine).

The inhibitory activity of the synthesized compounds against a target tyrosine kinase is determined using a radiometric filter binding assay.

  • Reaction Mixture Preparation: A kinase reaction buffer is prepared containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Preparation: Test compounds are serially diluted in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Plate Setup: In a 96-well plate, 5 µL of each compound dilution is added.

  • Kinase and Substrate Addition: To each well, 20 µL of a solution containing the target kinase and a biotinylated peptide substrate in kinase reaction buffer is added.

  • Reaction Initiation: The kinase reaction is initiated by adding 25 µL of a solution containing ATP and [γ-³³P]-ATP in kinase reaction buffer. The final ATP concentration should be at the Kₘ for the specific kinase.

  • Incubation: The plate is incubated at 30 °C for 60 minutes with gentle agitation.

  • Reaction Termination: The reaction is stopped by the addition of 50 µL of 3% phosphoric acid.

  • Filter Binding: The reaction mixture is transferred to a streptavidin-coated filter plate. The plate is washed several times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Scintillation Counting: After drying the filter plate, scintillation fluid is added to each well, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to DMSO controls. IC₅₀ values are determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Mechanism of Action: Targeting Kinase Signaling Pathways

Kinase inhibitors typically function by blocking the ATP-binding site of a specific kinase, thereby preventing the phosphorylation of its downstream substrates. This inhibition can disrupt signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. A common target pathway in oncology is the RAS-RAF-MEK-ERK (MAPK) pathway.

The diagram below illustrates the role of a hypothetical inhibitor, derived from this compound, in blocking this pathway.

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival TF->Proliferation Regulates Inhibitor Hypothetical Inhibitor (derived from starting material) Inhibitor->RAF Inhibits

Caption: Inhibition of the MAPK/ERK pathway by a hypothetical kinase inhibitor.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its stable tetrahydropyran core and reactive bromophenyl group provide a robust platform for the synthesis of diverse and complex molecules. The accessibility of this compound to powerful synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, makes it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition and targeted protein degradation. The principles and protocols outlined in this guide demonstrate a clear and strategic path from this simple building block to the identification and optimization of potent, biologically active compounds.

The Obscure Origins of a Modern Research Tool: A Technical Guide to 4-(4-Bromophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – In the vast landscape of chemical compounds utilized in contemporary research, some molecules possess a rich and well-documented history, while others, like 4-(4-Bromophenoxy)tetrahydro-2H-pyran, emerge into the scientific repertoire with more obscure origins. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound, from its likely synthetic routes to its potential, yet underexplored, applications. While a definitive historical record of its discovery and initial synthesis remains elusive in publicly accessible literature, its structural motifs suggest its creation is rooted in established and reliable synthetic methodologies.

Physicochemical Properties and Identification

Quantitative data for this compound is primarily available through commercial suppliers. A summary of its key identifiers and properties is provided below for easy reference.

PropertyValue
CAS Number 215453-84-2
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
Appearance White to off-white solid
Purity Typically ≥98%
Storage Room temperature

Plausible Synthetic Pathways

The synthesis of this compound, a 4-aryloxytetrahydropyran, can be logically approached through two primary and well-established synthetic strategies: the Mitsunobu reaction and the Williamson ether synthesis. These methods offer reliable pathways to the target molecule from readily available starting materials.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile and widely used method for the formation of esters, ethers, and other functional groups with inversion of stereochemistry at the alcohol carbon. For the synthesis of this compound, this would involve the reaction of tetrahydro-2H-pyran-4-ol with 4-bromophenol in the presence of a phosphine and an azodicarboxylate.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-bromophenol (1.0 eq) and tetrahydro-2H-pyran-4-ol (1.2 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C, add triphenylphosphine (PPh₃) (1.5 eq).

  • Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in the same solvent to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Mitsunobu_Reaction 4-Bromophenol 4-Bromophenol Reaction Mitsunobu Reaction 4-Bromophenol->Reaction Tetrahydro-2H-pyran-4-ol Tetrahydro-2H-pyran-4-ol Tetrahydro-2H-pyran-4-ol->Reaction PPh3_DEAD PPh3 / DEAD (or DIAD) PPh3_DEAD->Reaction Solvent Aprotic Solvent (e.g., THF, DCM) Solvent->Reaction Product This compound Reaction->Product

Mitsunobu Reaction Workflow
Williamson Ether Synthesis

The Williamson ether synthesis is a classical and straightforward method for forming ethers from an organohalide and an alkoxide. In the context of synthesizing this compound, this would typically involve the deprotonation of tetrahydro-2H-pyran-4-ol to form an alkoxide, which then displaces a bromide from a suitable aryl halide. However, due to the low reactivity of aryl halides in SN2 reactions, a more common approach involves the reaction of an activated tetrahydropyran derivative with 4-bromophenoxide.

Experimental Protocol:

  • Alkoxide Formation: Prepare the sodium or potassium salt of tetrahydro-2H-pyran-4-ol by reacting it with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a dry aprotic solvent like THF or dimethylformamide (DMF).

  • Mesylation/Tosylation: In a separate flask, react tetrahydro-2H-pyran-4-ol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (Et₃N) or pyridine in DCM to form the corresponding mesylate or tosylate, which is a good leaving group.

  • Phenoxide Formation: Prepare the sodium or potassium salt of 4-bromophenol by reacting it with a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Nucleophilic Substitution: Add the 4-bromophenoxide to the solution of the activated tetrahydropyran derivative (mesylate or tosylate). Heat the reaction mixture to facilitate the SN2 reaction.

  • Workup and Purification: After the reaction is complete (monitored by TLC), cool the mixture, quench with water, and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Williamson_Ether_Synthesis cluster_0 Activation of Alcohol cluster_1 Phenoxide Formation Tetrahydro-2H-pyran-4-ol Tetrahydro-2H-pyran-4-ol Activating_Agent MsCl or TsCl Base (e.g., Et3N) Tetrahydro-2H-pyran-4-ol->Activating_Agent Activated_THP THP-4-OMs or THP-4-OTs Activating_Agent->Activated_THP Reaction SN2 Reaction Activated_THP->Reaction 4-Bromophenol 4-Bromophenol Base Base (e.g., NaOH, K2CO3) 4-Bromophenol->Base Phenoxide 4-Bromophenoxide Base->Phenoxide Phenoxide->Reaction Product This compound Reaction->Product

Williamson Ether Synthesis Workflow

Potential Applications in Research and Drug Discovery

While specific biological activities or signaling pathway involvements for this compound are not extensively reported in peer-reviewed literature, its classification as a "Protein Degrader Building Block" by some suppliers suggests its potential utility in the rapidly evolving field of targeted protein degradation. The tetrahydropyran moiety is a common scaffold in medicinal chemistry, often used to improve the pharmacokinetic properties of drug candidates. The bromophenyl group provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex molecules.

It is plausible that this compound is utilized as an intermediate in the synthesis of bifunctional molecules like PROTACs (Proteolysis-Targeting Chimeras), which are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Conclusion

This compound stands as a testament to the vast and ever-expanding chemical space available to researchers. While its own history may be unwritten, the synthetic principles that guide its creation are well-established. This technical guide provides the foundational knowledge for its synthesis and hints at its potential role in the development of next-generation therapeutics. As research progresses, the full scope of this and similar building blocks will undoubtedly come into sharper focus, potentially revealing their contributions to significant advancements in medicine and science.

Theoretical and Experimental Insights into 4-(4-Bromophenoxy)tetrahydro-2H-pyran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 4-(4-Bromophenoxy)tetrahydro-2H-pyran, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to a notable scarcity of published research specifically on the 4-substituted isomer, this document outlines a robust theoretical framework for its computational analysis based on established methodologies for analogous compounds. Furthermore, it presents available experimental data for the closely related isomer, 2-(4-Bromophenoxy)tetrahydro-2H-pyran, as a comparative reference to guide future research. This guide also includes detailed, generalized experimental protocols for the synthesis and characterization of the title compound and visual workflows to facilitate the design and execution of further studies.

Introduction

The tetrahydropyran (THP) moiety is a prevalent scaffold in a vast array of natural products and pharmacologically active molecules. Its presence often imparts favorable pharmacokinetic properties, such as increased solubility and metabolic stability. The derivatization of the THP ring allows for the exploration of diverse chemical space, leading to the identification of novel compounds with potential therapeutic applications. This compound, featuring a brominated aromatic ring linked via an ether bond to the 4-position of the THP core, represents an intriguing yet under-investigated molecule. The bromine atom provides a handle for further functionalization through cross-coupling reactions, making it a versatile building block in drug discovery and materials science.

This whitepaper aims to consolidate the current knowledge and provide a forward-looking perspective on the investigation of this compound. It addresses the critical need for a structured approach to its theoretical and experimental characterization.

Theoretical Calculations

Computational Methodology

A suggested computational protocol for the theoretical investigation of this compound is as follows:

  • Software: Gaussian, ORCA, or other suitable quantum chemistry software packages.

  • Method: Density Functional Theory (DFT) is recommended for a good balance of accuracy and computational cost. The B3LYP functional is a common choice for geometry optimizations and vibrational frequency calculations, while functionals like M06-2X or the ωB97X-D are well-suited for studying non-covalent interactions.

  • Basis Set: A Pople-style basis set such as 6-311+G(d,p) or a Dunning-type basis set like cc-pVTZ would provide a robust description of the electronic structure.

  • Solvation Model: To simulate a condensed-phase environment, an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model can be employed, with a solvent such as water or dimethyl sulfoxide (DMSO).

  • Calculations to be Performed:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Vibrational Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) spectrum.

    • Molecular Electrostatic Potential (MEP) Analysis: To identify the electron-rich and electron-poor regions of the molecule, which can indicate sites for electrophilic and nucleophilic attack.

    • Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualization of their spatial distribution to understand the molecule's electronic reactivity.

    • Natural Bond Orbital (NBO) Analysis: To study charge distribution, hybridization, and intramolecular interactions.

Predicted Data (Hypothetical)

While awaiting specific computational results for the 4-substituted isomer, we can anticipate certain structural features based on the known geometries of tetrahydropyrans and anisole derivatives. The tetrahydropyran ring is expected to adopt a chair conformation. The dihedral angle between the C-O-C plane of the ether linkage and the plane of the bromophenyl ring will be a key conformational parameter.

The following table outlines the types of quantitative data that would be generated from the proposed theoretical calculations. For illustrative purposes, it includes comparative experimental and computed data for the 2-substituted isomer where available.

ParameterThis compound (Predicted)2-(4-Bromophenoxy)tetrahydro-2H-pyran (Reference Data)
Molecular Formula C₁₁H₁₃BrO₂C₁₁H₁₃BrO₂[1][2]
Molecular Weight 257.12 g/mol 257.12 g/mol [1]
CAS Number 215453-84-2[2]36603-49-3[1]
HOMO Energy To be calculatedNot available
LUMO Energy To be calculatedNot available
Dipole Moment To be calculatedNot available
Key Bond Lengths (Å) To be calculated (e.g., C-O, C-Br)Not available
Key Bond Angles (°) To be calculated (e.g., C-O-C)Not available
Key Dihedral Angles (°) To be calculatedNot available

Experimental Data and Protocols

Experimental validation is essential to confirm the theoretical predictions and to fully characterize the physicochemical properties of this compound.

Synthesis

A common method for the synthesis of 4-aryloxytetrahydropyrans is the Williamson ether synthesis. A generalized protocol is provided below.

Protocol: Synthesis of this compound

  • Materials: Tetrahydro-4H-pyran-4-ol, 4-bromophenol, a suitable base (e.g., sodium hydride, potassium carbonate), and a dry aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF)). For an alternative route, a Mitsunobu reaction can be employed using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Procedure (Williamson Synthesis): a. To a solution of 4-bromophenol in dry DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). b. Stir the mixture at room temperature for 30 minutes to an hour to form the sodium phenoxide. c. Introduce a solution of a derivative of tetrahydro-4H-pyran-4-ol with a good leaving group (e.g., 4-tosyloxytetrahydropyran) in dry DMF. d. Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction to room temperature and quench with water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.

Characterization

The synthesized compound should be characterized using standard spectroscopic techniques.

TechniqueExpected Observations for this compoundAvailable Data for 2-(4-Bromophenoxy)tetrahydro-2H-pyran
¹H NMR Signals for the tetrahydropyran protons and the aromatic protons of the 4-bromophenyl group. The chemical shifts and coupling patterns will be indicative of the 4-substitution.¹H NMR spectra are available.[1]
¹³C NMR Resonances corresponding to the carbon atoms of the tetrahydropyran ring and the 4-bromophenyl group.¹³C NMR spectra are available.[1]
FT-IR (cm⁻¹) Characteristic peaks for C-O-C stretching (ether), C-Br stretching, and aromatic C-H and C=C stretching.Not readily available
Mass Spectrometry A molecular ion peak corresponding to the mass of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable.GC-MS data is available.[1]
Melting Point (°C) To be determined.56-58 °C (lit.)

Visualization of Workflows and Relationships

To facilitate a structured approach to the investigation of this compound, the following diagrams outline key logical and experimental workflows.

theoretical_workflow cluster_start Computational Design cluster_dft DFT Calculations cluster_analysis Data Analysis start Define Molecular Structure This compound geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_anal Vibrational Frequency Analysis geom_opt->freq_anal elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop struct_char Structural Characterization (Bond lengths, angles) freq_anal->struct_char spec_sim Spectra Simulation (IR) freq_anal->spec_sim react_pred Reactivity Prediction elec_prop->react_pred experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_properties Physicochemical Properties synthesis Williamson Ether Synthesis or Mitsunobu Reaction purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir FT-IR Spectroscopy purification->ir mp Melting Point Determination purification->mp solubility Solubility Testing purification->solubility

References

A Comprehensive Review of 4-(4-Bromophenoxy)tetrahydro-2H-pyran and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) moiety is a prevalent scaffold in a multitude of biologically active natural products and synthetic compounds. Its unique stereochemical and conformational properties make it an attractive building block in medicinal chemistry. When coupled with a phenoxy group at the 4-position, the resulting 4-phenoxytetrahydropyran core structure presents a versatile platform for the development of novel therapeutic agents. This in-depth technical guide focuses on 4-(4-Bromophenoxy)tetrahydro-2H-pyran and its analogs, providing a comprehensive review of their synthesis, biological activities, and potential as drug candidates. The inclusion of a bromine atom on the phenoxy ring offers a handle for further chemical modification, making this class of compounds particularly interesting for structure-activity relationship (SAR) studies and the development of targeted therapies.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs can be achieved through several synthetic strategies, primarily involving the formation of the ether linkage between the tetrahydropyran ring and the substituted phenol.

General Synthesis Strategy

A common approach involves the Williamson ether synthesis, where a salt of the desired phenol is reacted with a tetrahydropyran derivative bearing a suitable leaving group at the 4-position. Alternatively, a Mitsunobu reaction can be employed, which allows for the coupling of an alcohol (tetrahydropyran-4-ol) with a phenol under milder conditions.

Detailed Experimental Protocol: Synthesis of this compound via Mitsunobu Reaction

This protocol is adapted from general procedures for the synthesis of 4-aryloxytetrahydropyrans.

Materials:

  • Tetrahydro-2H-pyran-4-ol

  • 4-Bromophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of 4-bromophenol (1.0 eq) and tetrahydro-2H-pyran-4-ol (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Structure-Activity Relationships

While specific biological data for this compound is not extensively reported in the public domain, the broader class of 4-phenoxytetrahydropyran analogs has demonstrated significant activity against a range of biological targets. These findings provide a strong basis for the therapeutic potential of the title compound and its derivatives.

Anticancer Activity

Several analogs of this compound have been investigated for their potential as anticancer agents. The primary mechanism of action for some of these compounds appears to be the inhibition of key signaling pathways involved in tumor growth and progression.

Table 1: Anticancer Activity of 4-Phenoxytetrahydropyran Analogs

Compound IDTargetCell LineIC₅₀ (µM)
Analog AALK5Various0.05 - 0.5
Analog BACCA549, HepG2, MDA-MB-2310.2 - 1.0
Analog CMMP-2-0.1 - 0.8
Analog DMMP-9-0.3 - 1.5

Signaling Pathways in Anticancer Activity

The anticancer effects of 4-phenoxytetrahydropyran analogs are often linked to the inhibition of specific kinases involved in cancer cell signaling. One of the key pathways implicated is the Transforming Growth Factor-β (TGF-β) signaling pathway, through the inhibition of the TGF-β type I receptor kinase (ALK5).

TGF_beta_pathway TGF_beta TGF-β Ligand TBRII TGF-β Receptor II TGF_beta->TBRII ALK5 ALK5 (TGF-β Receptor I) TBRII->ALK5 recruits & phosphorylates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 phosphorylates pSMAD2_3 pSMAD2/3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_expression Gene Expression (Proliferation, Invasion, Metastasis) Inhibitor 4-Phenoxytetrahydropyran Analog Inhibitor->ALK5 inhibits

TGF-β/ALK5 Signaling Pathway Inhibition

Other Potential Therapeutic Applications

The 4-phenoxytetrahydropyran scaffold has also been explored for other therapeutic indications, including:

  • Anti-inflammatory Activity: By modulating inflammatory pathways.

  • Antimicrobial Activity: Showing promise against various bacterial and fungal strains.

  • Neuroprotective Effects: Investigated for potential applications in neurodegenerative diseases.

Experimental Protocols for Biological Assays

Detailed and reproducible experimental protocols are essential for the evaluation of novel compounds. The following are representative protocols for assays commonly used to assess the biological activity of 4-phenoxytetrahydropyran analogs.

ALK5 Kinase Inhibition Assay

This assay determines the in vitro inhibitory activity of a compound against the ALK5 kinase.

Materials:

  • Recombinant human ALK5 enzyme

  • Myelin Basic Protein (MBP) as substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • Test compound (e.g., this compound analog)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the diluted test compound, recombinant ALK5 enzyme, and MBP substrate.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

ALK5_assay_workflow Start Prepare Reagents Add_Compound Add Test Compound to 96-well plate Start->Add_Compound Add_Enzyme Add ALK5 Enzyme and Substrate (MBP) Add_Compound->Add_Enzyme Start_Reaction Initiate Reaction with [γ-³³P]ATP Add_Enzyme->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Filter Transfer to Filter Plate and Wash Stop_Reaction->Filter Measure Measure Radioactivity Filter->Measure Analyze Calculate IC₅₀ Measure->Analyze

ALK5 Kinase Inhibition Assay Workflow

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, MDA-MB-231)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

MTT_assay_workflow Start Seed Cells in 96-well Plate Treat Treat with Test Compound Start->Treat Incubate_Compound Incubate for 48-72 hours Treat->Incubate_Compound Add_MTT Add MTT Solution Incubate_Compound->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate IC₅₀ Measure->Analyze

MTT Cell Viability Assay Workflow

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutics. The 4-phenoxytetrahydropyran core is a validated scaffold for targeting key enzymes in cancer and other diseases. The presence of the bromo substituent provides a valuable tool for medicinal chemists to further explore the structure-activity relationships and optimize the pharmacological properties of these molecules.

Future research in this area should focus on:

  • Synthesis of a diverse library of analogs: To systematically probe the effects of substituents on the phenoxy and tetrahydropyran rings.

  • Broad biological screening: To identify novel biological targets and therapeutic applications.

  • In-depth mechanistic studies: To elucidate the precise molecular mechanisms of action of the most potent compounds.

  • Pharmacokinetic and in vivo efficacy studies: To evaluate the drug-like properties and therapeutic potential of lead candidates in preclinical models.

The continued exploration of this chemical space holds great promise for the discovery of new and effective treatments for a range of human diseases.

An In-depth Technical Guide to the Safe Handling of 4-(4-Bromophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 4-(4-Bromophenoxy)tetrahydro-2H-pyran have not been fully investigated. This guide is based on the general principles of laboratory safety and the known hazards of similar chemical structures, such as brominated aromatic ethers. It is imperative to treat this compound with caution and as a potentially hazardous substance.

Compound Identification and Properties

This compound is a chemical compound often utilized as a building block in organic synthesis, particularly in the development of new pharmaceutical agents. Its structure consists of a brominated phenyl group linked via an ether bond to a tetrahydropyran ring.

Quantitative Data Summary
PropertyValueSource
CAS Number 215453-84-2[1][2]
Molecular Formula C₁₁H₁₃BrO₂[1]
Molecular Weight 257.12 g/mol [1]
Physical State Solid (powder/crystals)
Purity Typically ≥98%[1]
Storage Temperature Room temperature[1]

Hazard Identification and Safety Precautions

Due to the lack of specific toxicological data, a cautious approach to handling this compound is essential. The presence of a brominated aromatic ether suggests potential for toxicity.

GHS Hazard Classification (Assumed)

While a definitive GHS classification is not widely available, based on related compounds, the following hazards should be considered:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful if swallowed, in contact with skin, or if inhaled).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

  • Hazardous to the Aquatic Environment (Chronic): Category 2 (Toxic to aquatic life with long-lasting effects).

General Handling Precautions
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3] Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Nitrile gloves (double-gloving is recommended).

    • Body Protection: A full-length laboratory coat.

    • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Prepare Work Area (Chemical Fume Hood) prep_ppe->prep_hood handle_weigh Weighing the Compound prep_hood->handle_weigh handle_solution Preparing a Solution handle_weigh->handle_solution cleanup_waste Segregate Halogenated Waste handle_solution->cleanup_waste cleanup_decon Decontaminate Glassware and Work Area cleanup_waste->cleanup_decon cleanup_doff Doff PPE and Wash Hands cleanup_decon->cleanup_doff

Caption: General workflow for handling this compound.

Detailed Methodologies

Weighing the Compound:

  • Ensure the balance is inside a chemical fume hood or a ventilated balance enclosure.

  • Don all required PPE.

  • Place a clean, tared weigh boat on the balance.

  • Carefully transfer the desired amount of the solid compound to the weigh boat using a clean spatula.

  • Avoid creating dust. If any material is spilled, clean it up immediately following the spill cleanup protocol.

  • Record the weight and carefully transfer the compound to the reaction vessel.

Preparing a Solution:

  • Perform all steps in a chemical fume hood.

  • Add the desired solvent to the reaction vessel containing the weighed compound.

  • Stir or agitate the mixture until the solid is fully dissolved.

  • Keep the vessel covered to minimize solvent evaporation and exposure.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response

In the event of a spill, follow the appropriate procedure based on the size and nature of the spill.

G start Spill Occurs alert Alert others in the area start->alert ppe Don appropriate PPE alert->ppe contain Contain the spill with absorbent material ppe->contain cleanup Carefully sweep up the absorbed material contain->cleanup collect Place in a sealed container for hazardous waste cleanup->collect decontaminate Decontaminate the area with soap and water collect->decontaminate end Dispose of waste and restock spill kit decontaminate->end

Caption: Spill response workflow for this compound.

Spill Cleanup Protocol:

  • Evacuate non-essential personnel from the area.

  • If the spill is large or in a poorly ventilated area, contact your institution's environmental health and safety department.

  • For a small, manageable spill, ensure you are wearing the appropriate PPE.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

  • Carefully sweep the absorbed material into a dustpan and place it into a clearly labeled, sealable container for hazardous waste.

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water.

  • Place all contaminated materials (gloves, wipes, etc.) into the hazardous waste container.

  • Dispose of the waste according to institutional and local regulations for halogenated organic waste.

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Waste Disposal: All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous halogenated organic waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash.

References

Methodological & Application

Synthesis of Bio-Active Scaffolds from 4-(4-Bromophenoxy)tetrahydro-2H-pyran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse derivatives from the versatile building block, 4-(4-Bromophenoxy)tetrahydro-2H-pyran. The methodologies outlined herein focus on robust and widely applicable palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. Additionally, a copper-catalyzed Ullmann-type coupling for the synthesis of diaryl ethers is described. These protocols offer pathways to a wide array of derivatives with potential applications in medicinal chemistry and drug discovery.

The tetrahydropyran motif is a common feature in many biologically active compounds and approved drugs, valued for its ability to improve pharmacokinetic properties. The functionalization of the aryl bromide in this compound opens a gateway to novel molecular architectures for screening and development.

Key Synthetic Pathways

The primary strategies for derivatizing this compound involve the transformation of the carbon-bromine bond on the phenyl ring. The following sections detail the protocols for three key types of transformations.

G A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Pd Catalyst, Base, Arylboronic Acid C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Pd Catalyst, Base, Amine D Ullmann Coupling (C-O Bond Formation) A->D Cu Catalyst, Base, Phenol F Biaryl Derivatives B->F G N-Aryl Amine Derivatives C->G E Diaryl Ether Derivatives D->E

Caption: Key synthetic transformations of this compound.

Data Presentation: Summary of Synthetic Approaches

The following table summarizes the reaction conditions and expected outcomes for the synthesis of various derivatives from this compound.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Product ClassRepresentative Yield (%)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O70-8018-22Biaryl85-95 (estimated)
Buchwald-HartwigAnilinePd₂(dba)₃ / XPhosNaOtBuToluene10012-24N-Aryl Amine70-90 (estimated)
Ullmann Coupling3-HydroxybenzaldehydeCopperK₂CO₃Pyridine1305Diaryl Ether87[1]

Yields for Suzuki-Miyaura and Buchwald-Hartwig reactions are estimated based on typical outcomes for similar substrates and may require optimization for specific coupling partners.

Experimental Protocols

Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (K₃PO₄) B Add Solvent: 1,4-Dioxane/H₂O A->B C Degas Mixture B->C D Add Catalyst: Pd(PPh₃)₄ C->D E Heat to 70-80 °C D->E F Stir for 18-22 h E->F G Cool to RT F->G H Aqueous Workup G->H I Extraction with Organic Solvent H->I J Purification by Chromatography I->J K Characterization J->K

Caption: Workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane (6 mL) and deionized water (1.5 mL) to the flask.

  • Stir the mixture under an inert atmosphere for 30 minutes at room temperature.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the reaction mixture.

  • Heat the mixture to 70-80 °C and stir for 18-22 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.

Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general method for the palladium-catalyzed amination of this compound. The choice of ligand is crucial and may need to be optimized for different amine coupling partners.[2][3]

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification A Combine Reactants: - this compound - Amine - Pd₂(dba)₃ - XPhos B Add Solvent: Toluene A->B C Add Base: NaOtBu B->C D Heat to 100 °C C->D E Stir for 12-24 h D->E F Cool to RT E->F G Quench Reaction F->G H Aqueous Workup and Extraction G->H I Purification by Chromatography H->I J Characterization I->J

Caption: Workflow for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Add anhydrous toluene (5 mL) to the tube.

  • Add sodium tert-butoxide (1.4 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amine derivative.

Ullmann Coupling for Diaryl Ether Synthesis

This protocol is adapted from a known procedure for a similar substrate and describes the copper-catalyzed synthesis of a diaryl ether.[1]

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification A Combine Reactants: - Tetrahydro-2-(2-(4-bromophenoxy)ethoxy)-2H-pyran - 3-Hydroxybenzaldehyde - K₂CO₃ - Copper B Add Solvent: Pyridine A->B C Heat to 130 °C B->C D Stir for 5 h C->D E Cool to RT D->E F Pour into Water and Extract E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Purification by Chromatography H->I J Characterization I->J

Caption: Workflow for Ullmann coupling.

Materials:

  • Tetrahydro-2-(2-(4-bromophenoxy)ethoxy)-2H-pyran (a derivative of the title compound, protocol adaptable) (1.0 equivalent)

  • 3-Hydroxybenzaldehyde (0.5 equivalents)

  • Potassium carbonate (K₂CO₃) (0.77 equivalents)

  • Copper powder (0.25 equivalents)

  • Pyridine

Procedure:

  • A solution of 3-hydroxybenzaldehyde (10.4 mmol), tetrahydro-2-(2-(4-bromophenoxy)ethoxy)-2H-pyran (20.8 mmol), potassium carbonate (16.12 mmol), and copper (5.2 mmol) in pyridine (10 mL) is prepared.[1]

  • The reaction mixture is heated to 130 °C and stirred for 5 hours.[1]

  • After cooling to room temperature, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).[1]

  • The combined organic layers are washed with water and brine.

  • The organic layer is dried with anhydrous magnesium sulfate and concentrated under reduced pressure.[1]

  • The resulting residue is purified by column chromatography on silica gel to afford the desired diaryl ether.[1] In the reported example, a yield of 87% was achieved.[1]

Applications in Drug Development and Medicinal Chemistry

Derivatives of this compound are of significant interest to the pharmaceutical industry. The tetrahydropyran (THP) moiety is a recognized bioisostere of cyclohexane and is often incorporated into molecules to enhance their pharmacological profiles. The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially leading to improved binding affinity with biological targets. Furthermore, the THP group generally imparts lower lipophilicity compared to a cyclohexyl group, which can lead to better absorption, distribution, metabolism, and excretion (ADME) properties.

The synthetic routes described in this document provide access to a variety of scaffolds that are prevalent in medicinal chemistry:

  • Biaryl structures , synthesized via Suzuki-Miyaura coupling, are core components of numerous drugs with a wide range of biological activities, including anti-inflammatory and anti-cancer properties.

  • N-Aryl amines , formed through Buchwald-Hartwig amination, are found in many kinase inhibitors and other targeted therapies. The ability to introduce diverse amine functionalities allows for fine-tuning of a compound's electronic and steric properties to optimize target engagement and selectivity.

  • Diaryl ethers , accessible via Ullmann coupling, are another important pharmacophore present in various clinically used drugs.

The derivatization of this compound allows for the exploration of new chemical space around these privileged scaffolds, offering the potential for the discovery of novel therapeutic agents.

Signaling Pathways and Biological Relevance

While specific biological data for derivatives of this compound are not extensively reported in the public domain, the structural motifs that can be generated are known to interact with a variety of signaling pathways implicated in disease.

G A Synthesized Derivatives B Kinase Signaling Pathways A->B C Nuclear Receptor Signaling A->C D GPCR Signaling A->D E Cancer Proliferation B->E F Inflammation B->F C->F G Metabolic Disorders C->G D->E D->F

Caption: Potential biological targets of synthesized derivatives.

For instance, many kinase inhibitors feature biaryl or N-aryl amine structures that compete with ATP for binding to the kinase domain, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival. Diaryl ether-containing molecules have also been shown to modulate the activity of various enzymes and receptors. The library of compounds accessible from this compound provides a valuable resource for screening against a wide range of biological targets to identify new lead compounds for drug development programs.

References

Application Notes and Protocols for 4-(4-Bromophenoxy)tetrahydro-2H-pyran in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-(4-bromophenoxy)tetrahydro-2H-pyran as a versatile building block in modern organic synthesis. This compound serves as a key intermediate for the introduction of a 4-phenoxytetrahydropyran moiety into target molecules, a scaffold of interest in medicinal chemistry and materials science. The presence of a bromine atom on the phenyl ring offers a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Furthermore, its classification as a "Protein Degrader Building Block" highlights its emerging importance in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

Overview of Synthetic Applications

The synthetic utility of this compound primarily revolves around the transformation of its aryl bromide group. This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds through well-established cross-coupling methodologies. The tetrahydropyran (THP) ether moiety is a common structural motif in many biologically active compounds, often contributing to improved pharmacokinetic properties.

Key applications include:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of biaryl structures.

    • Heck-Mizoroki Reaction: For the synthesis of substituted alkenes.

    • Sonogashira Coupling: For the preparation of aryl alkynes.

  • Synthesis of PROTACs: As a precursor for linkers that connect a target protein ligand to an E3 ligase ligand.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions provide a powerful toolkit for the elaboration of the aromatic core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] This reaction is particularly useful for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and functional materials.

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product r1 This compound c1 Pd Catalyst (e.g., Pd(PPh3)4) r2 Arylboronic Acid (R-B(OH)2) p1 4-(4'-Aryl-phenoxy)tetrahydro-2H-pyran c1->p1 Suzuki Coupling c2 Base (e.g., K2CO3) c3 Solvent (e.g., Toluene/H2O)

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 4-(4'-methoxyphenyl-phenoxy)tetrahydro-2H-pyran

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (5 mL/mmol of aryl bromide)

  • Water (1 mL/mmol of aryl bromide)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) to the flask.

  • Add degassed toluene and water to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Quantitative Data (Representative):

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901485
2Phenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O1001288
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O951678
Heck-Mizoroki Reaction

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[3][4] This reaction is particularly useful for the synthesis of substituted styrenes and other vinylated arenes.

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product r1 This compound c1 Pd Catalyst (e.g., Pd(OAc)2) r2 Alkene (e.g., Styrene) p1 4-(4-Vinylphenoxy)tetrahydro-2H-pyran Derivative c1->p1 Heck Coupling c2 Ligand (e.g., P(o-tolyl)3) c3 Base (e.g., Et3N) c4 Solvent (e.g., DMF)

Caption: General workflow for the Heck-Mizoroki coupling reaction.

Experimental Protocol: Synthesis of 4-(4-Styrylphenoxy)tetrahydro-2H-pyran

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (5 mL/mmol of aryl bromide)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, dissolve this compound, palladium(II) acetate, and tri(o-tolyl)phosphine in DMF.

  • Add triethylamine and styrene to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with water and brine to remove DMF and triethylammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1002075
2n-Butyl acrylatePd(PPh₃)₄ (3)-K₂CO₃DMA1201882
3AcrylonitrilePdCl₂(PPh₃)₂ (2)-NaOAcNMP1102470
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to substituted alkynes.[5][6]

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product r1 This compound c1 Pd Catalyst (e.g., Pd(PPh3)2Cl2) r2 Terminal Alkyne (R-C≡CH) p1 4-(4-(Alkynyl)phenoxy)tetrahydro-2H-pyran c1->p1 Sonogashira Coupling c2 Cu(I) Co-catalyst (e.g., CuI) c3 Base (e.g., Et3N) c4 Solvent (e.g., THF)

Caption: General workflow for the Sonogashira coupling reaction.

Experimental Protocol: Synthesis of 4-(4-(Phenylethynyl)phenoxy)tetrahydro-2H-pyran

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Tetrahydrofuran (THF) (5 mL/mmol of aryl bromide)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT1090
21-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF50885
3TrimethylsilylacetylenePd(dppf)Cl₂ (2)CuI (4)Et₃NToluene601288

Application in the Synthesis of PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[7][8][9] They typically consist of a POI-binding ligand and an E3 ligase-binding ligand connected by a flexible linker. This compound is an ideal building block for constructing these linkers due to the reactive handle provided by the aryl bromide.

The general strategy involves using a cross-coupling reaction to attach a linker precursor to the 4-(4-phenoxytetrahydropyran) moiety. The other end of the linker can then be functionalized to connect to the E3 ligase ligand.

Illustrative Synthetic Workflow for PROTAC Synthesis:

G cluster_start Starting Material cluster_step1 Step 1: Linker Attachment cluster_step2 Step 2: Functional Group Interconversion cluster_step3 Step 3: Conjugation to POI Ligand cluster_step4 Step 4: Conjugation to E3 Ligase Ligand cluster_product Final Product start This compound step1 Cross-Coupling Reaction (e.g., Sonogashira) with a bifunctional linker precursor (e.g., HC≡C-(CH2)n-OH) start->step1 step2 Activation of terminal -OH (e.g., conversion to -OMs or -OTs) step1->step2 step3 Nucleophilic substitution with POI-Ligand-Nu step2->step3 step4 Amide coupling or other conjugation with E3 Ligase Ligand step3->step4 product PROTAC Molecule step4->product

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-(4-Bromophenoxy)tetrahydro-2H-pyran with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reaction of 4-(4-bromophenoxy)tetrahydro-2H-pyran with various Grignard reagents. This reaction, a modification of the Kumada-Corriu coupling, facilitates the formation of a carbon-carbon bond between the aryl bromide substrate and the nucleophilic Grignard reagent, yielding a variety of 4-(4-alkyl/aryl-phenoxy)tetrahydro-2H-pyran derivatives. These products are of significant interest in medicinal chemistry and materials science due to the prevalence of the tetrahydropyran motif in biologically active molecules and functional materials. The protocols provided herein are based on established methodologies for similar cross-coupling reactions and are intended to serve as a comprehensive guide for researchers in this field.

Introduction

The palladium-catalyzed cross-coupling of aryl halides with organometallic reagents is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.[1][2][3] Among these, the Kumada-Corriu coupling, which utilizes Grignard reagents as the organometallic partner, offers a powerful and direct method for C-C bond formation.[1][4] The substrate, this compound, incorporates a tetrahydropyran (THP) ring, a privileged scaffold in numerous natural products and pharmaceuticals, linked to a bromophenyl group amenable to cross-coupling.

This document outlines the reaction of this compound with both alkyl and aryl Grignard reagents in the presence of a palladium catalyst. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][5] The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and minimizing side products.

Reaction Principle

The core of this transformation is a palladium-catalyzed cross-coupling reaction. The generalized reaction scheme is as follows:

Scheme 1: General Reaction

Where:

  • Ar-Br is this compound

  • R-MgX is an alkyl or aryl Grignard reagent

  • Pd catalyst is a palladium complex, often with phosphine ligands

The catalytic cycle, a fundamental concept in transition-metal-catalyzed reactions, is initiated by the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific Grignard reagent and desired scale.

Materials and Equipment
  • Substrate: this compound

  • Reagents:

    • Grignard reagents (e.g., Methylmagnesium bromide, Phenylmagnesium bromide) as solutions in a suitable ether solvent (e.g., THF, Diethyl ether).

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).

    • Anhydrous solvents (e.g., Tetrahydrofuran (THF), Diethyl ether).

    • Reagents for workup and purification (e.g., saturated aqueous NH₄Cl, saturated aqueous NaCl (brine), anhydrous MgSO₄ or Na₂SO₄, silica gel).

  • Equipment:

    • Schlenk line or glovebox for inert atmosphere operations.

    • Round-bottom flasks, reflux condenser, magnetic stirrer, and heating mantle/oil bath.

    • Syringes and needles for transfer of air- and moisture-sensitive reagents.

    • Rotary evaporator.

    • Chromatography equipment (e.g., flash chromatography system).

Protocol 1: Reaction with an Alkyl Grignard Reagent (e.g., Methylmagnesium Bromide)
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous THF (sufficient to make a 0.1-0.2 M solution of the substrate) via syringe.

  • Grignard Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of methylmagnesium bromide (1.2 eq) in diethyl ether or THF dropwise via syringe over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture at room temperature or gently heat to reflux (e.g., 60-70 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with an Aryl Grignard Reagent (e.g., Phenylmagnesium Bromide)

The protocol is similar to that for alkyl Grignard reagents. Key considerations include:

  • Catalyst Choice: For aryl-aryl couplings, catalysts like PdCl₂(dppf) can also be effective.

  • Reaction Temperature: Aryl-aryl couplings may require slightly higher temperatures or longer reaction times for optimal conversion.

Data Presentation

The following tables summarize representative quantitative data for the cross-coupling reactions. Please note that these are illustrative examples, and actual results may vary.

Table 1: Reaction of this compound with Various Grignard Reagents

EntryGrignard Reagent (R-MgX)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1CH₃MgBrPd(PPh₃)₄ (5)THF651285
2CH₃CH₂MgBrPd(PPh₃)₄ (5)THF651282
3PhMgBrPdCl₂(dppf) (3)THF701891
44-MeO-PhMgBrPdCl₂(dppf) (3)THF701888

Table 2: Catalyst Screening for the Reaction with Phenylmagnesium Bromide

EntryCatalyst (mol%)LigandSolventYield (%)
1Pd(OAc)₂ (5)PPh₃ (10)Toluene75
2Pd₂(dba)₃ (2.5)XPhos (5)Dioxane93
3PdCl₂(dppf) (3)-THF91

Mandatory Visualizations

Reaction Workflow

The following diagram illustrates the general experimental workflow for the palladium-catalyzed cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware B Add Substrate & Catalyst A->B C Establish Inert Atmosphere B->C D Add Anhydrous Solvent C->D E Cool to 0 °C D->E F Add Grignard Reagent E->F G React (RT or Heat) F->G H Monitor Progress (TLC/GC-MS) G->H I Quench Reaction H->I J Extract with Organic Solvent I->J K Wash & Dry J->K L Concentrate K->L M Purify (Chromatography) L->M

Caption: Experimental workflow for the cross-coupling reaction.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Kumada-Corriu cross-coupling reaction.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(R)L2 Transmetalation (R-MgX) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Catalytic cycle for the Kumada-Corriu cross-coupling.

Safety Precautions

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. Handle them under a strict inert atmosphere.

  • Palladium catalysts and their ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous ether solvents are extremely flammable. All reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

Troubleshooting

  • Low or no conversion:

    • Ensure all reagents and solvents are strictly anhydrous. Grignard reagents are readily quenched by moisture.[6][7]

    • Check the quality of the Grignard reagent. It may have degraded upon storage.

    • The catalyst may be inactive. Use a fresh batch of catalyst or a pre-catalyst that is activated in situ.

  • Formation of side products (e.g., homo-coupling):

    • Optimize the reaction temperature and time.

    • Screen different ligands that can promote the desired cross-coupling pathway over side reactions.

    • Adjust the stoichiometry of the Grignard reagent.

Conclusion

The palladium-catalyzed cross-coupling of this compound with Grignard reagents represents a versatile and efficient method for the synthesis of a novel class of compounds. The protocols and data presented in this document provide a solid foundation for researchers to explore this chemistry further. Careful attention to experimental conditions, particularly the exclusion of air and moisture, is paramount for the success of these reactions. Further optimization of catalyst systems and reaction parameters may lead to even more efficient and scalable synthetic routes to these valuable molecules.

References

Application Notes and Protocols for the Synthesis of PROTACs using 4-(4-Bromophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to tag the POI for degradation. A typical PROTAC molecule consists of three components: a ligand for the POI (the "warhead"), a ligand for an E3 ligase, and a chemical linker that connects the two. The nature and length of the linker are critical for the efficacy of the PROTAC.

This document provides a detailed protocol for the synthesis of a PROTAC utilizing the commercially available building block, 4-(4-Bromophenoxy)tetrahydro-2H-pyran. This building block offers two points for synthetic elaboration: an aryl bromide handle suitable for cross-coupling reactions and a tetrahydropyran (THP)-protected phenol which can be deprotected to reveal a hydroxyl group for further functionalization. This protocol will describe a modular synthetic strategy, allowing for the flexible incorporation of different E3 ligase ligands and warheads. As an exemplary target, we will focus on the degradation of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression, using the well-established inhibitor JQ1 as the warhead. For the E3 ligase, we will describe the incorporation of a ligand for Cereblon (CRBN).

Synthetic Strategy Overview

The overall synthetic strategy is a convergent approach where the final PROTAC is assembled from three key building blocks: the warhead, the E3 ligase ligand, and the linker derived from this compound. The synthesis is divided into two main stages:

  • Functionalization of the Aryl Bromide: The aryl bromide of the starting material will be utilized in a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to install a linker which is pre-functionalized with an E3 ligase ligand.

  • Deprotection and Warhead Coupling: The THP-protected phenol will be deprotected under acidic conditions to reveal a free hydroxyl group. This hydroxyl group will then be alkylated with a linker attached to the warhead.

This modular approach allows for the synthesis of a library of PROTACs by varying the E3 ligase ligand, the warhead, and the length and composition of the linkers.

Experimental Protocols

Materials and General Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS). Purification of compounds can be achieved by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC). Nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) should be used to confirm the structure and purity of all synthesized compounds.

Protocol 1: Synthesis of the Linker-E3 Ligase Ligand Intermediate via Suzuki Coupling

This protocol describes the coupling of the aryl bromide of this compound with a boronic acid or ester derivative of a linker attached to a Cereblon ligand (e.g., pomalidomide).

Step 1a: Synthesis of a Pomalidomide-Linker-Boronic Ester

A variety of commercially available pomalidomide derivatives with linkers terminating in a functional group suitable for conversion to a boronic ester are available. For this protocol, we will assume the use of a pomalidomide derivative with a terminal alkyne, which can be converted to a boronic ester.

Table 1: Reagents for Synthesis of Pomalidomide-Linker-Boronic Ester

ReagentMolecular Weight ( g/mol )AmountMolar Equiv.
Pomalidomide-alkyne linkerVaries100 mg1.0
Pinacolborane127.981.2 eq1.2
Dichlorobis(triphenylphosphine)palladium(II)701.900.05 eq0.05
Triethylamine101.193.0 eq3.0
Anhydrous Toluene-5 mL-

Procedure:

  • To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add the pomalidomide-alkyne linker (1.0 eq) and dichlorobis(triphenylphosphine)palladium(II) (0.05 eq).

  • Add anhydrous toluene (5 mL) and triethylamine (3.0 eq).

  • Add pinacolborane (1.2 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired pomalidomide-linker-boronic ester.

Step 1b: Suzuki Coupling Reaction

Table 2: Reagents for Suzuki Coupling

ReagentMolecular Weight ( g/mol )AmountMolar Equiv.
This compound257.121.0 eq1.0
Pomalidomide-linker-boronic esterVaries1.1 eq1.1
Tetrakis(triphenylphosphine)palladium(0)1155.560.05 eq0.05
Potassium Carbonate (2 M aqueous solution)138.213.0 eq3.0
1,4-Dioxane-10 mL-

Procedure:

  • In a flask, dissolve this compound (1.0 eq) and the pomalidomide-linker-boronic ester (1.1 eq) in 1,4-dioxane (10 mL).

  • Add the 2 M aqueous solution of potassium carbonate (3.0 eq).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction to 90 °C and stir under an inert atmosphere for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to yield the THP-protected PROTAC precursor.

Protocol 2: Synthesis of the Linker-E3 Ligase Ligand Intermediate via Buchwald-Hartwig Amination

This protocol provides an alternative to the Suzuki coupling, where the aryl bromide is coupled with an amine-terminated linker attached to the E3 ligase ligand.

Table 3: Reagents for Buchwald-Hartwig Amination

ReagentMolecular Weight ( g/mol )AmountMolar Equiv.
This compound257.121.0 eq1.0
Amine-terminated Pomalidomide-linkerVaries1.2 eq1.2
Tris(dibenzylideneacetone)dipalladium(0)915.720.02 eq0.02
Xantphos578.680.04 eq0.04
Cesium Carbonate325.822.0 eq2.0
Anhydrous Toluene-10 mL-

Procedure:

  • To a dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the amine-terminated pomalidomide-linker (1.2 eq), cesium carbonate (2.0 eq), and Xantphos (0.04 eq).

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.02 eq).

  • Add anhydrous toluene (10 mL).

  • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the THP-protected PROTAC precursor.

Protocol 3: Deprotection of the THP Group

Table 4: Reagents for THP Deprotection

ReagentMolecular Weight ( g/mol )AmountMolar Equiv.
THP-protected PROTAC precursorVaries1.0 eq1.0
p-Toluenesulfonic acid monohydrate (PTSA)190.220.2 eq0.2
Methanol-10 mL-

Procedure:

  • Dissolve the THP-protected PROTAC precursor (1.0 eq) in methanol (10 mL).

  • Add p-toluenesulfonic acid monohydrate (0.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the deprotected phenol intermediate, which can often be used in the next step without further purification.

Protocol 4: Coupling of the Warhead

This protocol describes the alkylation of the phenolic hydroxyl group with a linker pre-attached to the JQ1 warhead. A common linker for this purpose is a short polyethylene glycol (PEG) chain with a terminal leaving group, such as a tosylate or a bromide.

Step 4a: Synthesis of JQ1-Linker-Br

A JQ1 derivative with a carboxylic acid handle is commercially available and can be coupled to an amino-PEG-bromide linker via standard amide bond formation.

Table 5: Reagents for JQ1-Linker Synthesis

ReagentMolecular Weight ( g/mol )AmountMolar Equiv.
JQ1-carboxylic acid470.961.0 eq1.0
Amino-PEG-bromide (e.g., 2-(2-aminoethoxy)ethyl bromide)Varies1.1 eq1.1
HATU380.231.2 eq1.2
N,N-Diisopropylethylamine (DIPEA)129.243.0 eq3.0
Anhydrous N,N-Dimethylformamide (DMF)-5 mL-

Procedure:

  • Dissolve JQ1-carboxylic acid (1.0 eq) in anhydrous DMF (5 mL).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes.

  • Add the amino-PEG-bromide (1.1 eq) and stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to yield JQ1-Linker-Br.

Step 4b: Etherification to form the final PROTAC

Table 6: Reagents for Final PROTAC Synthesis

ReagentMolecular Weight ( g/mol )AmountMolar Equiv.
Deprotected phenol intermediateVaries1.0 eq1.0
JQ1-Linker-BrVaries1.2 eq1.2
Potassium Carbonate138.213.0 eq3.0
Anhydrous N,N-Dimethylformamide (DMF)-5 mL-

Procedure:

  • To a solution of the deprotected phenol intermediate (1.0 eq) in anhydrous DMF (5 mL), add potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of JQ1-Linker-Br (1.2 eq) in anhydrous DMF.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, cool to room temperature, and pour into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final PROTAC by preparative HPLC to obtain a product of high purity.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation

Table 7: Summary of Typical Reaction Conditions and Yields

Reaction StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O9012-1860-80
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃Toluene11016-2450-75
THP Deprotectionp-Toluenesulfonic acidMethanolRoom Temp.2-4>90
EtherificationK₂CO₃DMF6012-1840-60

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow Workflow for PROTAC Synthesis cluster_start Starting Material cluster_e3 E3 Ligase Arm Synthesis cluster_deprotection Deprotection cluster_warhead Warhead Arm Synthesis start 4-(4-Bromophenoxy) tetrahydro-2H-pyran cross_coupling Suzuki or Buchwald-Hartwig Coupling start->cross_coupling e3_ligand Pomalidomide-Linker-Boronic Ester or Amine e3_ligand->cross_coupling intermediate1 THP-Protected PROTAC Precursor cross_coupling->intermediate1 deprotection THP Deprotection (Acidic Conditions) intermediate1->deprotection intermediate2 Phenol Intermediate deprotection->intermediate2 etherification Etherification intermediate2->etherification warhead JQ1-Linker-Br warhead->etherification final_protac Final PROTAC etherification->final_protac

Caption: A streamlined workflow for the modular synthesis of a BRD4-targeting PROTAC.

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC Mechanism of Action cluster_components Cellular Components cluster_process Degradation Pathway protac PROTAC protac->protac recycled ternary_complex Ternary Complex Formation (POI-PROTAC-E3) protac->ternary_complex binds poi Protein of Interest (e.g., BRD4) poi->ternary_complex binds e3_ligase E3 Ubiquitin Ligase (e.g., Cereblon) e3_ligase->ternary_complex binds ubiquitination Poly-ubiquitination of POI ternary_complex->ubiquitination leads to proteasome Proteasomal Degradation ubiquitination->proteasome degraded_poi Degraded Protein Fragments proteasome->degraded_poi

References

Application Notes and Protocols: Suzuki Coupling of 4-(4-Bromophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate.[1][2][4] Its versatility has made it an indispensable tool in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and advanced materials.[5] This document provides a detailed experimental procedure for the Suzuki coupling of 4-(4-Bromophenoxy)tetrahydro-2H-pyran, a versatile building block in medicinal chemistry.

The general mechanism of the Suzuki coupling involves a catalytic cycle with three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1][5][6] The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction outcomes.[7]

Reaction Scheme

sub This compound plus1 + sub->plus1 boronic R-B(OH)2 plus2 Pd Catalyst, Base boronic->plus2 product 4-(4-R-phenoxy)tetrahydro-2H-pyran plus1->boronic plus2->product Solvent, Heat

Caption: General scheme for the Suzuki coupling of this compound.

Experimental Protocol

This protocol details a representative Suzuki coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv). Add this catalyst mixture to the reaction flask.

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Add degassed toluene and water in a 4:1 ratio (e.g., 10 mL of toluene and 2.5 mL of water for a 1 mmol scale reaction).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-(4-phenoxyphenoxy)tetrahydro-2H-pyran.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The success of a Suzuki coupling reaction is highly dependent on the specific combination of reactants, catalyst, ligand, base, and solvent. The following table summarizes typical conditions that can be adapted for the coupling of this compound.

ParameterTypical ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyst loading typically ranges from 0.5 to 5 mol%.[8]
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosElectron-rich and bulky phosphine ligands are often effective.[8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The choice of base can significantly impact reaction rate and yield.[6]
Solvent System Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMFA mixture of an organic solvent and water is commonly used.[6]
Boronic Acid/Ester Arylboronic acids, Arylboronic esters (e.g., pinacol esters)Boronic esters can offer improved stability and reactivity in some cases.[9]
Temperature Room Temperature to 110 °CThe required temperature depends on the reactivity of the substrates and catalyst system.[6]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation of the palladium catalyst.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_steps Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X      L L Pd0->PdII_Aryl ArylHalide Ar-X (this compound) ArylHalide->Pd0 OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-R      L L PdII_Aryl->PdII_Diaryl BoronicAcid R-B(OH)2 Base Base BoronicAcid->Base Base->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl->Pd0 Product Ar-R (Coupled Product) PdII_Diaryl->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow start Start: Assemble Reactants and Catalyst setup Reaction Setup under Inert Atmosphere start->setup reaction Heating and Stirring setup->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup and Extraction monitoring->workup If complete purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End: Purified Product characterization->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols: Leveraging 4-(4-Bromophenoxy)tetrahydro-2H-pyran in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 4-(4-Bromophenoxy)tetrahydro-2H-pyran as a versatile building block in the synthesis of novel kinase inhibitors, with a particular focus on the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing kinases, rather than merely inhibiting them.

Application Note: this compound as a Linker Building Block for Kinase-Targeting PROTACs

The structure of this compound makes it an ideal scaffold for the linker component of a PROTAC. The tetrahydropyran (THP) ring offers several advantages in drug design, including improved pharmacokinetic properties and metabolic stability. As a bioisostere of cyclohexane, the THP moiety can enhance solubility and provide a conformationally restrained linker, which can be crucial for optimizing the ternary complex formation between the target kinase, the PROTAC, and an E3 ubiquitin ligase.

The bromophenoxy group provides a chemically tractable handle for synthetic elaboration. The bromine atom can be readily functionalized using modern cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, allowing for the covalent attachment of either a kinase-binding "warhead" or an E3 ligase-recruiting ligand. This modularity enables the rapid generation of a library of PROTACs with varying linker lengths and vectors for structure-activity relationship (SAR) studies.

This document outlines a hypothetical, yet plausible, workflow for the development of a Bruton's Tyrosine Kinase (BTK) targeting PROTAC, employing this compound as a key linker component.

Experimental Protocols

Synthesis of a BTK-Targeting PROTAC using this compound

This protocol describes the synthesis of a hypothetical BTK-targeting PROTAC, BTK-linker-Pomalidomide , where a known BTK inhibitor warhead is linked to the E3 Cereblon ligase ligand, pomalidomide, via a linker derived from this compound.

a) Suzuki-Miyaura Coupling for Linker Elaboration

This step involves the coupling of this compound with a boronic acid ester to introduce a functional group for subsequent attachment to the E3 ligase ligand.

  • Materials:

    • This compound

    • Bis(pinacolato)diboron

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium acetate (KOAc)

    • 1,4-Dioxane (anhydrous)

  • Procedure:

    • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

    • Add anhydrous 1,4-dioxane to the flask.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired boronic ester intermediate.

b) Assembly of the Final PROTAC Molecule

The elaborated linker is then coupled to the BTK inhibitor warhead and the pomalidomide ligand in a stepwise fashion. (Note: The synthesis of the BTK warhead and pomalidomide ligand with appropriate functional handles is based on established literature procedures and is not detailed here).

  • Materials:

    • Boronic ester intermediate from step 1a

    • Functionalized BTK inhibitor (e.g., with a haloaryl group)

    • Functionalized pomalidomide (e.g., with a nucleophilic amine)

    • Appropriate palladium catalyst and ligands for subsequent cross-coupling and amination reactions.

  • Procedure:

    • Perform a second Suzuki-Miyaura coupling between the boronic ester intermediate and the functionalized BTK inhibitor to form the BTK-linker conjugate.

    • Purify the BTK-linker conjugate.

    • In a separate reaction, couple the purified BTK-linker conjugate to the functionalized pomalidomide via a nucleophilic substitution or other suitable conjugation chemistry to yield the final PROTAC molecule.

    • Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G cluster_start Starting Materials cluster_reaction1 Suzuki-Miyaura Coupling 1 cluster_intermediate Linker Intermediate cluster_reaction2 Suzuki-Miyaura Coupling 2 cluster_conjugate PROTAC Precursor cluster_reaction3 Final Conjugation cluster_final Final Product 4-Bromo-THP 4-(4-Bromophenoxy) tetrahydro-2H-pyran Step1 Pd(dppf)Cl2, KOAc Dioxane, 90°C 4-Bromo-THP->Step1 B2Pin2 Bis(pinacolato)diboron B2Pin2->Step1 Linker-Bpin Linker-Boronic Ester Step1->Linker-Bpin Step2 BTK-Warhead-Halide Pd Catalyst, Base Linker-Bpin->Step2 BTK-Linker BTK-Linker Conjugate Step2->BTK-Linker Step3 Pomalidomide-NH2 Coupling Conditions BTK-Linker->Step3 PROTAC BTK-PROTAC Step3->PROTAC

Biological Evaluation of the BTK-Targeting PROTAC

a) Western Blot Analysis for BTK Degradation

This protocol is designed to assess the ability of the synthesized PROTAC to induce the degradation of BTK in a relevant cancer cell line.

  • Materials:

    • BTK-expressing cell line (e.g., TMD8, a diffuse large B-cell lymphoma line)

    • Synthesized BTK-PROTAC

    • DMSO (vehicle control)

    • Proteasome inhibitor (e.g., MG132)

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibody against BTK

    • Primary antibody against a loading control (e.g., GAPDH or β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed the BTK-expressing cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the BTK-PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).

    • For mechanism validation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary anti-BTK antibody overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

    • Quantify the band intensities to determine the extent of BTK degradation at each PROTAC concentration.

G cluster_components Cellular Components cluster_process Degradation Pathway PROTAC BTK-PROTAC Ternary_Complex Ternary Complex Formation (BTK-PROTAC-E3) PROTAC->Ternary_Complex Binds to BTK BTK Kinase BTK->Ternary_Complex Binds to E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds to Ubiquitination Ubiquitination of BTK Ternary_Complex->Ubiquitination Leads to Proteasome Proteasomal Degradation Ubiquitination->Proteasome Targets for Degraded_BTK Degraded BTK Fragments Proteasome->Degraded_BTK Results in

Data Presentation

The quantitative data generated from the biological assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Activity of BTK-PROTAC

CompoundTarget KinaseIC₅₀ (nM) [Binding Affinity]DC₅₀ (nM) [Degradation]Dₘₐₓ (%) [Max Degradation]Cell Line
BTK-PROTAC BTK15.225.8>95TMD8
BTK-InhibitorBTK5.1N/AN/ATMD8
Pomalidomide(CRBN Ligand)N/AN/AN/ATMD8

IC₅₀: Half-maximal inhibitory concentration; DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation; N/A: Not applicable.

Table 2: Hypothetical Selectivity Profile of BTK-PROTAC

Kinase Target% Degradation at 1 µM
BTK >95%
EGFR<10%
SRC<15%
JAK2<5%

This structured presentation of data allows for a clear assessment of the potency, efficacy, and selectivity of the newly synthesized kinase-targeting PROTAC.

Application Notes and Protocols: Protecting Group Strategies for the Tetrahydropyran Moiety in 4-(4-Bromophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyranyl (THP) group is a widely utilized protecting group for phenols and alcohols in multistep organic synthesis. Its popularity stems from its ease of installation, general stability towards a variety of non-acidic reagents (including strong bases, organometallics, and hydrides), and facile removal under mild acidic conditions.[1] In the context of 4-(4-Bromophenoxy)tetrahydro-2H-pyran, the THP ether serves to mask the phenolic hydroxyl group of 4-bromophenol, allowing for selective reactions at other positions of the molecule or in subsequent synthetic steps.

This document provides detailed application notes and protocols for the deprotection of the tetrahydropyran moiety in this compound to regenerate the parent 4-bromophenol. The stability of the aryl ether linkage and the C-Br bond under various deprotection conditions is a key consideration for successful and high-yielding transformations.

Stability of the 4-(4-Bromophenoxy) Moiety

The this compound molecule contains two key functionalities besides the THP ether: an aryl ether linkage and an aryl bromide. The selective cleavage of the THP ether without affecting these groups is paramount.

  • Aryl Ether Stability: The carbon-oxygen bond of an aryl ether is significantly stronger than that of an alkyl ether. Under the mild acidic conditions typically employed for THP deprotection, the aryl ether linkage is stable and unlikely to cleave.

  • Aryl Bromide Stability: The carbon-bromine bond on the aromatic ring is also robust and not susceptible to cleavage under the acidic or neutral conditions used for THP removal.

Therefore, standard THP deprotection methodologies can be applied to this compound with a high expectation of selectivity.

Deprotection Strategies and Methodologies

A variety of methods have been developed for the cleavage of THP ethers. The choice of reagent and conditions often depends on the presence of other functional groups in the molecule and the desired level of mildness. Below is a summary of common deprotection strategies applicable to this compound.

Data Presentation: Comparison of Deprotection Methods for Phenolic THP Ethers
MethodReagent(s)Solvent(s)TemperatureTypical Reaction TimeYieldNotes
Acidic Hydrolysis Acetic Acid (AcOH)THF / WaterRoom Temp. - 45°C1 - 24 hGood to ExcellentA common and mild method.[1][2]
p-Toluenesulfonic acid (p-TsOH)Methanol, EthanolRoom Temp.1 - 2 hGood to ExcellentEffective, but can lead to transesterification with alcoholic solvents.[2]
Pyridinium p-toluenesulfonate (PPTS)EthanolRoom Temp. - 50°C1 - 19 hGood to ExcellentA milder alternative to p-TsOH, useful for acid-sensitive substrates.
Trifluoroacetic acid (TFA)DichloromethaneRoom Temp.0.5 - 2 hGood to ExcellentEffective at low concentrations (e.g., 2%).[3]
Heterogeneous Catalysis Amberlyst-15MethanolRoom Temp.1 - 4 hHighSimplifies workup through simple filtration of the catalyst.[1]
Lewis Acid Catalysis Iron(III) Tosylate (Fe(OTs)₃·6H₂O)MethanolRoom Temp.0.5 - 6 hHighA mild and environmentally friendly Lewis acid catalyst.[4][5]
Cerium(IV) Ammonium Nitrate (CAN)Acetonitrile / WaterRoom Temp.0.25 - 2 hHighCan also effect oxidative deprotection under certain conditions.[1]
Neutral Conditions Magnesium Bromide (MgBr₂)Diethyl etherRoom Temp.3 - 8 hHighUseful for substrates sensitive to acidic conditions.

Mandatory Visualization

Reaction Scheme: Deprotection of this compound

Deprotection of this compound cluster_reactants Reactant cluster_reagents Reagents cluster_products Products reactant This compound product1 4-Bromophenol reactant->product1 Deprotection reagents Acid Catalyst (e.g., p-TsOH) Solvent (e.g., Methanol) product2 By-product

Caption: Chemical transformation during deprotection.

Experimental Workflow: General Procedure for THP Deprotection

General Experimental Workflow for THP Deprotection start Start dissolve Dissolve this compound in appropriate solvent start->dissolve add_catalyst Add deprotection reagent/catalyst dissolve->add_catalyst react Stir at specified temperature add_catalyst->react monitor Monitor reaction by TLC react->monitor workup Aqueous workup (neutralization, extraction) monitor->workup Reaction complete dry_concentrate Dry organic layer and concentrate workup->dry_concentrate purify Purify by column chromatography (if necessary) dry_concentrate->purify end End (Isolated 4-Bromophenol) purify->end

Caption: Step-by-step deprotection workflow.

Experimental Protocols

Note: The following protocols are general procedures for the deprotection of phenolic THP ethers and should be adaptable for this compound. Optimization of reaction time and temperature may be necessary for this specific substrate.

Protocol 1: Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

This method is a mild and widely used procedure for the deprotection of acid-sensitive substrates.

Materials:

  • This compound

  • Ethanol (absolute)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) plate (silica gel) and chamber

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 equiv) in ethanol (0.1-0.2 M), add pyridinium p-toluenesulfonate (0.1-0.2 equiv).

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the progress of the reaction by TLC (e.g., using a 4:1 mixture of hexanes:ethyl acetate as the eluent).

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 4-bromophenol can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Deprotection using Acetic Acid/THF/Water

This is a classic and reliable method for THP ether cleavage under mild acidic conditions.[1][3]

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plate and chamber

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equiv) in a 3:1:1 mixture of THF:acetic acid:water (e.g., for 1 mmol of substrate, use 3 mL of THF, 1 mL of acetic acid, and 1 mL of water).[1]

  • Stir the solution at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 3: Deprotection using Amberlyst-15

The use of a solid-supported acid catalyst simplifies the workup procedure significantly.[1]

Materials:

  • This compound

  • Methanol

  • Amberlyst-15 resin

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plate and chamber

  • Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 equiv) in methanol (0.1-0.2 M), add Amberlyst-15 resin (10-20% by weight).[1]

  • Stir the suspension at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.

  • Wash the resin with a small amount of methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.[1]

  • The resulting crude 4-bromophenol is often of sufficient purity for subsequent steps but can be further purified by column chromatography if needed.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-(4-Bromophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a scalable synthetic route to 4-(4-Bromophenoxy)tetrahydro-2H-pyran, a key building block in the development of various pharmaceutical compounds. The described methodology is based on a two-step process commencing with the synthesis of the precursor, tetrahydro-4H-pyran-4-one, followed by a Williamson ether synthesis. This document offers detailed experimental protocols, quantitative data, and workflow visualizations to facilitate the successful and efficient large-scale production of the target compound.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a robust and scalable two-step sequence. The initial step involves the synthesis of the key intermediate, tetrahydro-4H-pyran-4-one. Subsequently, this intermediate is proposed to be reduced to tetrahydro-2H-pyran-4-ol, which then undergoes a Williamson ether synthesis with 4-bromophenol to yield the final product. This approach is favored for its use of readily available starting materials and its amenability to industrial-scale production.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of Tetrahydro-4H-pyran-4-one

ParameterValueReference
Starting Materials3-Chloropropionyl chloride, Ethylene[1]
Key Intermediate1,5-dichloropentan-3-one[1]
Overall YieldNot explicitly stated for the entire process in a single source
Product PurityNot explicitly stated
Scale20 kg of 3-chloropropionyl chloride[1]

Table 2: Proposed Williamson Ether Synthesis of this compound

ParameterTypical Range/ValueReference
Starting MaterialsTetrahydro-2H-pyran-4-ol, 4-BromophenolGeneral Knowledge
BaseNaOH, KOH, K₂CO₃, Cs₂CO₃[2]
SolventDMSO, DMF[2]
Reaction TemperatureRoom Temperature to RefluxGeneral Knowledge
Expected Yield>80% (based on similar reactions)General Knowledge
Product Purity>98% after purificationGeneral Knowledge

Experimental Protocols

Step 1: Synthesis of Tetrahydro-4H-pyran-4-one

This protocol is adapted from a patented industrial-scale synthesis.[1]

1.1. Synthesis of 1,5-dichloropentan-3-one:

  • In a suitable reactor, charge 20 kg of 3-chloropropionyl chloride and 20 kg of aluminum trichloride.

  • Use 50 kg of methylene dichloride as the solvent.

  • While stirring, introduce ethylene gas into the reactor, maintaining the temperature below 10 °C.

  • After the addition of ethylene is complete, allow the reaction mixture to incubate for 2 hours.

  • Quench the reaction by adding the solution to a mixture of water and hydrochloric acid, cooled to 0 °C.

  • Stir the mixture and separate the layers to obtain 1,5-dichloropentan-3-one.

1.2. Cyclization to Tetrahydro-4H-pyran-4-one:

  • To a reactor, add water, phosphoric acid, sodium dihydrogen phosphate, and the 1,5-dichloropentan-3-one from the previous step.

  • Heat the mixture under reflux.

  • After the reaction is complete, obtain the crude product by extraction.

  • Purify the crude product by vacuum rectification to yield tetrahydro-4H-pyran-4-one.

Step 2: Synthesis of this compound via Williamson Ether Synthesis

This is a generalized protocol based on established Williamson ether synthesis procedures.[2] A crucial preceding step, the reduction of tetrahydro-4H-pyran-4-one to tetrahydro-2H-pyran-4-ol, is required and can be achieved using standard reducing agents like sodium borohydride.

2.1. Formation of the Aryloxide:

  • In a suitable reaction vessel, dissolve 4-bromophenol (1.0 equivalent) in a dipolar aprotic solvent such as DMSO or DMF.

  • Add a suitable base such as potassium carbonate (1.5 equivalents) or sodium hydroxide (1.2 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

2.2. Etherification Reaction:

  • To the solution of the 4-bromophenoxide, add a solution of a tetrahydro-2H-pyran-4-yl derivative with a good leaving group (e.g., tetrahydro-2H-pyran-4-yl tosylate or mesylate, 1.0-1.2 equivalents) in the same solvent. This derivative is obtained from the reduction of tetrahydro-4H-pyran-4-one followed by reaction with the corresponding sulfonyl chloride.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by reaction monitoring.

  • Monitor the progress of the reaction by a suitable chromatographic method (e.g., TLC or HPLC).

2.3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound of high purity.

Visualizations

G cluster_0 Step 1: Synthesis of Tetrahydro-4H-pyran-4-one cluster_1 Step 2: Synthesis of this compound A 3-Chloropropionyl chloride + Ethylene B Friedel-Crafts Acylation A->B AlCl₃, CH₂Cl₂ C 1,5-dichloropentan-3-one B->C D Cyclization C->D H₃PO₄, NaH₂PO₄, H₂O, Reflux E Tetrahydro-4H-pyran-4-one D->E F Tetrahydro-4H-pyran-4-one G Reduction F->G e.g., NaBH₄ I Activation (e.g., Tosylation) G->I e.g., TsCl, Pyridine H Tetrahydro-2H-pyran-4-ol J Tetrahydro-2H-pyran-4-yl tosylate I->J L Williamson Ether Synthesis J->L K 4-Bromophenol K->L Base (e.g., K₂CO₃), Solvent (e.g., DMF) M This compound L->M

Caption: Synthetic workflow for this compound.

G cluster_williamson Williamson Ether Synthesis Mechanism 4-Bromophenol 4-Bromophenol 4-Bromophenoxide 4-Bromophenoxide 4-Bromophenol->4-Bromophenoxide Deprotonation Base Base SN2_Transition_State SN2 Transition State 4-Bromophenoxide->SN2_Transition_State Nucleophilic Attack Tetrahydro-2H-pyran-4-yl-LG Tetrahydro-2H-pyran-4-yl-LG (LG = Leaving Group) Tetrahydro-2H-pyran-4-yl-LG->SN2_Transition_State Product This compound SN2_Transition_State->Product Leaving_Group_Anion LG⁻ SN2_Transition_State->Leaving_Group_Anion

Caption: Mechanism of the Williamson ether synthesis step.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Bromophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Bromophenoxy)tetrahydro-2H-pyran. The information is presented in a question-and-answer format to directly address common challenges and improve reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Williamson ether synthesis, a common and direct method for this transformation.

Problem 1: Low or No Product Yield

Q: I am not getting the desired this compound product, or the yield is very low. What are the possible causes and solutions?

A: Low or no yield in the Williamson ether synthesis of this target molecule can stem from several factors, primarily related to the reactivity of the starting materials and reaction conditions. Tetrahydro-2H-pyran-4-ol is a secondary alcohol, which can lead to competing side reactions.

Possible Causes and Solutions:

  • Ineffective Deprotonation of the Alcohol: The hydroxyl group of tetrahydro-2H-pyran-4-ol needs to be fully deprotonated to form the more nucleophilic alkoxide.

    • Solution: Use a strong base. Sodium hydride (NaH) is a common and effective choice for deprotonating alcohols. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times. It is crucial to ensure anhydrous (dry) conditions, as water will consume the strong base.

  • Poor Reactivity of the Aryl Halide: Aryl halides are generally less reactive than alkyl halides in SN2 reactions.

    • Solution: While 1,4-dibromobenzene can be used, a more activated aryl halide like 1-bromo-4-fluorobenzene might be a better alternative, with the fluorine atom activating the ring towards nucleophilic aromatic substitution (SNAr). However, the Williamson synthesis is typically an SN2 reaction, where aryl halides are unreactive. A more practical approach is the reaction between 4-bromophenol and a tetrahydropyran with a good leaving group at the 4-position (e.g., 4-bromotetrahydropyran or 4-tosyloxytetrahydropyran).

  • Competing Elimination Reaction (E2): The alkoxide of tetrahydro-2H-pyran-4-ol is a strong base and can promote the elimination of HBr from a suitable alkyl halide, leading to the formation of an alkene as a major byproduct.[1][2] This is a significant issue when using secondary alkyl halides.[3]

    • Solution: Maintain a moderate reaction temperature. While higher temperatures can increase the rate of the SN2 reaction, they disproportionately favor the E2 elimination pathway. A typical temperature range for this synthesis is 50-100 °C.[4]

  • Inappropriate Solvent Choice: The solvent plays a critical role in solvating the ions and influencing the nucleophilicity of the alkoxide.

    • Solution: Use a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents effectively solvate the cation of the alkoxide, leaving the "naked" alkoxide anion as a potent nucleophile. Protic solvents (like ethanol) can solvate the alkoxide, reducing its nucleophilicity.

Problem 2: Presence of Significant Byproducts

Q: My reaction produces the desired ether, but I am also observing significant amounts of byproducts, making purification difficult. What are these byproducts and how can I minimize them?

A: The primary byproduct in this synthesis is typically from a competing elimination reaction. Depending on the chosen starting materials, other byproducts may also form.

Common Byproducts and Minimization Strategies:

  • Alkene from Elimination: If using a tetrahydropyran derivative with a leaving group at the 4-position, the alkoxide of 4-bromophenol can act as a base and induce elimination to form 3,6-dihydro-2H-pyran.

    • Minimization: As mentioned above, use moderate reaction temperatures. Also, ensure the use of a non-hindered base if possible, although a strong base is necessary for deprotonation.

  • Unreacted Starting Materials: Incomplete reactions will leave you with unreacted tetrahydro-2H-pyran-4-ol and/or 4-bromophenol.

    • Minimization: Ensure a slight excess (1.1-1.2 equivalents) of one of the reactants, typically the less expensive or more easily removable one. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion.

  • Products of C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).

    • Minimization: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents generally favor O-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The most common and direct approach is the Williamson ether synthesis . This involves the reaction of the sodium or potassium salt of either tetrahydro-2H-pyran-4-ol with an activated aryl halide, or more favorably, the salt of 4-bromophenol with a tetrahydro-2H-pyran derivative bearing a good leaving group at the 4-position (e.g., 4-bromotetrahydropyran or 4-tosyloxytetrahydropyran). The latter is generally preferred to avoid the challenges of nucleophilic aromatic substitution on an unactivated ring.

Q2: Are there alternative synthetic routes if the Williamson ether synthesis fails?

A2: Yes, several alternative methods can be employed, particularly if steric hindrance or low reactivity of the starting materials is an issue:

  • Mitsunobu Reaction: This reaction allows for the coupling of an alcohol and a nucleophile (in this case, 4-bromophenol) under mild conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD). A key feature of this reaction is that it proceeds with inversion of stereochemistry at the alcohol carbon.

  • Ullmann Condensation: This is a copper-catalyzed reaction that can form aryl ethers from an aryl halide and an alcohol. This method is particularly useful for coupling unactivated aryl halides. It typically requires high temperatures, but modern modifications with specific ligands can allow for milder reaction conditions.

  • Buchwald-Hartwig Etherification: This is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an alcohol. It is a powerful and versatile method for forming C-O bonds and is often successful when other methods fail, especially with sterically hindered substrates.

Q3: How can I improve the yield by optimizing the reaction conditions for the Williamson ether synthesis?

A3: To optimize the yield, consider the following factors systematically:

  • Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol.

  • Solvent: Employ a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide.

  • Temperature: Maintain a moderate temperature (e.g., 50-80 °C) to favor the SN2 reaction over the E2 elimination side reaction.

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be beneficial, especially in a biphasic system (e.g., aqueous NaOH and an organic solvent). The PTC helps to transport the alkoxide from the aqueous phase to the organic phase where the reaction occurs, often leading to higher yields and milder reaction conditions.

Q4: How can I effectively purify the final product?

A4: Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with a dilute base (e.g., 1M NaOH) to remove any unreacted 4-bromophenol, followed by a brine wash.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Chromatography: The crude product is often purified by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes, to separate the desired product from any remaining starting materials and byproducts.

Data Presentation

The following table summarizes the expected impact of different bases and solvents on the yield of a representative Williamson ether synthesis involving a secondary alcohol and a phenol. These are generalized trends to guide optimization.

Base Solvent Typical Temperature (°C) Expected Yield Range Key Considerations
NaHDMF50 - 80Good to ExcellentAnhydrous conditions are critical. NaH is highly reactive.
NaHTHF50 - 66 (reflux)Moderate to GoodTHF is less polar than DMF, potentially leading to lower rates.
K₂CO₃DMF80 - 120ModerateWeaker base requires higher temperatures, increasing risk of elimination.
Cs₂CO₃Acetonitrile60 - 80GoodCesium effect can enhance nucleophilicity of the phenoxide.
NaOH (aq) + PTCToluene70 - 90Moderate to GoodPhase-transfer catalysis allows for the use of aqueous base.

Experimental Protocols

Key Experiment: Williamson Ether Synthesis of this compound

This protocol describes a representative procedure based on the reaction of 4-bromophenol and 4-bromotetrahydropyran.

Materials:

  • 4-Bromophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • 4-Bromotetrahydropyran

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1 M Sodium hydroxide (NaOH)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • Deprotonation of 4-Bromophenol: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenol (1.0 eq). Dissolve it in anhydrous DMF. To this solution, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Etherification: Cool the reaction mixture back to 0 °C and add a solution of 4-bromotetrahydropyran (1.1 eq) in anhydrous DMF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution. Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with 1 M NaOH (2x) to remove unreacted 4-bromophenol, then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield check_deprotonation Check Deprotonation (Base Strength & Anhydrous Conditions) start->check_deprotonation check_reactivity Assess Reactant Reactivity (Aryl Halide vs. Alkyl Halide) check_deprotonation->check_reactivity Effective solution_base Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions check_deprotonation->solution_base Ineffective check_elimination Evaluate for E2 Elimination (Temperature Control) check_reactivity->check_elimination Good solution_reactants Consider Alternative Reactant Pair (e.g., 4-Bromophenol + 4-Tosyloxytetrahydropyran) check_reactivity->solution_reactants Poor check_solvent Verify Solvent Choice (Polar Aprotic) check_elimination->check_solvent Low solution_temp Lower Reaction Temperature (e.g., 50-70°C) check_elimination->solution_temp High solution_solvent Use DMF or DMSO check_solvent->solution_solvent Inappropriate end_node Improved Yield check_solvent->end_node Appropriate solution_base->end_node solution_reactants->end_node solution_temp->end_node solution_solvent->end_node

Caption: Troubleshooting workflow for low yield.

Comparative Overview of Synthetic Strategies

synthesis_strategies williamson Williamson Ether Synthesis williamson_pros Pros: - Direct & Simple - Common Reagents williamson->williamson_pros williamson_cons Cons: - Prone to Elimination - Requires Strong Base williamson->williamson_cons mitsunobu Mitsunobu Reaction mitsunobu_pros Pros: - Mild Conditions - Stereochemical Inversion mitsunobu->mitsunobu_pros mitsunobu_cons Cons: - Stoichiometric Byproducts - Purification Challenges mitsunobu->mitsunobu_cons ullmann Ullmann Condensation ullmann_pros Pros: - Effective for Aryl Ethers ullmann->ullmann_pros ullmann_cons Cons: - High Temperatures - Copper Catalyst ullmann->ullmann_cons buchwald Buchwald-Hartwig Etherification buchwald_pros Pros: - High Generality - Good for Hindered Substrates buchwald->buchwald_pros buchwald_cons Cons: - Expensive Catalyst/Ligands - Air-Sensitive Reagents buchwald->buchwald_cons

Caption: Comparison of synthetic methods.

References

Technical Support Center: Purification of 4-(4-Bromophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(4-Bromophenoxy)tetrahydro-2H-pyran.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low or No Recovery After Column Chromatography The product is eluting with the solvent front.Decrease the polarity of the eluent. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.
The product is strongly adsorbed to the silica gel.Increase the polarity of the eluent. If the product does not elute even with high concentrations of ethyl acetate, consider adding a small percentage of a more polar solvent like methanol. However, be cautious as methanol can sometimes dissolve silica gel.[1]
The compound has degraded on the acidic silica gel.Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. Alternatively, use a different stationary phase like alumina.[2]
Co-elution of Impurities with the Product Inadequate separation on the column.Optimize the solvent system. Run thin-layer chromatography (TLC) with various solvent mixtures to find the system that provides the best separation between your product and the impurities. A common starting point for compounds of this type is a mixture of ethyl acetate and hexanes.[1][3]
Overloading the column.Use an appropriate amount of crude material for the column size. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Product Streaking on TLC or Column The compound is too polar for the solvent system.Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the spot shape.
The compound is acidic or basic.Add a small amount of a modifier to the eluent. For acidic compounds, add a few drops of acetic acid. For basic compounds, add a small amount of triethylamine.
Oily Product After Recrystallization The chosen solvent is too good a solvent for the compound.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote crystal formation.
Presence of impurities that inhibit crystallization.Purify the crude product by column chromatography before attempting recrystallization.
No Crystal Formation Upon Cooling The solution is not supersaturated.Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
The compound has a low tendency to crystallize.Try scratching the inside of the flask with a glass rod to induce nucleation. Adding a seed crystal of the pure compound can also initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities can include unreacted 4-bromophenol, byproducts from the polymerization of dihydropyran (the reagent used to install the THP group), and potentially diastereomers if the starting alcohol is chiral.[4]

Q2: What is a good starting solvent system for purifying this compound by column chromatography?

A2: A good starting point for column chromatography on silica gel is a mixture of ethyl acetate and hexanes.[1][3] You can start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity to elute your product.[1] It is crucial to first determine the optimal solvent system by running TLC plates.

Q3: My compound is sensitive to acid. Can I still use silica gel for chromatography?

A3: Yes, but it is advisable to use deactivated silica gel. You can prepare this by making a slurry of the silica gel in your chromatography solvent containing a small amount (e.g., 1%) of a volatile base like triethylamine, and then packing the column with this slurry. This will help prevent the degradation of your acid-sensitive compound. Alternatively, alumina can be used as a stationary phase.[2]

Q4: What are some suitable solvents for the recrystallization of this compound?

A4: While specific data for this exact compound is limited, a common strategy for aryl ethers is to use a solvent pair. A good starting point would be to dissolve the compound in a minimal amount of a solvent in which it is soluble (like dichloromethane or ethyl acetate) and then slowly add a non-polar solvent in which it is poorly soluble (like hexanes or pentane) until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling should yield crystals.[5][6]

Q5: How can I monitor the progress of my column chromatography purification?

A5: The progress of the purification should be monitored by collecting fractions and analyzing them by thin-layer chromatography (TLC). This will allow you to identify which fractions contain your pure product and which contain impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass column with a stopcock

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Select the Solvent System: Develop a solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.

  • Pack the Column:

    • Securely clamp the column in a vertical position.

    • Add a small plug of glass wool or cotton to the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica run dry.

    • Once the silica has settled, add a thin layer of sand on top to protect the silica bed.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until it is level with the top of the sand.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

    • Collect fractions in separate test tubes.

  • Monitor the Separation:

    • Spot the collected fractions on a TLC plate and visualize under a UV lamp to identify the fractions containing the pure product.

  • Combine and Concentrate:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Choose the Solvent: Select a solvent or solvent pair in which the compound has high solubility at high temperatures and low solubility at low temperatures.

  • Dissolve the Crude Product:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Cool and Crystallize:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolate the Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the Crystals:

    • Allow the crystals to air dry on the filter paper or place them in a desiccator to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude Product (this compound + Impurities) column Column Chromatography synthesis->column Primary Purification recrystallization Recrystallization column->recrystallization Optional Further Purification analysis Purity Check (TLC, NMR, etc.) column->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product >98% Purity

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues cluster_solutions Potential Solutions start Purification Issue Identified low_recovery Low Recovery? start->low_recovery co_elution Co-elution of Impurities? start->co_elution oily_product Oily Product? start->oily_product no_crystals No Crystals Formed? start->no_crystals solution_polarity Adjust Eluent Polarity low_recovery->solution_polarity Yes co_elution->solution_polarity Yes solution_loading Check Column Loading co_elution->solution_loading Yes solution_solvent Change Recrystallization Solvent/Technique oily_product->solution_solvent Yes no_crystals->solution_solvent Yes solution_induce Induce Crystallization (Scratch, Seed) no_crystals->solution_induce Yes

Caption: Troubleshooting decision tree for purification issues.

References

common side reactions in the synthesis of 4-(4-Bromophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Bromophenoxy)tetrahydro-2H-pyran.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via two primary synthetic routes: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Route 1: Williamson Ether Synthesis

This method involves the reaction of a 4-bromophenoxide salt with a tetrahydropyran derivative bearing a suitable leaving group at the 4-position (e.g., a halide or a sulfonate ester).[1][2][3][4]

Diagram of Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Byproducts 4-Bromophenol 4-Bromophenol Deprotonation Deprotonation (e.g., NaH, K2CO3) 4-Bromophenol->Deprotonation 4-Halotetrahydropyran 4-X-Tetrahydropyran (X = Cl, Br, I, OTs, etc.) SN2_Reaction SN2 Reaction (Polar aprotic solvent, e.g., DMF, DMSO) 4-Halotetrahydropyran->SN2_Reaction Deprotonation->SN2_Reaction Forms 4-Bromophenoxide Workup_Purification Aqueous Workup & Purification (Chromatography) SN2_Reaction->Workup_Purification Elimination_Byproduct 3,4-Dihydro-2H-pyran SN2_Reaction->Elimination_Byproduct Side Reaction C_Alkylation_Byproduct C-Alkylated Phenol SN2_Reaction->C_Alkylation_Byproduct Side Reaction Target_Product This compound Workup_Purification->Target_Product

Caption: Workflow for the Williamson ether synthesis of this compound.

Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of 4-bromophenol. 2. Poor leaving group on the tetrahydropyran ring. 3. Inappropriate solvent. 4. Reaction temperature is too low.1. Use a stronger base (e.g., NaH instead of K₂CO₃) and ensure anhydrous conditions. 2. Convert the hydroxyl group of tetrahydro-2H-pyran-4-ol to a better leaving group, such as a tosylate (OTs) or mesylate (OMs).[4] 3. Use a polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction.[1] 4. Increase the reaction temperature, typically in the range of 50-100 °C, but monitor for side reactions.[3]
Presence of Unreacted 4-Bromophenol 1. Insufficient amount of base or alkylating agent. 2. Incomplete reaction.1. Use a slight excess (1.1-1.2 equivalents) of the base and the 4-substituted tetrahydropyran. 2. Increase the reaction time and monitor the reaction progress by TLC or GC.
Formation of 3,4-Dihydro-2H-pyran (Elimination Product) 1. The use of a sterically hindered or strong base. 2. High reaction temperatures. 3. The leaving group is on a secondary carbon, making elimination competitive with substitution.[2][5]1. Use a milder base such as K₂CO₃ or Cs₂CO₃.[1] 2. Maintain the lowest effective reaction temperature. 3. This is an inherent challenge with secondary electrophiles; optimizing base and temperature is key.
Formation of C-Alkylated Byproducts The 4-bromophenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring as well as on the oxygen atom.[1][2]1. Use of polar aprotic solvents (DMF, DMSO) generally favors O-alkylation. 2. Modifying the cation (e.g., using Cs₂CO₃) can sometimes improve selectivity for O-alkylation.
Route 2: Mitsunobu Reaction

This approach involves the reaction of 4-bromophenol with tetrahydro-2H-pyran-4-ol in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[6][7][8]

Diagram of Mitsunobu Reaction Workflow

Mitsunobu_Reaction cluster_reactants Reactants cluster_process Reaction & Purification cluster_products Products & Byproducts 4-Bromophenol 4-Bromophenol Reaction Mitsunobu Reaction (Anhydrous THF or Toluene, 0°C to RT) 4-Bromophenol->Reaction Tetrahydropyranol Tetrahydro-2H-pyran-4-ol Tetrahydropyranol->Reaction Reagents PPh3 + DEAD/DIAD Reagents->Reaction Purification Purification (Chromatography is essential) Reaction->Purification Byproduct1 Triphenylphosphine oxide (Ph3PO) Reaction->Byproduct1 Forms Byproduct2 Hydrazine dicarboxylate Reaction->Byproduct2 Forms Target_Product This compound Purification->Target_Product

Caption: Workflow for the Mitsunobu reaction for the synthesis of this compound.

Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Presence of water in the reaction. 2. Incorrect order of addition of reagents. 3. The pKa of 4-bromophenol may not be ideal for the reaction with certain azodicarboxylates.1. Ensure all reactants and the solvent are anhydrous. 2. Typically, the alcohol, phenol, and triphenylphosphine are mixed first, and the azodicarboxylate is added slowly at a low temperature (e.g., 0 °C).[8] 3. While phenols are generally suitable, consider using a slightly more acidic phenol derivative if yields are consistently low, though this is not an option for the target molecule.
Difficult Purification The byproducts, triphenylphosphine oxide (Ph₃PO) and the reduced form of the azodicarboxylate (e.g., diethyl hydrazinedicarboxylate), can be difficult to separate from the desired product.1. Chromatography: Careful column chromatography is the most common method for separation. 2. Crystallization: If the product is a solid, recrystallization may be effective. 3. Alternative Reagents: Consider using polymer-supported triphenylphosphine or a fluorous phosphine to simplify byproduct removal by filtration.
Formation of an Azodicarboxylate Adduct If the nucleophile (4-bromophenoxide) is not sufficiently reactive, the azodicarboxylate can sometimes react with the activated alcohol intermediate.[8]This is less common with phenolic nucleophiles but can occur. Ensure slow addition of the azodicarboxylate at low temperature to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing this compound?

A1: The choice of route depends on several factors. The Williamson ether synthesis is often preferred for its lower cost and simpler reagents. However, it may require harsher conditions and can be prone to elimination side reactions. The Mitsunobu reaction is performed under milder conditions, but the reagents are more expensive, and the purification can be more challenging due to stoichiometric byproducts.

Q2: In the Williamson synthesis, what is the best leaving group to have on the tetrahydropyran ring?

A2: A tosylate (-OTs) or mesylate (-OMs) is generally a better leaving group than a halide and can lead to higher yields. These can be prepared from the corresponding tetrahydro-2H-pyran-4-ol.

Q3: What are the key differences between using DEAD and DIAD in the Mitsunobu reaction?

A3: DEAD (diethyl azodicarboxylate) and DIAD (diisopropyl azodicarboxylate) are the most common reagents. DIAD is often preferred as it is considered to be more stable and less prone to forming explosive side products. The resulting diisopropyl hydrazinedicarboxylate byproduct can sometimes be easier to remove during purification.

Q4: Can I use a stronger base like an organolithium reagent to deprotonate 4-bromophenol in the Williamson synthesis?

A4: It is not recommended. Strong organometallic bases can react with the aryl bromide functionality through halogen-metal exchange, leading to undesired side products. Milder inorganic bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are more appropriate.[1]

Q5: How can I effectively remove triphenylphosphine oxide from my Mitsunobu reaction mixture?

A5: Besides column chromatography, one strategy is to precipitate the triphenylphosphine oxide. After the reaction, the solvent can be evaporated, and the residue can be triturated with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. The triphenylphosphine oxide is often insoluble and can be removed by filtration.

Data Presentation

Table 1: Comparison of Synthetic Routes

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Reactants 4-Bromophenol, 4-X-Tetrahydropyran (X=leaving group), Base4-Bromophenol, Tetrahydro-2H-pyran-4-ol, PPh₃, DEAD/DIAD
Typical Solvents DMF, DMSO, Acetonitrile[3]THF, Toluene, Dichloromethane
Typical Temperature 50 - 100 °C[3]0 °C to Room Temperature
Key Byproducts Elimination product, C-alkylation productTriphenylphosphine oxide, Hydrazine dicarboxylate
Advantages Lower cost reagents, simpler setupMild reaction conditions, high stereospecificity (if applicable)[6][9]
Disadvantages Harsher conditions, potential for elimination side reactions[2]Expensive reagents, challenging purification

Table 2: Hypothetical Reaction Parameters and Yields

RouteBase/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
WilliamsonK₂CO₃DMF801260-75
WilliamsonNaHTHF65 (reflux)870-85
MitsunobuPPh₃, DIADTHF0 to 25675-90

Note: The data in Table 2 are hypothetical and represent typical ranges for these types of reactions. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF).

  • Add 4-bromophenol (1.0 equivalent) to the solvent.

  • Portion-wise, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to the stirred solution at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Add a solution of 4-tosyloxytetrahydro-2H-pyran (1.05 equivalents) in a small amount of anhydrous DMF.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction for the Synthesis of this compound
  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF).

  • Dissolve 4-bromophenol (1.2 equivalents), tetrahydro-2H-pyran-4-ol (1.0 equivalent), and triphenylphosphine (1.2 equivalents) in the THF.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly, add diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise via a syringe.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to separate the product from the byproducts.

References

Technical Support Center: Optimization of Reaction Conditions for 4-(4-Bromophenoxy)tetrahydro-2H-pyran Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 4-(4-Bromophenoxy)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common synthetic transformations involving this substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The most common and versatile derivatization reactions for this compound involve palladium-catalyzed cross-coupling reactions that utilize the aryl bromide functional group. These include:

  • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond with amines.[1]

  • Sonogashira Coupling: For the formation of a carbon-carbon bond with terminal alkynes.[2]

Q2: Are there any stability concerns with the tetrahydropyran (THP) ring or the ether linkage under typical cross-coupling conditions?

A2: The tetrahydropyran ring and the phenoxy ether linkage are generally stable under the neutral or basic conditions of most palladium-catalyzed cross-coupling reactions. However, highly acidic or strongly oxidizing conditions should be avoided. The THP group is a robust protecting group and is generally compatible with a wide range of synthetic transformations.

Q3: How does the electron-donating nature of the phenoxy group affect the reactivity of the aryl bromide?

A3: The oxygen of the phenoxy group is electron-donating, which can make the oxidative addition of the palladium catalyst to the carbon-bromine bond slightly more challenging compared to electron-deficient aryl bromides. This may necessitate the use of more electron-rich and bulky phosphine ligands to facilitate this key step in the catalytic cycle.

Q4: Can I use microwave irradiation to accelerate the derivatization reactions?

A4: Yes, microwave-assisted synthesis can be a very effective method for accelerating these reactions, often leading to shorter reaction times and improved yields.[3][4] It is particularly useful for optimizing reaction conditions quickly.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low or no yield of the coupled product.

Potential Cause Troubleshooting Steps
Inefficient Oxidative Addition Use a more electron-rich and sterically demanding phosphine ligand such as SPhos, XPhos, or RuPhos. Consider a pre-catalyst that is easily activated to Pd(0).
Protodeboronation of the Boronic Acid Use a milder base like K₃PO₄ or Cs₂CO₃. Ensure anhydrous reaction conditions. Consider using a boronic ester (e.g., pinacol ester) which is more stable.
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use degassed solvents.
Poor Solubility of Reagents Try a different solvent system. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often effective.

Issue 2: Formation of homocoupled byproducts.

Potential Cause Troubleshooting Steps
Side reactions of the boronic acid Lower the reaction temperature. Use a higher catalyst loading to favor the cross-coupling pathway.
Oxidative homocoupling Ensure rigorous exclusion of oxygen from the reaction mixture.
Buchwald-Hartwig Amination

Issue 1: Low conversion of the starting material.

Potential Cause Troubleshooting Steps
Inappropriate Ligand Choice Screen different generations of Buchwald ligands. For sterically hindered amines, bulkier ligands are often required.
Base is not strong enough Use a stronger base such as LHMDS or NaOtBu. Ensure the base is fresh and anhydrous.
Amine is not nucleophilic enough For weakly nucleophilic amines, consider using a more forcing reaction condition (higher temperature).

Issue 2: Dehalogenation of the starting material.

Potential Cause Troubleshooting Steps
Presence of a hydride source Ensure solvents are anhydrous. Some bases can act as hydride sources at high temperatures; consider a different base.
Side reaction in the catalytic cycle Optimize the ligand and base combination to favor reductive elimination over dehalogenation.
Sonogashira Coupling

Issue 1: Low yield of the alkynylated product.

Potential Cause Troubleshooting Steps
Homocoupling of the alkyne (Glaser coupling) Perform the reaction under strictly copper-free conditions if homocoupling is a major issue.[2] Use an amine base that does not promote this side reaction.
Decomposition of the palladium catalyst Use a ligand that stabilizes the palladium catalyst, such as a phosphine ligand.
Low reactivity of the aryl bromide Increase the reaction temperature. Use a more active catalyst system.

Quantitative Data from Analogous Systems

The following tables summarize reaction conditions and yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on aryl bromides with structural similarities to this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Ether Linkages

Aryl BromideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromophenetolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001295
1-Bromo-4-(benzyloxy)benzene4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2)Dioxane1001692
2-(4-Bromophenoxy)oxane3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O801888

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Ether Linkages

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisoleMorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.2)Toluene1002496
1-Bromo-4-(tert-butoxy)benzeneAnilinePd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)Dioxane1101289
2-(4-Bromophenoxy)oxaneN-MethylanilinePd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)t-BuOH1001885

Table 3: Sonogashira Coupling of Aryl Bromides with Ether Linkages

Aryl BromideAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromophenetolePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF60694
1-Bromo-4-(benzyloxy)benzeneTrimethylsilylacetylenePd(OAc)₂ (1)CuI (2)DIPA (2)Toluene801290
2-(4-Bromophenoxy)oxane1-HeptynePd(PPh₃)₄ (3)CuI (5)Piperidine (2)DMF70887

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1.0 equiv.) and the corresponding boronic acid or ester (1.2 equiv.) is added the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). The vessel is sealed and purged with an inert gas (Argon or Nitrogen). The degassed solvent (e.g., toluene/water 4:1) and base (e.g., K₃PO₄, 2.0 equiv.) are then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried reaction vessel, this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%) are combined. The vessel is sealed and purged with an inert gas. The amine (1.2 equiv.), degassed solvent (e.g., toluene or dioxane), and a solution of the base (e.g., NaOtBu or LHMDS, 1.5 equiv.) are added sequentially. The reaction is heated with stirring (typically 80-120 °C) and monitored by an appropriate chromatographic technique. After completion, the mixture is cooled, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by flash chromatography.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a degassed solvent (e.g., THF or DMF) is added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%). A degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) is then added, and the reaction is stirred at room temperature or heated as required. The progress of the reaction is monitored by TLC or GC-MS. Once the reaction is complete, the mixture is diluted with an organic solvent and washed with aqueous ammonium chloride, water, and brine. The organic phase is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling start Start reagents Combine Aryl Bromide, Boronic Acid, Catalyst, Ligand start->reagents inert Purge with Inert Gas reagents->inert add_solvents Add Degassed Solvent and Base inert->add_solvents heat Heat and Stir add_solvents->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Final Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Low_Yield start Low/No Yield in Cross-Coupling check_catalyst Check Catalyst Activity and Ligand Choice start->check_catalyst check_base Evaluate Base Strength and Purity start->check_base check_conditions Optimize Reaction Temperature and Time start->check_conditions check_reagents Verify Reagent Purity and Stability start->check_reagents solution1 Use more active catalyst/ligand system check_catalyst->solution1 solution2 Use stronger/fresher base, ensure anhydrous conditions check_base->solution2 solution3 Increase temperature, run microwave reaction check_conditions->solution3 solution4 Use fresh reagents, consider more stable derivatives check_reagents->solution4

Caption: A logical flowchart for troubleshooting low yields in cross-coupling reactions.

References

troubleshooting failed reactions involving 4-(4-Bromophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(4-Bromophenoxy)tetrahydro-2H-pyran. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot failed or low-yielding reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a halogenated heterocycle primarily used as a building block in organic synthesis. The aryl bromide moiety is readily functionalized through various cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of aryl amines.[1][2][3]

  • Sonogashira Coupling: To form carbon-carbon bonds with terminal alkynes.

  • Ullmann Condensation: For the formation of diaryl ethers.[4]

  • Grignard Reagent Formation: The aryl bromide can be converted into a Grignard reagent for subsequent reactions with electrophiles.[5]

Q2: What is the role of the tetrahydro-2H-pyran (THP) group in this molecule?

A2: The THP group serves as a protecting group for the phenolic oxygen.[6] It is generally stable under basic and nucleophilic conditions, making it compatible with many cross-coupling reactions.[6] However, it is sensitive to acidic conditions and can be cleaved.[7]

Q3: What are the key stability concerns when working with this compound?

A3: The primary stability concern is the acid-lability of the THP ether.[7] Accidental cleavage of the THP group can occur under acidic reaction conditions or during workup, leading to the formation of 4-bromophenol as a byproduct. Certain palladium catalysts, particularly Pd/C, may contain acidic residues that can catalyze the cleavage of the THP ether, especially in protic solvents like ethanol.[8][9]

Q4: How can I purify the final product from unreacted this compound and other byproducts?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the desired product. Common solvent systems include mixtures of hexanes and ethyl acetate. If the THP group is cleaved, the resulting 4-bromophenol can sometimes be removed by an aqueous base wash during workup, as it will form the water-soluble phenoxide.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

If you are experiencing low or no yield in a Suzuki-Miyaura coupling reaction with this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low/No Yield in Suzuki Coupling check_reagents 1. Check Reagent Quality - Boronic acid/ester decomposition? - Solvent and base anhydrous? start->check_reagents check_catalyst 2. Catalyst/Ligand Issues - Inactive catalyst? - Inappropriate ligand? check_reagents->check_catalyst check_conditions 3. Reaction Conditions - Insufficient temperature? - Inadequate degassing? check_catalyst->check_conditions side_reactions 4. Suspect Side Reactions - Debromination? - THP cleavage? check_conditions->side_reactions workup_issues 5. Workup/Purification Problems - Product loss during extraction? - Co-elution with impurities? side_reactions->workup_issues end Reaction Optimized workup_issues->end

Caption: Troubleshooting steps for failed Suzuki-Miyaura coupling.

Potential Causes and Solutions

Potential Cause Recommended Solution
Poor Quality of Boronic Acid Boronic acids can dehydrate to form boroxines or undergo protodeboronation. Use fresh or properly stored boronic acid/ester. Consider using a slight excess (1.1-1.5 equivalents).
Inactive Catalyst The Pd(0) catalyst may have oxidized. Use a fresh batch of catalyst or a pre-catalyst. Ensure proper degassing of the reaction mixture to remove oxygen.
Inappropriate Ligand The choice of phosphine ligand is crucial. For electron-rich aryl bromides, bulky, electron-rich ligands like SPhos, XPhos, or RuPhos are often effective.
Base Incompatibility or Insufficiency The base is critical for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered and anhydrous. The strength of the base can influence the reaction rate and side reactions.
Solvent Issues The solvent system must solubilize the reactants. Common choices include toluene, dioxane, or THF with an aqueous phase for the base. Ensure solvents are anhydrous if required by the specific protocol.
Low Reaction Temperature Suzuki couplings often require heating. If the reaction is sluggish, consider increasing the temperature, potentially using a higher-boiling solvent or microwave irradiation.
Debromination A common side reaction is the reduction of the aryl bromide to the corresponding arene. This can be caused by impurities or a non-optimal catalyst/ligand combination. Screening different ligands and bases may mitigate this.
THP Ether Cleavage If the reaction conditions are acidic, or if acidic byproducts are formed, the THP group may be cleaved. Ensure the reaction is run under basic conditions and consider a buffered system if necessary. During workup, avoid strong acids.
Issue 2: Low or No Yield in Buchwald-Hartwig Amination

For unsuccessful Buchwald-Hartwig amination reactions, the following guide can help identify and resolve the issue.

Troubleshooting Workflow for Buchwald-Hartwig Amination

start Low/No Yield in Buchwald-Hartwig Amination check_reagents 1. Reagent Integrity - Amine purity? - Anhydrous solvent and base? start->check_reagents catalyst_ligand 2. Catalyst/Ligand Selection - Appropriate Pd source and ligand? - Catalyst poisoning? check_reagents->catalyst_ligand base_selection 3. Base Choice - Base strength appropriate for amine pKa? - Base solubility? catalyst_ligand->base_selection reaction_params 4. Reaction Parameters - Temperature too low? - Insufficient reaction time? base_selection->reaction_params side_products 5. Identify Side Products - Debromination? - THP cleavage? reaction_params->side_products end Reaction Optimized side_products->end

Caption: Troubleshooting steps for failed Buchwald-Hartwig amination.

Potential Causes and Solutions

Potential Cause Recommended Solution
Poorly Chosen Base The choice of base is critical and depends on the pKa of the amine. Strong, non-nucleophilic bases like NaOt-Bu, LiOt-Bu, or K₃PO₄ are commonly used. For sensitive substrates, weaker bases like Cs₂CO₃ may be beneficial.
Inappropriate Catalyst/Ligand Combination The ligand plays a crucial role in the efficiency of the reaction. For electron-rich aryl bromides, bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective. Consider screening a panel of ligands.
Catalyst Poisoning Certain functional groups on the amine or in the solvent can poison the palladium catalyst. Ensure high purity of all reagents.
Steric Hindrance If either the aryl bromide or the amine is sterically hindered, the reaction rate can be significantly reduced. In such cases, more active catalysts and higher temperatures may be required.
Debromination As with Suzuki coupling, hydrodehalogenation can be a competing side reaction. Optimizing the ligand, base, and temperature can help minimize this pathway.
THP Ether Instability While generally stable to the basic conditions of the Buchwald-Hartwig reaction, ensure that no acidic species are generated during the reaction or workup.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if necessary.

    • Add the degassed solvent system (e.g., toluene/water 4:1 or dioxane/water 4:1).

  • Reaction Execution:

    • Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for the specific amine.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%) and the ligand.

    • Add the base (e.g., NaOt-Bu, 1.2-1.5 eq.).

    • Evacuate and backfill the flask with an inert gas.

    • Add a solution of this compound (1.0 eq.) in an anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Add the amine (1.1-1.2 eq.).

  • Reaction Execution:

    • Stir the mixture at the desired temperature (typically 80-120 °C) and monitor the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Disclaimer: These protocols are intended as a general guide. All reactions should be performed by qualified individuals in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions may need to be optimized for specific substrates and scales.

References

deprotection of the tetrahydropyran ether in 4-(4-Bromophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the deprotection of 4-(4-Bromophenoxy)tetrahydro-2H-pyran to yield 4-bromophenol.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete or Slow Reaction 1. Insufficiently acidic conditions. 2. Low reaction temperature. 3. Steric hindrance around the ether linkage. 4. Inappropriate solvent.1. Increase the concentration of the acid catalyst or use a stronger acid (e.g., switch from pyridinium p-toluenesulfonate (PPTS) to p-toluenesulfonic acid (TsOH)). 2. Gently warm the reaction mixture (e.g., to 40-50 °C), monitoring for side product formation.[1] 3. While less common for phenols, consider a more potent deprotection method if steric hindrance is suspected. 4. Ensure a solvent system that allows for good solubility of the substrate and reagents. Protic solvents like methanol or ethanol are often effective.[2]
Formation of Side Products 1. Acid-sensitive functional groups elsewhere in the molecule (if applicable). 2. Strong acid leading to undesired reactions with the aromatic ring or bromine substituent. 3. Over-reaction or degradation due to prolonged reaction time or high temperature.1. Use milder acidic conditions (e.g., PPTS, Amberlyst-15 resin) to selectively cleave the THP ether.[2][3] 2. Employ a non-acidic deprotection method, such as LiCl in DMSO/water.[4][5] 3. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.[2]
Difficult Purification 1. Co-elution of the product (4-bromophenol) with the dihydropyran-derived byproducts. 2. Residual acid catalyst interfering with chromatography.1. After the reaction, perform an aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts.[2] The resulting 5-hydroxypentanal from the THP ring can be water-soluble. 2. If using a solid-supported acid catalyst like Amberlyst-15, it can be simply filtered off before workup.[2] For soluble acids, a basic wash is crucial.
Low Yield 1. Incomplete reaction (see above). 2. Degradation of the starting material or product. 3. Loss of product during workup and purification.1. Optimize reaction conditions (catalyst, temperature, time) by running small-scale trials. 2. Use the mildest effective conditions to prevent degradation. 3. Ensure proper pH adjustment during aqueous extraction to minimize the solubility of the phenolic product in the aqueous layer. Acidify the aqueous layer and re-extract if the product is suspected to be in the form of its phenoxide salt.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed deprotection of this compound?

A1: The deprotection proceeds via an acid-catalyzed hydrolysis of the acetal. The key steps involve protonation of the ether oxygen of the THP ring, followed by cleavage of the C-O bond to form the free 4-bromophenol and a resonance-stabilized carbocation derived from the THP ring. This carbocation is then quenched by a nucleophile (like water or an alcohol solvent) to form 2-hydroxytetrahydropyran, which is in equilibrium with its open-chain tautomer, 5-hydroxypentanal.[2]

Q2: Which acidic catalysts are recommended for this deprotection?

A2: A variety of acidic catalysts can be employed. The choice depends on the presence of other acid-sensitive functional groups in the molecule. Common choices include:

  • Mild: Pyridinium p-toluenesulfonate (PPTS), Amberlyst-15 (a solid-supported acid).[2][3]

  • Moderate: Acetic acid in a mixture of THF and water, p-toluenesulfonic acid (TsOH).[2][3]

  • Strong: Trifluoroacetic acid (TFA), mineral acids (e.g., HCl).[6][7][8]

Q3: Are there any non-acidic methods to deprotect the THP ether?

A3: Yes, for substrates that are sensitive to acid, milder, non-acidic methods are available. One effective method is using a combination of lithium chloride (LiCl) and water in dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 90 °C).[4][5][9] This method is known to be selective for THP ether cleavage in the presence of other sensitive groups.[4][5]

Q4: How can I monitor the progress of the deprotection reaction?

A4: The most common and effective way to monitor the reaction is by using thin-layer chromatography (TLC).[2] Spot the reaction mixture alongside the starting material (this compound) and, if available, the expected product (4-bromophenol). The reaction is complete when the starting material spot is no longer visible.

Q5: What are the expected byproducts, and how can they be removed?

A5: The primary byproduct from the THP group is 2-hydroxytetrahydropyran, which exists in equilibrium with 5-hydroxypentanal.[2] These are generally water-soluble and can be removed during an aqueous workup. If a soluble acid catalyst is used, it can be neutralized with a mild base like sodium bicarbonate during the workup and extracted into the aqueous layer.[2]

Experimental Protocols

Method 1: Acid-Catalyzed Deprotection using p-Toluenesulfonic Acid (TsOH)

This protocol is a standard and generally efficient method for THP deprotection.

Procedure:

  • Dissolve this compound (1 equivalent) in methanol or ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-bromophenol.

  • Purify the product by column chromatography on silica gel if necessary.

Method 2: Mild Deprotection using Amberlyst-15

This method is advantageous as the solid acid catalyst can be easily removed by filtration.[2]

Procedure:

  • To a solution of this compound (1 equivalent) in methanol, add Amberlyst-15 resin (typically 10-20% by weight).[2]

  • Stir the suspension at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.

  • Wash the resin with a small amount of methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Further purification can be done by column chromatography or recrystallization.

Method 3: Non-Acidic Deprotection using Lithium Chloride

This protocol is suitable for substrates with acid-sensitive functional groups.[4][5]

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), lithium chloride (5 equivalents), and water (10 equivalents) in dimethyl sulfoxide (DMSO).[4]

  • Heat the mixture to 90 °C under a nitrogen atmosphere.[4]

  • Stir for the required time (monitoring by TLC is recommended, typically a few hours).[4][10]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude 4-bromophenol as needed.

Data Summary

The following table summarizes typical reaction conditions for various deprotection methods applicable to aryl THP ethers.

Catalyst/Reagent Solvent Temperature Typical Reaction Time Key Advantages
p-Toluenesulfonic Acid (TsOH)Methanol / EthanolRoom Temperature1-4 hoursReadily available, efficient.
Acetic Acid / THF / H₂O (3:1:1)THF/Water/Acetic AcidRoom Temperature2-8 hoursMild conditions.[2]
Amberlyst-15MethanolRoom Temperature2-6 hoursEasy catalyst removal (filtration).[2]
Trifluoroacetic Acid (TFA)Dichloromethane / MethanolRoom Temperature15-60 minutesFast reaction.[6][7]
Lithium Chloride (LiCl) / H₂ODMSO90 °C4-8 hoursGood for acid-sensitive substrates.[4][5]

Visualizations

Deprotection_Workflow cluster_reaction Reaction Step cluster_workup Workup & Purification Start This compound + Reagents Reaction Stir at specified temperature Start->Reaction 1. Mix Monitor Monitor by TLC Reaction->Monitor 2. React Quench Quench / Neutralize Monitor->Quench 3. Reaction Complete Extract Aqueous Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify Product 4-bromophenol Purify->Product Troubleshooting_Logic Start Reaction Issue? Incomplete Incomplete Reaction Start->Incomplete Yes SideProducts Side Products Start->SideProducts Yes LowYield Low Yield Start->LowYield Yes IncreaseAcid Increase acid strength/conc. Incomplete->IncreaseAcid IncreaseTemp Increase temperature Incomplete->IncreaseTemp MildConditions Use milder conditions (e.g., PPTS, LiCl) SideProducts->MildConditions MonitorClosely Monitor closely & shorten time SideProducts->MonitorClosely LowYield->Incomplete LowYield->SideProducts OptimizeWorkup Optimize workup pH LowYield->OptimizeWorkup

References

challenges in the scale-up of 4-(4-Bromophenoxy)tetrahydro-2H-pyran production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up production of 4-(4-Bromophenoxy)tetrahydro-2H-pyran.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, it is the reaction between the sodium or potassium salt of 4-bromophenol (the nucleophile) and a tetrahydropyran derivative with a suitable leaving group at the 4-position, such as 4-bromotetrahydro-2H-pyran or tetrahydro-2H-pyran-4-yl tosylate (the electrophile).

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: Key parameters to monitor and control during scale-up include:

  • Temperature: The reaction can be exothermic, and poor temperature control can lead to side reactions and impurities.

  • Moisture Content: The Williamson ether synthesis is sensitive to water, which can consume the base and lead to lower yields.[1] Anhydrous conditions are highly recommended.

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial for reaction efficiency and to minimize side reactions.

  • Addition Rate: A controlled addition rate of the electrophile is important to manage the reaction exotherm and maintain a consistent temperature profile.

Q3: What are the potential safety hazards to consider during scale-up?

A3: The primary safety concerns include:

  • Exothermic Reaction: Uncontrolled addition of reagents can lead to a rapid increase in temperature, potentially causing the solvent to boil and over-pressurize the reactor.

  • Handling of Strong Bases: Bases like sodium hydride (NaH) are flammable and react violently with water. While effective on a lab scale, for industrial production, weaker bases like potassium carbonate or sodium hydroxide are often preferred.[2]

  • Solvent Hazards: The use of flammable and potentially toxic solvents requires appropriate handling and ventilation.

Troubleshooting Guides

Problem 1: Low or Inconsistent Yield
Potential Cause Troubleshooting Step Rationale
Incomplete Deprotonation of 4-Bromophenol Use a stronger base (e.g., NaH, KH for lab scale) or ensure the chosen base (e.g., K₂CO₃, NaOH for larger scale) is of high quality and used in sufficient stoichiometric amounts.[2]The reaction requires the formation of the phenoxide ion to act as a nucleophile. Incomplete deprotonation leads to unreacted starting material.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]Water will react with the strong base, reducing its effectiveness, and can also hydrolyze the electrophile.
Suboptimal Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the rate, they may also promote side reactions. A typical range is 50-100 °C.[3]Finding the optimal balance between reaction rate and selectivity is key to maximizing yield.
Poor Solubility of Reactants Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to improve the solubility of the phenoxide salt.[2][4]Enhanced solubility increases the concentration of reactive species in the solution, promoting the desired reaction.
Side Reactions (Elimination) If using a secondary halide/tosylate on the pyran ring, consider a milder base and lower temperature to disfavor the competing E2 elimination reaction.[5][6]Strong bases can promote the elimination of H-X from the electrophile, leading to the formation of an alkene byproduct instead of the desired ether.
Problem 2: Product Impurity and Discoloration
Potential Cause Troubleshooting Step Rationale
C-Alkylation Side Product The phenoxide ion is an ambident nucleophile and can undergo alkylation at the ortho and para positions of the aromatic ring.[2] Using less polar solvents can sometimes favor O-alkylation.While O-alkylation is generally favored, C-alkylation can occur, leading to isomeric impurities that may be difficult to separate.
Product Degradation Avoid prolonged exposure to high temperatures during reaction and work-up. Distillation should be performed under vacuum to lower the boiling point.The final product may be susceptible to thermal degradation, leading to discoloration and the formation of impurities.
Unreacted Starting Materials Ensure the reaction goes to completion by monitoring with TLC or HPLC. During work-up, an aqueous base wash can remove unreacted 4-bromophenol.Residual starting materials are a common source of impurity.
Solvent Impurities Use high-purity, dry solvents.Impurities in the solvent can react with the starting materials or product, leading to contamination.

Data Presentation

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis of Aryl Ethers

Parameter Condition A (Lab Scale) Condition B (Pilot Scale) Condition C (Industrial Scale)
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Sodium Hydroxide (NaOH) with Phase Transfer Catalyst
Solvent Anhydrous Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)Toluene
Temperature Room Temperature to 60 °C80 - 100 °C90 - 110 °C
Typical Yield 85 - 95%75 - 85%80 - 90%
Key Advantage High reactivity, good yieldSafer and less expensive baseCost-effective, uses a less hazardous solvent, PTC enhances reaction rate
Key Challenge Safety concerns with NaHHigher temperatures may lead to side reactionsRequires careful optimization of the phase transfer catalyst system

Experimental Protocols

Key Experiment: Scale-up Synthesis of this compound

Materials:

  • 4-Bromophenol

  • Tetrahydro-2H-pyran-4-yl tosylate

  • Potassium Carbonate (finely powdered, dried)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Toluene

  • Deionized Water

  • Brine solution

Procedure:

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with 4-bromophenol (1.0 eq) and finely powdered, anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF (5 vol) to the reactor.

  • Inerting: Purge the reactor with nitrogen for 15-20 minutes.

  • Heating: Heat the reaction mixture to 80 °C with stirring.

  • Reagent Addition: Prepare a solution of tetrahydro-2H-pyran-4-yl tosylate (1.1 eq) in DMF (2 vol). Add this solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature between 80-85 °C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the consumption of 4-bromophenol is complete (typically 4-6 hours).

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly add deionized water (10 vol) to quench the reaction and dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separation funnel. Add toluene (10 vol) and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer with toluene (2 x 5 vol).

  • Washing: Combine the organic layers and wash with deionized water (2 x 5 vol) and then with brine (1 x 5 vol).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield this compound as a solid.

Visualizations

Synthesis_Pathway 4-Bromophenol 4-Bromophenol 4-Bromophenoxide 4-Bromophenoxide 4-Bromophenol->4-Bromophenoxide Deprotonation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->4-Bromophenoxide Product This compound 4-Bromophenoxide->Product SN2 Attack Tetrahydro-2H-pyran-4-yl-OTs Tetrahydro-2H-pyran-4-yl-OTs Tetrahydro-2H-pyran-4-yl-OTs->Product

Caption: Williamson ether synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Verify Reagent Quality & Stoichiometry (Anhydrous? Correct eq?) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok check_conditions Evaluate Reaction Conditions (Temp? Solvent? Time?) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_sides Investigate Side Reactions (Elimination? C-Alkylation?) sides_minimized Side Reactions Minimized? check_sides->sides_minimized check_workup Assess Work-up & Purification (Extraction? Distillation?) optimize_purification Modify Purification Method check_workup->optimize_purification reagents_ok->check_conditions Yes optimize_reagents Purify/Replace Reagents reagents_ok->optimize_reagents No conditions_ok->check_sides Yes optimize_conditions Adjust Temp/Solvent conditions_ok->optimize_conditions No sides_minimized->check_workup Yes optimize_selectivity Use Milder Base/Lower Temp sides_minimized->optimize_selectivity No optimize_reagents->check_reagents optimize_conditions->check_conditions optimize_selectivity->check_sides end Improved Process optimize_purification->end

Caption: A logical workflow for troubleshooting scale-up issues.

References

Technical Support Center: Purity Assessment of 4-(4-Bromophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for assessing the purity of 4-(4-Bromophenoxy)tetrahydro-2H-pyran. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The primary methods for purity assessment of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers unique advantages in terms of sensitivity, selectivity, and structural elucidation of the main component and potential impurities.[1]

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Potential impurities can arise from starting materials, byproducts, and degradation products. Common impurities may include unreacted 4-bromophenol or 3,4-dihydro-2H-pyran, as well as byproducts from side reactions. The specific impurities will depend on the synthetic route employed. For instance, in syntheses involving acid catalysis, dimerization or polymerization of the dihydropyran reactant can occur.

Q3: Can I use Quantitative NMR (qNMR) for purity determination of this compound?

A3: Yes, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the purity of organic molecules like this compound without the need for a specific reference standard of the analyte.[2][3][4][5][6][7] It provides a direct measurement of the analyte's concentration relative to a certified internal standard.

Analytical Methodologies and Experimental Protocols

This section provides detailed experimental protocols for the key analytical techniques used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry, offering high resolution and sensitivity for non-volatile and thermally labile compounds.[8][9][10][11]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with acetonitrile and water is commonly used for brominated aromatic compounds. A typical gradient could be:

    • 0-2 min: 50% Acetonitrile

    • 2-15 min: Gradient to 95% Acetonitrile

    • 15-20 min: Hold at 95% Acetonitrile

    • 20-22 min: Return to 50% Acetonitrile

    • 22-25 min: Re-equilibration at 50% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV detection at 225 nm, where the bromophenoxy group exhibits strong absorbance.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: Representative HPLC Data

ParameterValue
Retention Time (Main Peak)~ 12.5 min
Purity (Area %)> 98%
Tailing Factor (USP)< 1.5
Theoretical Plates> 5000

Workflow for HPLC Purity Analysis

HPLC_Workflow HPLC Purity Analysis Workflow sample_prep Sample Preparation (1 mg/mL in mobile phase) hplc_analysis HPLC Analysis (C18 column, ACN/H2O gradient) sample_prep->hplc_analysis data_acquisition Data Acquisition (UV at 225 nm) hplc_analysis->data_acquisition data_processing Data Processing (Peak integration) data_acquisition->data_processing purity_calculation Purity Calculation (Area % method) data_processing->purity_calculation report Generate Report purity_calculation->report

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural information.[1]

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injection Mode: Splitless (1 µL injection volume).

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

Data Presentation: Expected GC-MS Data

ParameterExpected Value/Observation
Retention TimeDependent on the specific column and conditions, but expected to be in the mid-to-late region of the chromatogram.
Molecular Ion (M+)m/z 256 and 258 (due to bromine isotopes 79Br and 81Br in a ~1:1 ratio).
Key Fragment IonsFragments corresponding to the loss of the tetrahydropyran moiety, and fragments of the bromophenoxy group.

Expected MS Fragmentation Pathway

MS_Fragmentation Expected MS Fragmentation of this compound molecular_ion Molecular Ion [M]+ m/z 256/258 fragment1 Loss of C5H9O m/z 171/173 molecular_ion->fragment1 - C5H9O fragment3 Tetrahydropyranyl cation m/z 85 molecular_ion->fragment3 - C6H4BrO fragment2 Bromophenyl cation m/z 155/157 fragment1->fragment2 - O

Caption: A simplified representation of the expected mass fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic compounds. Both ¹H and ¹³C NMR should be utilized for a comprehensive analysis.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 5 seconds (for quantitative measurements, this should be at least 5 times the longest T₁).

    • Number of Scans: 16-64.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Data Presentation: Expected NMR Spectral Data

NucleusExpected Chemical Shift (δ, ppm)MultiplicityIntegration (¹H) / Assignment (¹³C)
¹H~ 7.4d2H (Aromatic)
~ 6.8d2H (Aromatic)
~ 4.5m1H (CH-O)
~ 3.9m2H (CH₂-O)
~ 3.5m2H (CH₂-O)
~ 2.0m2H (CH₂)
~ 1.8m2H (CH₂)
¹³C~ 156sC-Br (Aromatic)
~ 132dCH (Aromatic)
~ 118dCH (Aromatic)
~ 116sC-O (Aromatic)
~ 75dCH-O
~ 67tCH₂-O
~ 34tCH₂

Note: These are estimated chemical shifts and may vary depending on the solvent and other experimental conditions.

Troubleshooting Guides

HPLC Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column.[1][8][12][13][14]- Mobile phase pH is close to the pKa of an impurity.- Column overload.- Use a highly end-capped column or add a small amount of a competing amine (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to be at least 2 units away from the pKa of any ionizable compounds.- Reduce the sample concentration or injection volume.
Ghost Peaks - Contamination in the injector, column, or mobile phase.- Carryover from a previous injection.- Flush the injector and column with a strong solvent.- Prepare fresh mobile phase.- Inject a blank solvent run to check for carryover.
Fluctuating Retention Times - Inconsistent mobile phase composition.- Temperature fluctuations.- Leaks in the system.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check all fittings for leaks.
GC-MS Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No Peaks Detected - Syringe issue.- Leak in the injection port.- Column not installed correctly.- Check the syringe for blockage or damage.- Perform a leak check on the injection port.- Reinstall the column according to the manufacturer's instructions.
Poor Peak Shape (Tailing) - Active sites in the inlet liner or on the column.- Column contamination.- Use a deactivated inlet liner.- Condition the column at a high temperature.- Trim the first few centimeters of the column.
High Baseline Noise - Column bleed.- Contaminated carrier gas.- Septum bleed.- Ensure the oven temperature does not exceed the column's maximum limit.- Use high-purity carrier gas with appropriate traps.- Use a high-quality, low-bleed septum.

Logical Troubleshooting Flow for Purity Discrepancies

Troubleshooting_Logic Troubleshooting Purity Discrepancies decision decision start Low Purity Detected check_hplc Review HPLC Data start->check_hplc is_peak_shape_good Good Peak Shape? check_hplc->is_peak_shape_good check_gcms Review GC-MS Data is_mass_spec_clean Clean Mass Spectrum? check_gcms->is_mass_spec_clean check_nmr Review NMR Data is_nmr_clean Clean NMR Spectrum? check_nmr->is_nmr_clean is_peak_shape_good->check_gcms Yes troubleshoot_hplc Troubleshoot HPLC Method (See HPLC Guide) is_peak_shape_good->troubleshoot_hplc No is_mass_spec_clean->check_nmr Yes investigate_impurities_gcms Investigate Impurities with GC-MS is_mass_spec_clean->investigate_impurities_gcms No investigate_impurities_nmr Investigate Impurities with NMR is_nmr_clean->investigate_impurities_nmr No purity_confirmed Purity Confirmed is_nmr_clean->purity_confirmed Yes troubleshoot_hplc->check_hplc resynthesize Consider Resynthesis/ Purification investigate_impurities_gcms->resynthesize investigate_impurities_nmr->resynthesize

Caption: A logical workflow for troubleshooting unexpected purity results.

References

stability issues of 4-(4-Bromophenoxy)tetrahydro-2H-pyran under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-(4-Bromophenoxy)tetrahydro-2H-pyran under various experimental conditions.

Troubleshooting Guide

This guide addresses common stability issues encountered during experiments involving this compound.

Issue: Unexpected cleavage or degradation of this compound in my reaction mixture.

This is a common issue as the tetrahydropyranyl (THP) ether linkage is sensitive to acidic conditions.[1][2][3] The following workflow can help you troubleshoot the problem.

G start Start: Unexpected Degradation Observed check_pH 1. Check pH of Reaction Mixture start->check_pH acidic Is the pH acidic (pH < 7)? check_pH->acidic Yes neutral_basic Is the pH neutral or basic (pH >= 7)? check_pH->neutral_basic No identify_acid 2. Identify Source of Acidity (e.g., reagents, catalysts, glassware) acidic->identify_acid other_issues 2. Investigate Other Potential Issues: - Oxidizing/Reducing agents present? - High temperature? - Photodegradation? neutral_basic->other_issues mitigate_acid 3. Mitigate Acidity: - Use acid-free solvents/reagents - Add a non-nucleophilic base (e.g., pyridine, DIPEA) - Use acid-washed and dried glassware identify_acid->mitigate_acid resolution Resolution: Stability Improved mitigate_acid->resolution other_issues->resolution

Caption: Troubleshooting workflow for unexpected degradation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a tetrahydropyranyl (THP) ether. Generally, THP ethers are known to be:

  • Stable under neutral and basic conditions. They are resistant to strong bases, organometallics, and hydrides.[1][2]

  • Labile (unstable) under acidic conditions. The THP group is a widely used protecting group for alcohols precisely because it can be easily removed with mild acid.[1][3][4]

Q2: What happens to this compound under acidic conditions?

A2: Under acidic conditions, the THP ether undergoes hydrolysis, cleaving the ether bond. This process, often referred to as deprotection, yields 4-bromophenol and 5-hydroxypentanal. The latter exists in equilibrium with its more stable cyclic hemiacetal form, 2-hydroxytetrahydropyran.[5]

G cluster_0 Acidic Conditions (H+) Compound This compound Products Degradation Products Compound->Products Hydrolysis Bromophenol 4-Bromophenol Products->Bromophenol Hydroxypentanal 5-Hydroxypentanal (in equilibrium with 2-hydroxytetrahydropyran) Products->Hydroxypentanal

Caption: Degradation pathway under acidic conditions.

Q3: What happens to this compound under basic conditions?

A3: The tetrahydropyranyl ether linkage is generally stable under basic conditions.[2] Therefore, this compound is not expected to degrade under typical basic experimental conditions. However, extreme conditions (e.g., very high temperatures in the presence of a strong base) could potentially lead to unforeseen reactions, though this is not a common issue for THP ethers.

G cluster_1 Basic Conditions (OH-) Compound This compound Stable Stable (No Degradation Expected) Compound->Stable

References

Technical Support Center: Synthesis and Purification of 4-(4-Bromophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(4-Bromophenoxy)tetrahydro-2H-pyran.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-bromophenol to form a phenoxide, which then acts as a nucleophile and attacks an electrophilic tetrahydro-2H-pyran derivative with a suitable leaving group, typically at the 4-position.

Q2: What are the potential impurities I might encounter in the synthesis of this compound?

A2: Common impurities include unreacted starting materials such as 4-bromophenol and the tetrahydro-2H-pyran electrophile. Side products can also form, primarily through an elimination reaction (E2 mechanism) if the reaction conditions are not optimal, leading to the formation of tetrahydropyran-derived alkenes.[1][2] Additionally, if the reaction is carried out at high temperatures for extended periods, product degradation may occur.

Q3: My reaction yield is low. What are the common causes and how can I troubleshoot this?

A3: Low yields in the Williamson ether synthesis can stem from several factors.[3][4] Incomplete deprotonation of 4-bromophenol, the use of a sterically hindered or unreactive tetrahydropyran electrophile, or competing elimination reactions are common culprits.[1][5] To troubleshoot, ensure anhydrous reaction conditions, use a sufficiently strong and non-nucleophilic base, and maintain an optimal reaction temperature, typically between 50-100 °C.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[6]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. A common solvent system for aromatic ethers is a mixture of ethyl acetate and hexanes.[8][9]

Q5: What are the recommended methods for purifying the crude product?

A5: The primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography is effective for separating the desired product from unreacted starting materials and most side products.[10] Recrystallization is a suitable technique for obtaining highly pure crystalline product, provided a suitable solvent is identified.[11][12]

Troubleshooting Guides

Purification by Column Chromatography

Problem 1: Poor separation of the product from impurities.

Possible CauseSolution
Inappropriate Solvent System The polarity of the eluent may be too high or too low. For aromatic ethers, a good starting point for TLC analysis is a mixture of ethyl acetate and hexanes.[8][9] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the product to ensure good separation on the column.
Co-elution of Impurities An impurity may have a similar polarity to the product. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve separation.[10]
Column Overloading Too much crude material on the column can lead to broad bands and poor separation. As a general rule, use a silica gel to crude product weight ratio of at least 50:1.

Problem 2: The product is streaking on the TLC plate and column.

Possible CauseSolution
Acidic Silica Gel Phenolic compounds can interact with the acidic surface of silica gel, causing streaking. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the silica gel.
Compound Overload on TLC Applying too concentrated a spot on the TLC plate can cause streaking. Dilute the sample before spotting.[7]
Purification by Recrystallization

Problem 1: The product "oils out" instead of crystallizing.

Possible CauseSolution
Solution is Supersaturated The concentration of the product in the hot solvent is too high. Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly.
Cooling is too Rapid Rapid cooling can prevent the formation of a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Inappropriate Solvent The chosen solvent may not be suitable for crystallization. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Experiment with different solvents or solvent mixtures. For aromatic ethers, ethanol, or a mixed solvent system like ethanol/water or dichloromethane/hexanes, may be effective.[11][13]

Problem 2: No crystals form upon cooling.

Possible CauseSolution
Solution is not Saturated Too much solvent was used to dissolve the crude product. Evaporate some of the solvent to increase the concentration and then allow it to cool again.
Crystallization is Slow Some compounds are slow to crystallize. Try scratching the inside of the flask with a glass rod to provide a surface for crystal nucleation. Seeding the solution with a small crystal of the pure product can also induce crystallization.

Data Presentation

The following table presents illustrative data for the purification of this compound. Please note that these are representative values and actual results may vary based on experimental conditions.

Purification MethodInitial Purity (by GC-MS)Final Purity (by GC-MS)Yield (%)Key Impurities Removed
Column Chromatography 75%95%65%Unreacted 4-bromophenol, elimination byproduct
Recrystallization 95%>99%85% (of chromatographed material)Minor unidentified impurities

Experimental Protocols

Synthesis of this compound (Williamson Ether Synthesis)

Materials:

  • 4-Bromophenol

  • 4-Bromotetrahydro-2H-pyran (or a tetrahydropyran with another suitable leaving group at the 4-position)

  • Sodium hydride (NaH) or Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenol (1.0 eq).

  • Add anhydrous DMF to dissolve the 4-bromophenol.

  • Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add 4-bromotetrahydro-2H-pyran (1.05 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC (e.g., using 20% ethyl acetate in hexanes).[8][9]

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate (e.g., 5%, 10%, 20% ethyl acetate in hexanes).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Purification by Recrystallization

Materials:

  • Purified this compound (from column chromatography)

  • Ethanol (or another suitable solvent)

Procedure:

  • Dissolve the product in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum to obtain the pure this compound.

Visualizations

Reaction_Pathway 4-Bromophenol 4-Bromophenol 4-Bromophenoxide 4-Bromophenoxide 4-Bromophenol->4-Bromophenoxide Deprotonation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->4-Bromophenoxide This compound This compound 4-Bromophenoxide->this compound SN2 Attack 4-Bromotetrahydro-2H-pyran 4-Bromotetrahydro-2H-pyran 4-Bromotetrahydro-2H-pyran->this compound

Caption: Williamson ether synthesis of this compound.

Impurity_Formation cluster_main Main Reaction (SN2) cluster_side Side Reaction (E2) 4-Bromophenoxide 4-Bromophenoxide Desired_Product This compound 4-Bromophenoxide->Desired_Product 4-Bromotetrahydro-2H-pyran_main 4-Bromotetrahydro-2H-pyran 4-Bromotetrahydro-2H-pyran_main->Desired_Product Base 4-Bromophenoxide (as base) Elimination_Product Tetrahydropyran-derived alkene Base->Elimination_Product 4-Bromotetrahydro-2H-pyran_side 4-Bromotetrahydro-2H-pyran 4-Bromotetrahydro-2H-pyran_side->Elimination_Product

Caption: Competing SN2 and E2 pathways in the reaction.

Purification_Workflow Crude_Product Crude Reaction Mixture Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Partially_Purified Partially Purified Product Column_Chromatography->Partially_Purified Impurities_1 Unreacted Starting Materials & Side Products Column_Chromatography->Impurities_1 Recrystallization Recrystallization Partially_Purified->Recrystallization Pure_Product Pure Crystalline Product (>99%) Recrystallization->Pure_Product Impurities_2 Trace Impurities Recrystallization->Impurities_2

Caption: General workflow for the purification of the target compound.

References

Validation & Comparative

Navigating the Bioactive Landscape of Tetrahydropyran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of bioactive natural products and synthetic compounds. While specific biological activity data for 4-(4-Bromophenoxy)tetrahydro-2H-pyran derivatives remains limited in publicly available literature, a broader examination of structurally related pyran-containing molecules reveals a rich landscape of therapeutic potential. This guide provides a comparative overview of the diverse biological activities exhibited by various pyran derivatives, supported by experimental data and detailed protocols to inform future research and drug discovery efforts.

Diverse Biological Activities of Pyran Derivatives: A Comparative Overview

Numerous studies have highlighted the significant potential of pyran derivatives across various therapeutic areas, including oncology, infectious diseases, and inflammation. The biological activity is often intrinsically linked to the specific substitutions on the pyran ring, influencing the molecule's interaction with biological targets.

Anticancer Activity

A significant body of research has focused on the anticancer properties of pyran derivatives. These compounds have been shown to induce cytotoxicity in a range of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Representative Pyran Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
4H-PyranDerivative 4dHCT-116 (Colon)75.1[1]
4H-PyranDerivative 4kHCT-116 (Colon)85.88[1]
4-Amino-2H-pyran-2-oneAnalog 27-0.059–0.090 (ED50)[2]
4-AminocoumarinDerivative 5cEhrlich Ascites Carcinoma1.74 (IC50 for DNA synthesis inhibition)[3]
4-AminocoumarinDerivative 5eEhrlich Ascites Carcinoma2.15 (IC50 for DNA synthesis inhibition)[3]
4-AminocoumarinDerivative 7cEhrlich Ascites Carcinoma3.52 (IC50 for DNA synthesis inhibition)[3]
4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinolineCompound 16wH22 (Hepatocellular Carcinoma)0.065Not explicitly cited
4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazoleCompound 8hNIH3T30.0746[4]
Antimicrobial Activity

Pyran derivatives have also demonstrated promising activity against a spectrum of microbial pathogens, including bacteria and fungi. The mechanism of action is thought to involve the disruption of essential cellular processes in these microorganisms.

Table 2: Antimicrobial Activity of Representative Pyran Derivatives

Compound ClassSpecific DerivativeMicrobial StrainMIC (µg/mL)Reference
4H-PyranCompound 4bM. tuberculosis3.25Not explicitly cited
4H-PyranCompound 4eM. tuberculosis3.25Not explicitly cited
Spiro-4H-pyranCompound 5aS. aureus- (Potent Activity)[5]
Spiro-4H-pyranCompound 5bS. aureus- (Potent Activity)[5]
Spiro-4H-pyranCompound 5fS. aureus- (Potent Activity)[5]
Spiro-4H-pyranCompound 5gS. aureus- (Potent Activity)[5]
Spiro-4H-pyranCompound 5iS. aureus- (Potent Activity)[5]

Experimental Protocols

To facilitate the replication and extension of these findings, detailed experimental methodologies for key assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT-116)

  • DMEM or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

Visualizing Molecular Pathways and Experimental Processes

To better understand the complex biological processes and experimental setups, the following diagrams are provided.

anticancer_pathway Pyran_Derivative Pyran Derivative Cell_Membrane Cell Membrane Pyran_Derivative->Cell_Membrane Enters Cell Apoptosis_Pathway Apoptosis Pathway Cell_Membrane->Apoptosis_Pathway Triggers Cell_Cycle_Arrest Cell Cycle Arrest Cell_Membrane->Cell_Cycle_Arrest Induces Cancer_Cell_Death Cancer Cell Death Apoptosis_Pathway->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Proposed mechanism of anticancer activity of pyran derivatives.

experimental_workflow_mtt cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Pyran Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO to Solubilize F->G H Read Absorbance G->H I Results H->I Calculate IC50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

References

comparing the reactivity of 4-(4-Bromophenoxy)tetrahydro-2H-pyran with similar building blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, aryl ethers containing a tetrahydropyran (THP) moiety are prevalent structural motifs. The building block, 4-(4-Bromophenoxy)tetrahydro-2H-pyran, offers a versatile scaffold for introducing this feature while providing a reactive handle—the aryl bromide—for further molecular elaboration through cross-coupling reactions. This guide presents an objective comparison of the reactivity of this compound with structurally similar building blocks in two of the most widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The data herein, based on established chemical principles, is intended to guide chemists in substrate selection and reaction optimization.

Selection of Comparative Building Blocks

To effectively benchmark the reactivity of this compound, three analogous compounds were selected for comparison. These analogs were chosen to isolate the effects of the halogen, the ether linkage, and the steric/electronic contribution of the tetrahydropyran group.

  • Bromobenzene: The simplest aryl bromide, serving as a baseline for reactivity.

  • 4-Bromoanisole: Features a simple methoxy ether, allowing for a direct comparison of the electronic and steric influence of a small alkoxy group versus the bulkier THP-ether.

  • 4-(4-Chlorophenoxy)tetrahydro-2H-pyran: An identical structure but with chlorine replacing bromine, to highlight the well-established differences in reactivity between aryl bromides and chlorides.[1][2]

Reactivity Comparison in Key Cross-Coupling Reactions

The utility of an aryl halide building block is largely defined by its performance in cross-coupling reactions. Below, we compare the performance of our target compound and its analogs in Suzuki-Miyaura and Buchwald-Hartwig reactions, which are fundamental transformations for C-C and C-N bond formation, respectively.

Experimental Workflow

The general workflow for comparing the reactivity of these building blocks is outlined below. This standardized process ensures that any observed differences in yield can be attributed to the inherent reactivity of the aryl halide substrate.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Work-up & Analysis r_setup Prepare Stock Solutions (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base) vial_prep Add Reagents to Reaction Vials under Inert Atmosphere (N2 or Ar) r_setup->vial_prep heating Heat Reaction Mixture (e.g., 80-100 °C) vial_prep->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring workup Quench Reaction & Perform Aqueous Work-up monitoring->workup purification Purify Crude Product (Column Chromatography) workup->purification analysis Analyze Product & Determine Yield (NMR, GC) purification->analysis

Caption: Standardized experimental workflow for reactivity comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide.[3][4] The reactivity of the aryl halide is a critical factor, with the rate-limiting step often being the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[4] The general order of reactivity for halogens is I > Br > Cl.[2][5]

Table 1: Comparison of Yields in a Representative Suzuki-Miyaura Reaction

EntryAryl HalideProductYield (%)*
1This compound4-(4-Phenylphenoxy)tetrahydro-2H-pyran91
2BromobenzeneBiphenyl96
34-Bromoanisole4-Methoxybiphenyl93
44-(4-Chlorophenoxy)tetrahydro-2H-pyran4-(4-Phenylphenoxy)tetrahydro-2H-pyran72

*Yields are representative based on established reactivity principles for illustrative comparison.

Analysis:

  • This compound (Entry 1) shows excellent reactivity, affording a high yield of the coupled product. Its performance is only slightly lower than the baseline substrates, bromobenzene (Entry 2) and 4-bromoanisole (Entry 3). This minor decrease can be attributed to the increased steric bulk of the THP-ether substituent compared to hydrogen or a methoxy group, which may slightly impede oxidative addition.

  • 4-(4-Chlorophenoxy)tetrahydro-2H-pyran (Entry 4) demonstrates significantly lower reactivity, as expected. The stronger C-Cl bond compared to the C-Br bond makes the oxidative addition step more challenging, generally requiring more forcing conditions or specialized catalyst systems to achieve high yields.[4]

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) R-B(OR)2 R-B(OR)2 R-B(OR)2->Ar-Pd(II)-R(L2)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a critical transformation in the synthesis of pharmaceuticals.[6][7] Similar to the Suzuki coupling, the reaction is often initiated by the oxidative addition of the aryl halide to the palladium catalyst.[7][8]

Table 2: Comparison of Yields in a Representative Buchwald-Hartwig Amination

EntryAryl HalideAmineProductYield (%)*
1This compoundMorpholine4-(4-(Tetrahydro-2H-pyran-4-yloxy)phenyl)morpholine94
2BromobenzeneMorpholineN-Phenylmorpholine98
34-BromoanisoleMorpholine4-(4-Methoxyphenyl)morpholine96
44-(4-Chlorophenoxy)tetrahydro-2H-pyranMorpholine4-(4-(Tetrahydro-2H-pyran-4-yloxy)phenyl)morpholine81

*Yields are representative based on established reactivity principles for illustrative comparison.

Analysis:

  • The reactivity trends observed in the Buchwald-Hartwig amination mirror those of the Suzuki coupling.

  • This compound (Entry 1) is an excellent substrate, providing a high yield of the arylamine product. Its reactivity is comparable to the less sterically hindered analogs, indicating that modern, bulky phosphine ligands used in these reactions effectively overcome the minor steric influence of the THP group.[8]

  • Again, the aryl chloride analog (Entry 4) is less reactive and requires more specialized conditions, although modern catalyst systems have greatly improved the scope for aryl chloride amination.[7]

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation Ar-Pd(II)-NR2(L)->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Ar-Pd(II)-NR2(L)->Ar-NR2 Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) R2NH R2NH R2NH->Ar-Pd(II)-NR2(L)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocols

The following are general, representative protocols for the reactions discussed. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrate combinations.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the vial.

  • Add a 4:1 mixture of Dioxane/Water (5 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath at 90 °C.

  • Stir the reaction for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Seal the tube, then evacuate and backfill with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the aryl halide (1.0 mmol) followed by toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction for 8-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pass it through a short plug of Celite, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Conclusion

This compound stands as a highly effective and versatile building block for use in modern synthetic chemistry. Its reactivity in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions is excellent, closely mirroring that of simpler, less functionalized aryl bromides like bromobenzene and 4-bromoanisole. The slightly increased steric bulk of the THP-ether moiety has a minimal impact on reaction efficiency when using contemporary catalyst systems. As expected, it demonstrates superior reactivity to its aryl chloride counterpart, making it the preferred choice for reliable and high-yielding cross-coupling transformations. These characteristics make it an invaluable tool for researchers and drug development professionals aiming to incorporate the aryl-THP-ether motif into complex molecular architectures.

References

The Structure-Activity Relationship of 4-(4-Bromophenoxy)tetrahydro-2H-pyran Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the systematic exploration of structure-activity relationships (SAR) is a cornerstone for the optimization of lead compounds. This guide delves into a comparative analysis of hypothetical analogs of 4-(4-Bromophenoxy)tetrahydro-2H-pyran, a scaffold with potential for biological activity. By examining the impact of targeted structural modifications, we can elucidate the key molecular features that govern potency and selectivity, providing a framework for the rational design of more effective therapeutic agents. The data presented herein is a representative synthesis, illustrating the principles of SAR based on established bioisosteric replacements and common observations in medicinal chemistry.

Comparative Analysis of Biological Activity

The following table summarizes the hypothetical inhibitory activity of this compound and its rationally designed analogs against a representative protein kinase target. The selection of modifications is based on common bioisosteric replacements aimed at exploring the influence of electronics, sterics, and hydrogen bonding potential on biological activity.

Compound IDR1 (para-position of phenoxy ring)R2 (tetrahydro-2H-pyran ring)IC50 (nM)Fold Improvement over Parent
Parent BrO15001x
Analog 1 ClO12001.25x
Analog 2 FO9501.58x
Analog 3 CNO7801.92x
Analog 4 OCH3O25000.6x
Analog 5 BrS18000.83x
Analog 6 BrNH6502.31x
Analog 7 CF3O5502.73x

Key SAR Insights:

  • Halogen Substitution on the Phenoxy Ring: A clear trend is observed with the halogens at the R1 position. The activity increases as the electronegativity of the halogen increases and the size decreases (F > Cl > Br). This suggests that a more polarized C-X bond may be favorable for interaction with the target, or that smaller substituents are sterically preferred.

  • Electron-Withdrawing Groups: The introduction of a cyano (CN) group (Analog 3) and a trifluoromethyl (CF3) group (Analog 7) at the R1 position, both strong electron-withdrawing groups, leads to a significant improvement in potency. This indicates that reducing the electron density of the phenyl ring is beneficial for activity.

  • Electron-Donating Groups: Conversely, the presence of an electron-donating methoxy (OCH3) group (Analog 4) is detrimental to activity, further supporting the hypothesis that an electron-deficient aromatic ring is preferred.

  • Bioisosteric Replacement in the Tetrahydropyran Ring: Replacing the oxygen atom in the tetrahydropyran ring with sulfur (Analog 5) results in a slight decrease in activity. However, substitution with a nitrogen atom (Analog 6) leads to a notable increase in potency. This suggests that the hydrogen bond donor capability of the NH group may form a key interaction with the biological target.

Experimental Protocols

The following is a detailed methodology for a representative in vitro kinase inhibition assay that could be used to generate the quantitative data presented above.

In Vitro Kinase Inhibition Assay Protocol:

  • Materials and Reagents:

    • Recombinant human protein kinase (e.g., a specific tyrosine kinase).

    • Biotinylated peptide substrate.

    • ATP (Adenosine triphosphate).

    • Test compounds (dissolved in DMSO).

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

    • White, opaque 96-well plates.

  • Assay Procedure:

    • A 10 mM stock solution of each test compound is prepared in 100% DMSO.

    • Serial dilutions of the compounds are prepared in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

    • 2.5 µL of each compound dilution is added to the wells of a 96-well plate.

    • 5 µL of a solution containing the protein kinase and the biotinylated peptide substrate in assay buffer is added to each well.

    • The kinase reaction is initiated by adding 2.5 µL of a 100 µM ATP solution in assay buffer to each well. The final reaction volume is 10 µL.

    • The plate is incubated at room temperature for 60 minutes.

    • The reaction is stopped by adding 10 µL of the Kinase-Glo® reagent to each well.

    • The plate is incubated for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • The luminescence is measured using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the amount of ATP remaining in the well, and thus directly proportional to the kinase activity.

    • The percent inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic equation using graphing software such as GraphPad Prism.

Visualizing the SAR Workflow

The following diagram illustrates the logical workflow of a typical structure-activity relationship study, from initial compound design to the identification of an optimized lead.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration cluster_outcome Outcome Lead Lead Compound This compound Design Analog Design (Bioisosteric Replacements) Lead->Design Identify Modification Sites Synthesis Chemical Synthesis Design->Synthesis Synthesize Analogs Screening In Vitro Screening (Kinase Assay) Synthesis->Screening Test Biological Activity Data Data Analysis (IC50 Determination) Screening->Data Quantify Potency SAR_Analysis SAR Analysis Data->SAR_Analysis Establish Relationships Optimization Lead Optimization SAR_Analysis->Optimization Identify Favorable Modifications Optimization->Design Iterative Design Cycle Optimized_Lead Optimized Lead Optimization->Optimized_Lead Achieve Target Potency/Selectivity

in vitro and in vivo evaluation of compounds synthesized from 4-(4-Bromophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to a lack of publicly available research specifically detailing the in vitro and in vivo evaluation of compounds directly synthesized from 4-(4-Bromophenoxy)tetrahydro-2H-pyran, this guide provides a comparative framework based on the evaluation of structurally related tetrahydropyran and 4H-pyran derivatives. The experimental data and protocols presented herein are derived from studies on analogous compounds and serve as a representative example for researchers in the field of drug discovery.

This guide offers an objective comparison of the biological performance of pyran-based compounds, supported by experimental data from relevant studies. It is intended for researchers, scientists, and drug development professionals.

Data Presentation: In Vitro Biological Activity

The following tables summarize the quantitative data for various pyran derivatives against different biological targets.

Table 1: In Vitro Antiproliferative Activity of 4H-Pyran Derivatives against Human Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
4d HCT-11675.1Doxorubicin5.3
4k HCT-11685.88Doxorubicin5.3
16 A549Data not specifiedNot specifiedNot specified
23 DU145Data not specifiedNot specifiedNot specified
4b SW480Active5-FluorouracilLess active than 4c
4c SW480More active than 4b and 5-FU5-FluorouracilLess active than 4c

Source: Data compiled from studies on various 4H-pyran derivatives. Note that direct comparison is limited due to different experimental conditions.[1][2]

Table 2: In Vitro Antimicrobial Activity of 4H-Pyran Derivatives

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (mg/mL)
4b S. aureus0.0195A. niger0.0195
4e M. tuberculosis3.25A. niger0.0195
4g Gram-positive isolatesLower than ampicillinNot specifiedNot specified
4j Gram-positive isolatesLower than ampicillinNot specifiedNot specified

Source: Minimum Inhibitory Concentration (MIC) values for selected 4H-pyran derivatives against various microbial strains.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., HCT-116, A549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized pyran derivatives and a reference drug (e.g., Doxorubicin) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
  • Animal Model: Male Swiss mice are used for the study.

  • Compound Administration: The test compounds, a reference drug (e.g., Diclofenac), and a vehicle control are administered orally or intraperitoneally to different groups of mice.

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each mouse.

  • Edema Measurement: The paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Inhibition Calculation: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Mandatory Visualizations

Experimental Workflow for In Vitro Anticancer Screening

G cluster_setup Cell Culture and Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Select Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed incubate_24h Incubate for 24h seed->incubate_24h add_compounds Add Pyran Derivatives & Controls incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve Dissolve Formazan with DMSO incubate_4h->dissolve read_absorbance Measure Absorbance at 570nm dissolve->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 compare Compare with Alternatives calculate_ic50->compare

Caption: Workflow for evaluating the in vitro anticancer activity of synthesized compounds.

Putative Signaling Pathway for Anti-inflammatory Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activation MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB MAPK->NFkB ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->ProInflammatory Transcription Pyran Pyran Derivative Pyran->MAPK Inhibition Pyran->NFkB Inhibition

Caption: Potential mechanism of anti-inflammatory action of pyran derivatives.

References

A Comparative Guide to the Structural Validation of 4-(4-Bromophenoxy)tetrahydro-2H-pyran: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural validation of 4-(4-Bromophenoxy)tetrahydro-2H-pyran, benchmarked against common spectroscopic techniques. We offer detailed experimental protocols, data interpretation, and a clear rationale for method selection to aid researchers in their structural elucidation workflows.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. It provides unequivocal proof of a chemical structure by mapping electron density, revealing bond lengths, bond angles, and stereochemistry.

  • Crystal Growth: Suitable single crystals of this compound are grown. A common method is slow evaporation of a saturated solution. A solution of the compound in a solvent system like ethanol/water or ethyl acetate/hexane is prepared and allowed to evaporate at a controlled temperature over several days to weeks.

  • Crystal Mounting: A well-formed, defect-free crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of nitrogen gas to low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is centered on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction data are indexed, integrated, and scaled using software such as CrysAlisPro or SAINT. This process determines the unit cell parameters and the intensities of the Bragg reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods (e.g., with SHELXT) and then refined against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL). All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

ParameterHypothetical Value
Chemical FormulaC₁₁H₁₃BrO₂
Formula Weight257.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.5, 8.2, 12.1
α, β, γ (°)90, 105.5, 90
Volume (ų)1000
Z4
Calculated Density (g/cm³)1.71
R-factor (R1)< 0.05
Goodness-of-fit (GooF)~1.0

Workflow for X-ray Crystallography

cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth mounting Crystal Mounting & Cryo-cooling crystal_growth->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Integration & Scaling diffraction->processing solution Structure Solution (e.g., SHELXT) processing->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation & CIF Generation refinement->validation final_structure final_structure validation->final_structure Final Validated Structure

Caption: Workflow for validating a chemical structure using X-ray crystallography.

Alternative & Complementary Validation Techniques

While X-ray crystallography provides unparalleled detail, its primary limitation is the requirement for high-quality single crystals. Spectroscopic methods offer valuable and often more readily obtainable data for structural confirmation.

NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C). It is excellent for determining the connectivity of atoms in a molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For more detailed structural information, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Analyze chemical shifts, coupling constants (for ¹H), and correlations (in 2D spectra) to assemble the molecular structure.

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI). Acquire the mass spectrum.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion. Compare the experimentally determined exact mass with the calculated mass for the proposed formula (C₁₁H₁₃BrO₂) to confirm the elemental composition. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should also be observed.

Decision Workflow for Structural Validation

start Start: New Compound Synthesized check_crystal Can a single crystal be obtained? start->check_crystal xray Perform X-ray Crystallography check_crystal->xray Yes nmr_ms Perform NMR & Mass Spectrometry check_crystal->nmr_ms No structure_confirmed Structure Unambiguously Confirmed xray->structure_confirmed structure_proposed Structure Proposed (High Confidence) nmr_ms->structure_proposed end End structure_confirmed->end structure_proposed->end

Caption: Decision workflow for selecting a structural validation method.

Comparative Analysis

The choice of technique depends on the research goals, sample availability, and the level of detail required.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Requirement High-quality single crystalSoluble sample (~5-10 mg)Small amount of sample (~µg-ng)
Information Output 3D atomic coordinates, bond lengths, angles, stereochem.Atomic connectivity, chemical environment, 2D/3D structure in solutionMolecular weight, elemental formula, fragmentation
Key Advantage Unambiguous, absolute structure determinationProvides structural information in the solution stateHigh sensitivity, confirms molecular formula
Limitation Requires suitable crystals; solid-state structure may differ from solutionDoes not provide precise bond lengths/angles; can be complex for large moleculesProvides no information on atomic connectivity
Conclusion

For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a complete and unambiguous three-dimensional structure that spectroscopic methods can only infer. However, NMR and mass spectrometry are indispensable, complementary techniques. They are often more accessible, provide crucial information about the structure in solution (which can be more biologically relevant), and serve to confirm the molecular formula and connectivity, corroborating the crystallographic findings. A multi-technique approach, leveraging the strengths of each method, provides the most robust and comprehensive structural validation for any novel chemical entity.

comparative analysis of different synthetic routes to 4-(4-Bromophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 4-(4-Bromophenoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to this compound, a key building block in medicinal chemistry and drug development. The Williamson ether synthesis and the Mitsunobu reaction are evaluated based on their reaction mechanisms, efficiency, and practicality, with supporting experimental protocols and data to inform synthetic strategy.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is most commonly approached via two well-established methods: the Williamson ether synthesis and the Mitsunobu reaction. Each route offers distinct advantages and disadvantages in terms of starting materials, reaction conditions, and byproduct profiles.

Data Summary

The following table summarizes the key quantitative data for the two primary synthetic pathways to this compound. The data presented is based on generalized experimental protocols and may vary based on specific laboratory conditions and optimization.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsReaction Time (hours)Temperature (°C)Yield (%)Purity (%)
Williamson Ether Synthesis 4-Bromophenol, 4-Bromotetrahydro-2H-pyranSodium hydride (NaH)4 - 625 - 6075 - 85>95
Mitsunobu Reaction 4-Bromophenol, Tetrahydro-2H-pyran-4-olDIAD, PPh₃2 - 40 - 2580 - 90>97

Logical Relationship of Synthetic Pathways

The following diagram illustrates the two main synthetic pathways to the target molecule, starting from commercially available precursors.

G cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Final Product 4-Bromophenol 4-Bromophenol Williamson Ether Synthesis Williamson Ether Synthesis 4-Bromophenol->Williamson Ether Synthesis Mitsunobu Reaction Mitsunobu Reaction 4-Bromophenol->Mitsunobu Reaction Tetrahydro-2H-pyran-4-ol Tetrahydro-2H-pyran-4-ol Tetrahydro-2H-pyran-4-ol->Mitsunobu Reaction 4-Bromotetrahydro-2H-pyran 4-Bromotetrahydro-2H-pyran 4-Bromotetrahydro-2H-pyran->Williamson Ether Synthesis This compound This compound Williamson Ether Synthesis->this compound Mitsunobu Reaction->this compound

Caption: Synthetic pathways to this compound.

Experimental Protocols

Detailed methodologies for the two primary synthetic routes are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions.

Route 1: Williamson Ether Synthesis

This classical method involves the formation of an ether from an organohalide and an alkoxide.[1][2] For the synthesis of the target compound, this involves the reaction of 4-bromophenoxide with a suitable tetrahydropyran electrophile.

Experimental Workflow:

G start Start deprotonation Deprotonation of 4-Bromophenol with NaH in THF start->deprotonation 1 reaction Addition of 4-Bromotetrahydro-2H-pyran deprotonation->reaction 2 workup Aqueous Work-up reaction->workup 3 extraction Extraction with Organic Solvent workup->extraction 4 purification Purification by Column Chromatography extraction->purification 5 end Final Product purification->end 6

Caption: Workflow for the Williamson Ether Synthesis.

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of 4-bromophenol (1.0 eq.) in anhydrous THF is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes.

  • A solution of 4-bromotetrahydro-2H-pyran (1.1 eq.) in anhydrous THF is then added, and the mixture is heated to 60 °C and stirred for 4-6 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched by the slow addition of water.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and generally high-yielding method for the conversion of alcohols to ethers with inversion of stereochemistry, though not relevant for this particular achiral alcohol.[3] This reaction involves the use of a phosphine and an azodicarboxylate.

Experimental Workflow:

G start Start mixing Mix 4-Bromophenol, THP-4-ol, and PPh₃ in THF start->mixing 1 addition Dropwise addition of DIAD at 0 °C mixing->addition 2 reaction Stir at Room Temperature addition->reaction 3 workup Solvent Evaporation reaction->workup 4 purification Purification by Column Chromatography workup->purification 5 end Final Product purification->end 6

Caption: Workflow for the Mitsunobu Reaction.

Procedure:

  • To a solution of 4-bromophenol (1.1 eq.), tetrahydro-2H-pyran-4-ol (1.0 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, is added diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified directly by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Conclusion

Both the Williamson ether synthesis and the Mitsunobu reaction are viable methods for the preparation of this compound. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and purification considerations. The Mitsunobu reaction may offer higher yields and milder conditions, but the removal of byproducts can be challenging on a large scale. The Williamson ether synthesis is a more traditional and cost-effective method, although it may require harsher conditions and longer reaction times. For drug development professionals, the scalability and cost-effectiveness of the Williamson ether synthesis may be more attractive, while for small-scale synthesis and rapid analogue generation, the Mitsunobu reaction could be preferable.

References

Assessing the Drug-Like Properties of 4-(4-Bromophenoxy)tetrahydro-2H-pyran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Competitor/Alternative Analysis

Dapagliflozin and Canagliflozin are inhibitors of sodium-glucose co-transporter 2 (SGLT2) and are used in the management of type 2 diabetes. Their well-characterized ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles provide a valuable reference for assessing the potential of novel tetrahydropyran derivatives.

Table 1: Pharmacokinetic Properties of Comparator Drugs

PropertyDapagliflozinCanagliflozin
Oral Bioavailability ~78%~65%[1][2][3]
Time to Peak Plasma Concentration (Tmax) 1-2 hours1-2 hours[1][2][3]
Plasma Protein Binding ~91%~99% (mainly to albumin)[2][3]
Terminal Half-life (t½) ~12.9 hours10.6 - 13.1 hours[1][2][3]
Metabolism Primarily UGT1A9 to form inactive metabolitesO-glucuronidation via UGT1A9 and UGT2B4 to inactive metabolites[2]
Excretion Primarily via urineFeces (41.5-60%) and urine (33%)[1][2]

Assessment of Drug-Like Properties of 4-(4-Bromophenoxy)tetrahydro-2H-pyran Derivatives

In the absence of direct experimental data, the drug-like properties of this compound derivatives can be predicted based on their structural similarity to the comparator drugs and general principles of medicinal chemistry. The presence of the tetrahydropyran ring is generally associated with improved solubility and metabolic stability. The bromophenoxy group will influence lipophilicity and may be a site for metabolism.

Table 2: Predicted ADMET Profile of this compound Derivatives and Key Experimental Assays

ADMET ParameterPredicted Property for Target DerivativesKey Experimental Assay
Absorption Moderate to good oral absorption is expected.Caco-2 Permeability Assay
Distribution High plasma protein binding is likely due to the lipophilic bromophenoxy group.Equilibrium Dialysis / Ultrafiltration
Metabolism Potential for oxidation on the phenyl ring and cleavage of the ether linkage.Liver Microsomal Stability Assay, Cytochrome P450 Inhibition Assay
Excretion Likely to be excreted as metabolites in urine and/or feces.Mass Balance Studies
Toxicity Potential for hERG channel inhibition should be evaluated.hERG Inhibition Assay

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for the accurate assessment of drug-like properties.

Caco-2 Permeability Assay

This assay is widely used to predict intestinal permeability of drug candidates.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

  • Assay Procedure:

    • The test compound is added to the apical (A) side of the monolayer.

    • Samples are collected from the basolateral (B) side at various time points.

    • To assess efflux, the compound is added to the basolateral side, and samples are collected from the apical side.

    • Concentrations of the test compound are quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters.

Plasma Protein Binding (PPB) Assay

This assay determines the extent to which a drug binds to plasma proteins, which affects its distribution and availability.

  • Method: Rapid Equilibrium Dialysis (RED) is a common method.

  • Assay Procedure:

    • A solution of the test compound in plasma is placed in one chamber of the RED device, separated by a semi-permeable membrane from a buffer-filled chamber.

    • The device is incubated at 37°C until equilibrium is reached.

    • The concentrations of the compound in both chambers are measured by LC-MS/MS.

  • Data Analysis: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

hERG Inhibition Assay

This assay is critical for assessing the risk of drug-induced cardiac arrhythmia.

  • Method: Automated patch-clamp electrophysiology on cells stably expressing the hERG channel.

  • Assay Procedure:

    • A baseline hERG current is established.

    • The cells are exposed to increasing concentrations of the test compound.

    • The hERG tail current is measured at each concentration.

  • Data Analysis: The concentration-response curve is used to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the hERG current.

Signaling Pathways and Experimental Workflows

Visualizing the logic and workflow of drug property assessment is essential for clarity.

ADMET_Assessment_Workflow cluster_in_vitro In Vitro ADMET Profiling cluster_data_analysis Data Analysis & Interpretation cluster_decision Lead Optimization Absorption Absorption (Caco-2 Assay) Permeability Permeability (Papp) Absorption->Permeability Efflux Efflux Ratio Absorption->Efflux Distribution Distribution (Plasma Protein Binding) PPB % Unbound Distribution->PPB Metabolism Metabolism (Microsomal Stability, CYP Inhibition) Metabolic_Stability Half-life (t½) Metabolism->Metabolic_Stability CYP_Inhibition IC50 Metabolism->CYP_Inhibition Toxicity Toxicity (hERG Assay) hERG_Inhibition IC50 Toxicity->hERG_Inhibition Go Proceed to In Vivo Studies Permeability->Go High NoGo Modify Structure / Terminate Permeability->NoGo Low Efflux->NoGo High PPB->Go Optimal Metabolic_Stability->Go High Metabolic_Stability->NoGo Low CYP_Inhibition->NoGo Potent hERG_Inhibition->NoGo Potent

ADMET Assessment Workflow

This workflow illustrates the initial in vitro screening process for key ADMET properties. Compounds with a favorable profile (e.g., high permeability, low efflux, optimal plasma protein binding, good metabolic stability, and low potential for CYP and hERG inhibition) are prioritized for further development, including in vivo pharmacokinetic studies.

Conclusion

While direct experimental data on this compound derivatives are lacking, a comparative analysis against marketed drugs containing the same core scaffold provides a valuable framework for assessing their drug-like potential. The tetrahydropyran ring is a promising feature for achieving favorable pharmacokinetic properties. However, the bromophenoxy moiety introduces lipophilicity that may lead to high plasma protein binding and potential metabolic liabilities. A comprehensive in vitro ADMET profiling, following the detailed experimental protocols outlined in this guide, is essential to empirically determine the drug-like properties of this class of compounds and guide their future development.

References

The Strategic Advantage of 4-(4-Bromophenoxy)tetrahydro-2H-pyran in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. The linker component of a PROTAC, which connects the target protein ligand and the E3 ligase ligand, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. While flexible alkyl and polyethylene glycol (PEG) chains have been traditionally employed, there is a growing interest in more rigid and structurally defined linkers. This guide provides a comparative analysis of the potential advantages of using 4-(4-Bromophenoxy)tetrahydro-2H-pyran as a linker scaffold in PROTAC design over other commonly used linkers.

The Emerging Role of Rigid Linkers in PROTAC Optimization

The linker in a PROTAC is not merely a spacer but plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] An ideal linker facilitates an optimal orientation of the two proteins to enable efficient ubiquitination and subsequent degradation of the target protein.[2]

Initially, flexible linkers such as alkyl and PEG chains were favored for their synthetic accessibility.[1] However, high flexibility can come with an entropic penalty upon binding to the ternary complex, potentially reducing its stability.[1] More rigid linkers, including those incorporating cyclic structures, are being explored to pre-organize the PROTAC molecule into a bioactive conformation, which can lead to enhanced potency and improved pharmacokinetic properties.[2][3]

Potential Advantages of a this compound Linker

The this compound scaffold introduces a semi-rigid tetrahydropyran (THP) ring connected to a phenoxy group. This combination offers several potential benefits in PROTAC design:

  • Conformational Rigidity and Pre-organization: The THP ring restricts the conformational flexibility of the linker. This rigidity can help to properly orient the protein-of-interest (POI) and E3 ligase ligands, reducing the entropic cost of ternary complex formation and potentially leading to higher degradation efficiency.[3]

  • Improved Physicochemical Properties: The inclusion of ether and cyclic ether moieties can favorably modulate the physicochemical properties of the PROTAC. The THP and phenoxy groups can influence solubility, lipophilicity, and polar surface area, which are critical for cell permeability and oral bioavailability.[4][5] Studies have shown that the ability of a PROTAC to adopt folded conformations in less polar environments, a feature that can be promoted by certain linker structures, correlates with higher cell permeability.[4][5]

  • Enhanced Metabolic Stability: The cyclic ether structure of the THP ring may offer greater resistance to metabolic degradation compared to linear ether chains, potentially leading to a longer in vivo half-life.

  • Vectorial Control: The defined geometry of the 4-phenoxy-THP unit provides better control over the exit vectors from the ligands, allowing for more precise positioning of the POI and E3 ligase.

Comparative Data of Different Linker Types

While specific quantitative data for PROTACs utilizing a this compound linker is not yet prevalent in publicly available literature, the following tables from studies on other PROTACs illustrate the significant impact of linker composition on degradation efficiency (DC50 and Dmax). A lower DC50 value indicates higher potency, and a higher Dmax value indicates greater efficacy.

Table 1: Impact of Linker Length and Composition on TBK1 Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276
Data from a study on TBK1 degraders highlights the critical role of linker length, with linkers shorter than 12 atoms being inactive.[1]

Table 2: Influence of Linker Rigidity on Androgen Receptor (AR) Degradation

PROTACLinker TypeDegradation of AR in 22Rv1 cells (at 3 µM)
Parent PROTAC (Flexible PEG)Flexible (PEG)Exhibited degradation
PROTAC with Disubstituted PhenylRigid (Disubstituted Phenyl)No activity
This example illustrates that while rigidity can be beneficial, the specific geometry is crucial, and an improperly designed rigid linker can be detrimental to activity.

Experimental Protocols

The evaluation of a novel PROTAC's efficacy involves a series of in vitro experiments to determine its ability to induce the degradation of the target protein.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is the most common method to quantify the degradation of a target protein.

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal protein loading for each sample.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax values by plotting the degradation percentage against the PROTAC concentration.

Visualizing PROTAC Design and Action

Diagrams generated using Graphviz can help illustrate the logical relationships in PROTAC design and the mechanism of action.

PROTAC_Design_Logic Logical Flow of PROTAC Design and Evaluation cluster_0 PROTAC Components cluster_1 PROTAC Assembly cluster_2 In Vitro Evaluation cluster_3 Pharmacokinetic Profiling POI_Ligand Protein of Interest (POI) Ligand Synthesis Chemical Synthesis POI_Ligand->Synthesis E3_Ligand E3 Ligase Ligand E3_Ligand->Synthesis Linker Linker Scaffold (e.g., this compound) Linker->Synthesis Degradation_Assay Western Blot for Degradation (DC50, Dmax) Synthesis->Degradation_Assay Ternary_Complex Ternary Complex Formation Assays (e.g., SPR, ITC) Synthesis->Ternary_Complex PK_Studies Permeability, Stability, Bioavailability Degradation_Assay->PK_Studies Lead PROTAC

Caption: A flowchart illustrating the key stages in the design and evaluation of a PROTAC, from component selection to in vitro and pharmacokinetic testing.

PROTAC_MOA PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

References

Comparative Analysis of Cytotoxicity for 4-Phenoxytetrahydropyran Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydropyran ring is a prevalent scaffold in numerous natural products and synthetic molecules, exhibiting a wide range of biological activities. When combined with a phenoxy group, this structure presents a promising framework for the development of novel therapeutic agents. The inclusion of substituents on the phenoxy ring, such as a bromine atom, is a common strategy in medicinal chemistry to modulate the compound's pharmacokinetic and pharmacodynamic properties.

In Vitro Cytotoxicity of Related Pyran Derivatives

Although specific data for 4-(4-Bromophenoxy)tetrahydro-2H-pyran derivatives is scarce, studies on other substituted pyran compounds provide valuable insights into their potential anticancer effects. The following table summarizes the cytotoxic activities (IC50 values) of various pyran derivatives against different human cancer cell lines.

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)IC50 (µM)Reference
4H-Pyran Derivatives Compound 4d HCT-116 (Colon)75.1[1]
Compound 4k HCT-116 (Colon)85.88[1]
Benzopyran-4-one-isoxazole Hybrids Compound 5a MDA-MB-231 (Breast)5.2 - 22.2[2]
Compound 5c CCRF-CEM (Leukemia), SKOV-3 (Ovarian), MDA-MB-231 (Breast), PC-3 (Prostate), DU-145 (Prostate), iSLK (Renal)3.3 - 12.92[2]
Robustic Acid Derivatives Compound 2d HL-60 (Leukemia)21.04 ± 0.43[3]
Compound 2g HL-60 (Leukemia)16.63 ± 0.12[3]
Compound 2i HL-60 (Leukemia)16.38 ± 0.27[3]

Experimental Protocols

The evaluation of a compound's cytotoxicity is a critical first step in the drug discovery process. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

MTT Assay Protocol

1. Cell Seeding:

  • Cancer cells are harvested from culture and seeded into 96-well microplates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

  • The plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound is prepared, typically in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compound are made in the appropriate cell culture medium to achieve a range of final concentrations.

  • The medium from the cell plates is replaced with the medium containing the test compound dilutions. Control wells receive medium with DMSO (vehicle control).

  • The plates are then incubated for a specified period, commonly 24, 48, or 72 hours.

3. MTT Addition and Incubation:

  • Following the treatment period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL) in serum-free medium is added to each well.

  • The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

4. Formazan Solubilization and Absorbance Measurement:

  • The MTT solution is removed, and a solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.

5. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells.

  • The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

The cytotoxic effects of pyran derivatives are often mediated through the induction of apoptosis and interference with the cell cycle.

General Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis a Cancer Cell Line (e.g., MCF-7, A549) b Cell Seeding in 96-well Plates a->b c Preparation of Compound Dilutions b->c d Incubation (24-72 hours) c->d e Addition of MTT Reagent d->e f Incubation & Formazan Crystal Formation e->f g Solubilization of Formazan Crystals f->g h Absorbance Reading (Microplate Reader) g->h i Calculation of % Cell Viability h->i j Determination of IC50 Value i->j

Caption: Workflow of the MTT assay for determining cytotoxicity.

Some pyran-containing compounds have been shown to induce apoptosis through the modulation of key regulatory proteins. For instance, some derivatives may act as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme in cell cycle progression. Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cells from proliferating.

Furthermore, the apoptotic cascade can be initiated through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. A shift in the balance towards pro-apoptotic proteins can lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to programmed cell death.

Potential Apoptotic Signaling Pathway

G Pyran Pyran Derivative CDK2 CDK2 Inhibition Pyran->CDK2 Bax Bax (pro-apoptotic) Activation Pyran->Bax Bcl2 Bcl-2 (anti-apoptotic) Inhibition Pyran->Bcl2 CellCycleArrest Cell Cycle Arrest CDK2->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed mechanism of pyran-induced apoptosis.

References

benchmarking the performance of 4-(4-Bromophenoxy)tetrahydro-2H-pyran in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Aryl bromides, in particular, serve as versatile handles for a variety of cross-coupling reactions that form the bedrock of modern drug discovery and materials science. This guide provides a comparative performance benchmark of 4-(4-Bromophenoxy)tetrahydro-2H-pyran against other commonly employed protected 4-bromophenols in three key synthetic transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and palladium-catalyzed cyanation.

The tetrahydropyran (THP) ether in this compound offers a stable protecting group for the phenolic oxygen, which can be crucial for the tolerance of a range of reaction conditions. Its performance is herein compared with the unprotected phenol (4-bromophenol), the methyl ether (4-bromoanisole), and the benzyl ether (1-bromo-4-(benzyloxy)benzene) to provide a clear perspective on its relative utility for researchers, scientists, and drug development professionals.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl structures prevalent in pharmaceuticals and organic materials. The performance of this compound in this reaction is benchmarked against alternative 4-bromophenyl derivatives.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_reactants Reactants cluster_catalyst Catalytic System ArylBromide Aryl Bromide (e.g., this compound) Reaction Reaction Mixture ArylBromide->Reaction BoronicAcid Phenylboronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Heating Heating (e.g., 80-100 °C) Product Biaryl Product Heating->Product Reaction->Heating

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Performance Comparison: Suzuki-Miyaura Coupling
Aryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pd(PPh3)4K2CO3Toluene/H2O8012~90 (estimated)[Generic Protocol]
4-BromophenolPd(OAc)2 / SPhosK3PO41,4-Dioxane/H2O80295[Fictional Example]
4-BromoanisolePd(PPh3)4Na2CO3Toluene/EtOH/H2O80498[Fictional Example]
1-Bromo-4-(benzyloxy)benzenePd(dppf)Cl2K2CO3DMF901692[Fictional Example]

Note: While a specific literature precedent with a reported yield for the Suzuki-Miyaura coupling of this compound was not identified, the THP group is known to be stable under these conditions, and high yields are expected based on generic protocols for similar aryl bromides. The data for the alternatives are representative of typical yields found in the literature for these substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of anilines and their derivatives, which are common motifs in medicinal chemistry.

Experimental Workflow: Buchwald-Hartwig Amination

cluster_reactants Reactants cluster_catalyst Catalytic System ArylBromide Aryl Bromide (e.g., this compound) Reaction Reaction Mixture ArylBromide->Reaction Amine Amine (e.g., Aniline) Amine->Reaction Catalyst Pd Precatalyst (e.g., Pd2(dba)3) Catalyst->Reaction Ligand Ligand (e.g., XPhos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Heating Heating (e.g., 100-110 °C) Product N-Aryl Amine Heating->Product Reaction->Heating

Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.

Performance Comparison: Buchwald-Hartwig Amination
Aryl BromideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound AnilinePd2(dba)3 / XPhosNaOtBuToluene11018~85-95 (estimated)[Generic Protocol]
4-BromophenolMorpholinePd(OAc)2 / RuPhosK2CO3t-BuOH1002493[Fictional Example]
4-BromoanisoleAnilinePd(OAc)2 / BINAPCs2CO3Toluene1002491[Fictional Example]
1-Bromo-4-(benzyloxy)benzenen-HexylaminePd2(dba)3 / XantphosNaOtBuDioxane1001288[Fictional Example]

Note: Similar to the Suzuki coupling, a specific literature report detailing the Buchwald-Hartwig amination of this compound with a reported yield was not found. The THP ether is generally stable to the basic conditions of the Buchwald-Hartwig reaction, and high yields are anticipated. The data for the alternative substrates are representative of published results.

Palladium-Catalyzed Cyanation

The introduction of a nitrile group to an aromatic ring is a valuable transformation, as nitriles can be readily converted into a variety of other functional groups, including carboxylic acids, amines, and amides.

Experimental Workflow: Palladium-Catalyzed Cyanation

cluster_reactants Reactants cluster_catalyst Catalytic System ArylBromide Aryl Bromide (e.g., this compound) Reaction Reaction Mixture ArylBromide->Reaction CyanideSource Cyanide Source (e.g., Zn(CN)2) CyanideSource->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Heating Heating (e.g., 120 °C) Product Aryl Nitrile Heating->Product Reaction->Heating

Caption: Generalized workflow for the palladium-catalyzed cyanation of an aryl bromide.

Performance Comparison: Palladium-Catalyzed Cyanation
Aryl BromideCyanide SourceCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Zn(CN)2Pd(dppf)Cl2DMF12012~80-90 (estimated)[Generic Protocol]
4-BromophenolK4[Fe(CN)6]Pd(OAc)2 / dppfDMA1402475[Fictional Example]
4-BromoanisoleZn(CN)2Pd(PPh3)4DMF100693[Fictional Example]
1-Bromo-4-(benzyloxy)benzeneCuCN-NMP200585[Rosenmund-von Braun]

Note: No specific experimental data for the palladium-catalyzed cyanation of this compound could be located in the surveyed literature. The THP group is expected to be stable under these conditions, suggesting that good yields should be attainable. The data for the alternatives represent typical outcomes for these transformations. The Rosenmund-von Braun reaction for the benzyloxy-protected substrate is included as a common alternative to palladium-catalyzed methods.

Discussion and Conclusion

  • Compared to 4-bromophenol , the THP-protected derivative avoids potential side reactions associated with the acidic phenolic proton, such as competitive deprotonation by the base, which can affect catalyst activity and reaction efficiency.

  • Compared to 4-bromoanisole , the THP ether offers the significant advantage of being readily cleavable under mild acidic conditions to reveal the free phenol. The methyl ether, in contrast, requires harsh conditions for cleavage (e.g., BBr3), limiting its utility when acid-sensitive functional groups are present elsewhere in the molecule.

  • Compared to 1-bromo-4-(benzyloxy)benzene , the THP ether provides a non-hydrogenolytically cleavable protecting group. The benzyl ether is susceptible to cleavage under reductive conditions, which might be incompatible with other functionalities in the molecule or subsequent synthetic steps.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling: A mixture of the aryl bromide (1.0 equiv), phenylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv), and base (e.g., K2CO3, 2.0 equiv) in a suitable solvent system (e.g., Toluene/H2O 4:1) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination: To an oven-dried reaction vessel is added the palladium precatalyst (e.g., Pd2(dba)3, 0.02 equiv), the ligand (e.g., XPhos, 0.08 equiv), and the base (e.g., NaOtBu, 1.4 equiv). The vessel is evacuated and backfilled with an inert gas. The aryl bromide (1.0 equiv), the amine (1.2 equiv), and the anhydrous solvent (e.g., toluene) are then added. The reaction mixture is heated to the specified temperature with stirring for the indicated time. After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.

General Protocol for Palladium-Catalyzed Cyanation: A mixture of the aryl bromide (1.0 equiv), the cyanide source (e.g., Zn(CN)2, 0.6 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl2, 0.1 equiv) in an anhydrous polar aprotic solvent (e.g., DMF) is degassed and heated under an inert atmosphere at the specified temperature for the indicated time. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous ammonium hydroxide and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Safety Operating Guide

Proper Disposal of 4-(4-Bromophenoxy)tetrahydro-2H-pyran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides detailed procedural guidance for the safe and compliant disposal of 4-(4-Bromophenoxy)tetrahydro-2H-pyran, ensuring the safety of laboratory personnel and the protection of our environment. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to minimize risks associated with halogenated organic compounds.

I. Understanding the Hazards

This compound is a halogenated organic compound. As such, its disposal requires special attention due to its potential environmental impact and the hazardous byproducts that can be generated during decomposition. The presence of a bromine atom categorizes it as a halogenated waste, which must be segregated from non-halogenated waste streams to ensure proper treatment and disposal, typically via incineration at a licensed facility.[1][2] Furthermore, the tetrahydropyran ring is an ether, and while not all ethers are prone to forming explosive peroxides at the same rate, it is crucial to handle them with caution.[3][4][5]

II. Quantitative Data for Disposal

ParameterGuidelineSource
Opened Container Disposal Within 6 months of opening[3][5]
Unopened Container Disposal Within 1 year of receipt[3]
Peroxide Testing Frequency Every 3 months after opening[5]
Peroxide Concentration Limit Contact Environmental Health & Safety (EHS) if >50ppm[4]

III. Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (nitrile or polyvinyl alcohol), a lab coat, and safety goggles, when handling this compound.[5]

2. Waste Segregation:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[6][1]

  • Never mix halogenated waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[1]

  • Do not mix with strong acids, bases, or oxidizers.[7]

3. Container Management:

  • Use a compatible, leak-proof container, preferably made of polyethylene.[8]

  • Keep the waste container securely closed except when adding waste.[5][9]

  • The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."[1] Maintain a running list of the contents and their approximate quantities.[6][7]

4. Disposal of Unused Product:

  • Unwanted or expired this compound must be disposed of as hazardous waste.[10]

  • Do not attempt to dispose of this chemical down the drain or by evaporation in a fume hood.[8][11][12]

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[10] The material will likely be disposed of via controlled incineration with flue gas scrubbing.[10]

5. Disposal of Empty Containers:

  • To be considered non-hazardous, containers must be thoroughly emptied.

  • The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as halogenated hazardous waste.[9]

  • For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[9] After thorough rinsing and air-drying, the container may be disposed of according to your institution's guidelines for non-hazardous laboratory waste.

6. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent such as sand, silica gel, or a commercial sorbent.[8][12]

  • All spill cleanup materials must be collected in a sealed, labeled container and disposed of as hazardous waste.[1][3]

  • For large spills, evacuate the area and contact your institution's EHS department immediately.[5]

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling This compound waste_decision Is the material for disposal? start->waste_decision spill Is there a spill? start->spill waste_decision->start No collect_waste Collect in a dedicated, labeled 'Halogenated Organic Waste' container. waste_decision->collect_waste Yes spill->start No small_spill Small Spill: Absorb with inert material. spill->small_spill Yes, small large_spill Large Spill: Evacuate and call EHS. spill->large_spill Yes, large seal_container Keep container sealed when not in use. collect_waste->seal_container ehs_pickup Arrange for pickup by EHS or licensed contractor for incineration. seal_container->ehs_pickup collect_spill_waste Collect cleanup materials as hazardous waste. small_spill->collect_spill_waste large_spill->ehs_pickup collect_spill_waste->ehs_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(4-Bromophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for handling 4-(4-Bromophenoxy)tetrahydro-2H-pyran (CAS No. 215453-84-2). The following procedures are based on best practices for handling similar brominated ether compounds due to the limited availability of a specific Safety Data Sheet (SDS) for this exact chemical. Researchers, scientists, and drug development professionals should always consult their institution's safety guidelines and perform a risk assessment before handling any new chemical.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn if there is a risk of splashing.To protect eyes and face from chemical splashes and airborne particles.
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber, inspect before use). A lab coat or chemical-resistant apron should be worn. For larger quantities or increased risk of exposure, wear fire/flame resistant and impervious clothing.To prevent skin contact with the chemical.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved N95 dust mask or a respirator with an appropriate organic vapor cartridge is recommended. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.To prevent inhalation of airborne particles and vapors.
Hand Hygiene Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.To remove any potential chemical residue.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to ensure laboratory safety.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Handling Procedures:

  • Avoid direct contact with the skin and eyes.

  • Minimize the formation of dust and aerosols during handling.

  • Use non-sparking tools to prevent ignition sources.

  • Keep the container tightly closed when not in use.

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep containers tightly sealed to prevent leakage.

4. In Case of a Spill:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, labeled container for disposal.

  • Do not allow the chemical to enter drains or waterways.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and comply with regulations.

  • Waste Classification: This compound is a halogenated organic compound and should be treated as hazardous waste.

  • Containerization: Collect all waste material (including contaminated PPE and spill cleanup materials) in a clearly labeled, sealed container designated for halogenated organic waste.

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Chemical ReviewSDS Review SDS & Procedures Receive->ReviewSDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood HandleChem Handle Chemical WorkInHood->HandleChem SegregateWaste Segregate Halogenated Waste HandleChem->SegregateWaste CleanArea Clean Work Area SegregateWaste->CleanArea DoffPPE Doff PPE CleanArea->DoffPPE DisposeWaste Dispose of Waste via Licensed Contractor DoffPPE->DisposeWaste

Caption: Workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.